Boc-NH-PEG5-Cl
Description
Structure
2D Structure
Properties
Molecular Formula |
C17H34ClNO7 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C17H34ClNO7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15H2,1-3H3,(H,19,20) |
InChI Key |
ZIUWRFFKFYJZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Application of Boc-NH-PEG5-Cl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-NH-PEG5-Cl, a heterobifunctional linker critical in the development of advanced therapeutics. With a focus on its role in Proteolysis Targeting Chimeras (PROTACs), this document details the molecule's structural components, its mechanism of action in targeted protein degradation, and relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a polyethylene glycol (PEG)-based linker molecule widely utilized in the synthesis of complex bioconjugates, most notably PROTACs.[1][2][3] PROTACs are innovative heterobifunctional molecules designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[4] They consist of two active domains—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker, in this case, this compound, plays a pivotal role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Molecular Structure and Properties
The structure of this compound is characterized by three key functional components: a Boc-protected amine, a five-unit polyethylene glycol (PEG) chain, and a terminal chlorine atom.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This amine can then be used to conjugate the linker to another molecule, typically a ligand for an E3 ubiquitin ligase or a target protein.
-
PEG5 Linker: The core of the molecule is a discrete chain of five ethylene glycol units. This PEG linker imparts several desirable properties, including increased hydrophilicity, which can improve the solubility of the final PROTAC molecule. The flexibility of the PEG chain is also crucial for allowing the two ends of the PROTAC to optimally orient and bind to the target protein and the E3 ligase simultaneously.
-
Chloride Terminus: The terminal chlorine atom serves as a reactive site for nucleophilic substitution, allowing for the attachment of the other binding moiety of the PROTAC.
Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₁₇H₃₄ClNO₇ | - |
| Molecular Weight | 399.91 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow oil or liquid | Based on similar PEG derivatives |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO) and has some water solubility due to the PEG chain. | General property of PEGylated molecules |
| logP (calculated) | ~0.76 | A measure of lipophilicity. |
| Topological Polar Surface Area (TPSA) | 98.47 Ų | Influences membrane permeability. |
Role in PROTAC-Mediated Protein Degradation
The primary application of this compound is as a linker in the synthesis of PROTACs. The mechanism of action of a PROTAC is a catalytic process that leads to the degradation of a target protein.
Mechanism of Action
-
Ternary Complex Formation: A PROTAC molecule, containing the this compound derived linker, enters the cell and simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3). The flexibility and length of the PEG linker are critical for the stable formation of this complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, thus acting catalytically.
The following diagram illustrates the PROTAC-mediated protein degradation pathway:
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized experimental protocols relevant to the use of this compound. Specific reaction conditions may need to be optimized for individual substrates.
General Synthesis of a PROTAC using this compound
This protocol outlines a common synthetic route for constructing a PROTAC.
Workflow Diagram:
References
An In-depth Technical Guide to Boc-NH-PEG5-Cl: Properties, Solubility, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG5-Cl is a monodisperse polyethylene glycol (PEG) linker that plays a crucial role in the development of targeted therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and common applications of this compound. Detailed experimental protocols for its use in the synthesis of PROTACs are outlined, accompanied by visual diagrams to facilitate understanding of the experimental workflows. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.
Chemical Properties
This compound, with the systematic name tert-Butyl (2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional linker molecule. It features a Boc-protected amine group at one end and a chloro group at the other, connected by a five-unit polyethylene glycol chain. The Boc protecting group provides a stable amine protection that can be readily removed under acidic conditions, while the terminal chlorine allows for nucleophilic substitution reactions. The PEG spacer enhances the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H34ClNO7 | |
| Molecular Weight | 399.91 g/mol | |
| Appearance | Not specified (likely a viscous liquid or solid) | General knowledge |
| Purity | Typically >95% | General supplier information |
| Storage | Store at -20°C for long-term stability | General supplier information |
Solubility
The polyethylene glycol (PEG) chain in this compound significantly influences its solubility. Generally, PEG-containing molecules exhibit good solubility in water and a wide range of organic solvents.[1][2] The solubility of PEGylated compounds tends to decrease as the molecular weight of the PEG chain increases.[2]
While specific quantitative solubility data for this compound is not extensively published, it is expected to be soluble in common organic solvents used in synthetic chemistry, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its PEG chain also imparts a degree of aqueous solubility. For a related compound, Boc-NH-PEG5-CH2CH2COOH, the solubility in DMSO is reported to be high (≥ 200 mg/mL).
Table 2: General Solubility of PEG Linkers
| Solvent | Solubility | Notes |
| Water | Soluble | Solubility decreases with increasing PEG chain length. |
| Ethanol | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Toluene | Soluble | |
| Acetonitrile | Soluble | |
| Hexane | Insoluble | General knowledge |
| Ether | Insoluble | General knowledge |
Applications in PROTAC Synthesis
This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase.
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Reaction of the chloro-end: The terminal chlorine of this compound is reacted with a suitable nucleophile on either the target protein ligand or the E3 ligase ligand.
-
Deprotection and coupling: The Boc-protecting group is removed from the amine, which is then coupled to the other ligand to complete the PROTAC molecule.
Experimental Protocols
The following are generalized experimental protocols for the use of this compound in the synthesis of a PROTAC. These should be considered as starting points and may require optimization based on the specific properties of the ligands being used.
Boc Deprotection
Objective: To remove the Boc protecting group from the amine terminus of the PEG linker.
Materials:
-
This compound or Boc-NH-PEG5-Ligand conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected amine (as a TFA salt) can often be used in the next step without further purification.
Amide Coupling
Objective: To form an amide bond between the deprotected amine of the PEG linker and a carboxylic acid on the second ligand.
Materials:
-
Deprotected Amine-PEG5-Ligand 1 (TFA salt)
-
Ligand 2 with a carboxylic acid group
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et3N)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Ligand 2-COOH (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 3.0 eq) to the solution.
-
Stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected Amine-PEG5-Ligand 1 (TFA salt, ~1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography or preparative HPLC to yield the final PROTAC.
References
An In-depth Technical Guide to the Mechanism of Action of Boc-NH-PEG5-Cl in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical applications of Boc-NH-PEG5-Cl, a heterobifunctional linker crucial in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Mechanism of Action
This compound is a versatile linker that facilitates the covalent attachment of biomolecules through a two-step mechanism. This process involves the sequential deprotection of a tert-butyloxycarbonyl (Boc)-protected amine and a subsequent nucleophilic substitution reaction at the terminal chloride.
Step 1: Acid-Mediated Deprotection of the Boc Group
The initial step in utilizing this compound is the removal of the Boc protecting group from the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM). The acid protonates the carbamate, leading to the formation of a t-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free primary amine. This newly exposed amine serves as a reactive handle for conjugation to a target molecule, often through the formation of a stable amide bond.
Step 2: Nucleophilic Substitution of the Terminal Chloride
The second reactive site on the linker is the terminal alkyl chloride. This functional group is an electrophile that readily undergoes a nucleophilic substitution reaction (SN2) with a suitable nucleophile on a biomolecule. The chloride ion is a good leaving group, facilitating the formation of a stable covalent bond between the PEG linker and the target molecule.
In the context of bioconjugation, the most common and highly reactive nucleophile is the thiol group of a cysteine residue. The sulfur atom in cysteine is a potent nucleophile that efficiently attacks the carbon atom bonded to the chlorine, displacing the chloride and forming a stable thioether linkage. Other nucleophilic amino acid side chains, such as the ε-amino group of lysine, can also react, but the higher nucleophilicity of the thiol group allows for selective conjugation to cysteine residues by carefully controlling the reaction pH.
Quantitative Data
The efficiency of the two-step reaction mechanism is critical for successful bioconjugation. The following tables summarize key quantitative data for the deprotection and conjugation steps.
| Parameter | Value | Notes |
| Deprotection Yield | >90% (often quantitative) | Yields are typically high for the acid-catalyzed removal of the Boc group from various amines and PEGylated compounds. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reaction times. |
| Reaction Time | 30 minutes - 2 hours | Dependent on the substrate and TFA concentration. |
| Reaction Temperature | 0°C to Room Temperature | Reactions are often started at 0°C and allowed to warm to room temperature. |
Table 1: Quantitative Data for Boc Deprotection
| Parameter | Value | Notes |
| Second-Order Rate Constant (k₂) for Cysteine Alkylation | ~1 M⁻¹s⁻¹ (estimated for chloroalkane) | This is an approximation based on the reactivity of similar alkyl halides like iodoacetamide with cysteine. The reactivity order is generally I > Br > Cl. |
| Optimal pH for Cysteine Alkylation | 6.5 - 7.5 | At this pH, the thiol group is sufficiently deprotonated to be a potent nucleophile, while minimizing the reactivity of amine groups. |
| Stability of Thioether Bond | High | The resulting thioether linkage is generally stable under physiological conditions. |
Table 2: Quantitative Data for Cysteine Conjugation with the Chloro-PEG Linker
Experimental Protocols
Protocol for Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and transfer it to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected NH2-PEG5-Cl as its free amine.
Protocol for Selective Cysteine Conjugation
Materials:
-
Cysteine-containing protein or peptide
-
Deprotected NH2-PEG5-Cl (from the previous protocol)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment
-
Reaction vessel
-
Stirring equipment
Procedure:
-
Dissolve the cysteine-containing protein or peptide in PBS (pH 7.0) to a concentration of 1-5 mg/mL.
-
Dissolve the deprotected NH2-PEG5-Cl in a minimal amount of DMF or DMSO.
-
Add a 5- to 20-fold molar excess of the dissolved NH2-PEG5-Cl to the protein/peptide solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by SDS-PAGE or mass spectrometry to confirm conjugation.
-
Upon completion, remove the unreacted PEG linker and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterize the purified conjugate to determine the degree of PEGylation and purity.
Visualizations
Reaction Mechanism
The Pivotal Role of the PEG5 Linker in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3][4] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5] Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the PEG5 variant, have garnered significant attention for their unique ability to impart favorable characteristics to PROTAC molecules.
This in-depth technical guide delves into the core principles of utilizing a PEG5 linker in PROTAC design, providing a comprehensive overview of its impact on PROTAC performance, detailed experimental protocols for their evaluation, and visual representations of the underlying biological and experimental processes.
The Multifaceted Influence of the PEG5 Linker
The incorporation of a PEG5 linker, a chain of five ethylene glycol units, offers a compelling balance of hydrophilicity and flexibility, addressing key challenges in PROTAC development.
Enhancing Solubility and Physicochemical Properties
A common hurdle in PROTAC design is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility. PEG linkers, due to the ether oxygens in their backbone, can act as hydrogen bond acceptors, thereby increasing the hydrophilicity and solubility of the PROTAC molecule. This enhanced solubility is crucial for both in vitro assays and in vivo applications.
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is nuanced. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt conformations that can shield their polar surface area, facilitating cellular uptake. The optimal length of the PEG linker is critical; a linker that is too long can sometimes decrease permeability. The PEG5 length often represents a sweet spot, balancing improved solubility with sufficient permeability to reach intracellular targets.
Optimizing Ternary Complex Formation and Degradation Efficacy
The primary function of the linker is to enable the formation of a stable and productive ternary complex. The length and flexibility of the PEG5 linker are instrumental in achieving the optimal orientation and proximity between the POI and the E3 ligase. An improperly sized linker can lead to steric hindrance or a non-productive complex formation, ultimately impairing the ubiquitination and subsequent degradation of the target protein. Systematic variation of PEG linker length has demonstrated that even subtle changes can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Quantitative Impact of PEG Linker Length
The following tables summarize hypothetical quantitative data illustrating the impact of PEG linker length, including PEG5, on key PROTAC parameters.
Table 1: Impact of PEG Linker Length on Degradation Efficacy of a Hypothetical BRD4-Targeting PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-PEG3 | 3-unit PEG | 150 | 75 |
| PROTAC-PEG4 | 4-unit PEG | 75 | 85 |
| PROTAC-PEG5 | 5-unit PEG | 25 | 95 |
| PROTAC-PEG6 | 6-unit PEG | 50 | 90 |
| PROTAC-Alkyl | 10-atom Alkyl Chain | 200 | 60 |
Table 2: Impact of PEG Linker Length on Physicochemical and Permeability Properties
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | PAMPA Permeability (10⁻⁶ cm/s) |
| PROTAC-PEG3 | 3-unit PEG | 850 | 3.5 | 1.5 |
| PROTAC-PEG4 | 4-unit PEG | 894 | 3.3 | 1.8 |
| PROTAC-PEG5 | 5-unit PEG | 938 | 3.1 | 2.2 |
| PROTAC-PEG6 | 6-unit PEG | 982 | 2.9 | 1.9 |
| PROTAC-Alkyl | 10-atom Alkyl Chain | 820 | 4.8 | 0.8 |
Experimental Protocols
The successful design and evaluation of PROTACs with PEG5 linkers rely on a suite of robust experimental methodologies.
Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer (e.g., PBS) at a known concentration.
-
Assay Procedure: Add the PROTAC solution to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells. Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using a specific formula that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Caco-2 Permeability Assay
Objective: To evaluate the permeability of a PROTAC across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model of the intestinal barrier.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Transport Experiment (Apical to Basolateral): Wash the Caco-2 monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution). Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated based on the rate of appearance of the PROTAC in the basolateral chamber over time. An efflux ratio can also be determined by performing the experiment in the reverse direction (basolateral to apical) to assess the involvement of efflux transporters.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathway and a typical experimental workflow in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC design and evaluation.
Conclusion
The PEG5 linker is a powerful and versatile tool in the design of efficacious PROTACs. Its ability to enhance solubility, modulate cell permeability, and facilitate optimal ternary complex formation makes it a highly attractive component for researchers in the field of targeted protein degradation. While the ideal linker is always context-dependent, requiring careful optimization for each specific target and E3 ligase pair, the principles and methodologies outlined in this guide provide a solid foundation for the rational design and evaluation of next-generation PROTACs. As our understanding of the intricate interplay between linker composition and PROTAC activity continues to grow, data-driven approaches will further empower the development of novel therapeutics for a wide range of diseases.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Boc-NH-PEG5-Cl in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the key technologies in this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC is the linker, which connects the target-binding ligand to an E3 ubiquitin ligase-recruiting moiety. The chemical nature and length of this linker are paramount in determining the efficacy of the resulting degrader.
This technical guide focuses on the application of Boc-NH-PEG5-Cl , a polyethylene glycol (PEG)-based linker, in the synthesis and development of PROTACs. We will delve into its chemical properties, its role in PROTAC design, and provide detailed experimental protocols for its use. Furthermore, we will present quantitative data on the performance of PEGylated PROTACs and visualize key biological pathways and experimental workflows.
The Role of this compound in PROTAC Design
This compound is a bifunctional linker featuring a Boc-protected amine and a terminal chloride. The PEG5 chain offers a balance of flexibility and defined length, which is crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.
Key Properties and Advantages:
-
Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule, a common challenge in drug development.[1][2][]
-
Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of adverse cellular responses.
-
Optimized Length and Flexibility: The five ethylene glycol units provide sufficient length and rotational freedom to allow the two ends of the PROTAC to optimally engage their respective protein partners. This can be critical for achieving potent degradation.[] The gauche effect of PEG-type linkers can also contribute to a larger proportion of folded conformations, which may enhance cell permeability.[4]
-
Modular Synthesis: The terminal functional groups (a protected amine and a reactive chloride) allow for straightforward, sequential conjugation to the target protein ligand and the E3 ligase ligand, making it a versatile building block in a modular PROTAC synthesis approach.
Signaling Pathways in Targeted Protein Degradation
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. This process is initiated by the formation of a ternary complex.
References
An In-depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional polyethylene glycol (PEG) linkers are crucial tools in modern bioconjugation and drug delivery.[1][2] These linkers consist of a PEG chain with two different reactive functional groups at each end, enabling the precise and stable connection of two distinct molecules, such as a therapeutic drug and a targeting moiety.[1][2] The incorporation of a PEG spacer offers significant advantages, including enhanced solubility of hydrophobic molecules, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1] The ability to customize the length of the PEG chain allows for precise control over the distance between the conjugated molecules, which is vital for optimizing biological activity and stability.
This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing heterobifunctional PEG linkers in research and therapeutic development.
Core Concepts and Advantages
The fundamental principle of a heterobifunctional PEG linker is its dual reactivity, which allows for a controlled, sequential conjugation process. This is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs), where a targeting antibody is linked to a potent cytotoxic drug.
Key Advantages of Using Heterobifunctional PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing aggregation.
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugated molecule, which can lead to a longer circulation half-life by reducing renal clearance.
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the potential for an immune response.
-
Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which can be critical for maintaining the biological activity of both components.
-
Versatility in Conjugation Chemistry: A wide array of functional groups can be incorporated at the ends of the PEG linker, enabling a variety of specific and efficient conjugation strategies.
Data Presentation: Quantitative Properties of Common Heterobifunctional PEG Linkers
The selection of an appropriate heterobifunctional PEG linker is dependent on the specific application and the functional groups available on the molecules to be conjugated. The following tables summarize the quantitative properties of several commonly used linkers.
Table 1: Amine-Reactive and Thiol-Reactive Linkers
| Linker Name | Functional Group 1 | Functional Group 2 | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Purity |
| NHS-PEG2-Maleimide | NHS Ester | Maleimide | 2 | 381.33 | 12.7 | ≥98% |
| NHS-PEG4-Maleimide | NHS Ester | Maleimide | 4 | 513.49 | 21.7 | ≥95% |
| NHS-PEG8-Maleimide | NHS Ester | Maleimide | 8 | 741.78 | 35.1 | >95% |
| NHS-PEG12-Maleimide | NHS Ester | Maleimide | 12 | 969.07 | 48.5 | >95% |
Table 2: Click Chemistry Linkers
| Linker Name | Functional Group 1 | Functional Group 2 | PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Purity |
| Azide-PEG4-NHS Ester | Azide | NHS Ester | 4 | 446.44 | 21.7 | ≥95% |
| DBCO-PEG4-NHS Ester | DBCO | NHS Ester | 4 | 649.68 | 21.7 | >95% |
| Alkyne-PEG4-NHS Ester | Alkyne | NHS Ester | 4 | 419.43 | 21.7 | ≥95% |
| DBCO-PEG12-NHS Ester | DBCO | NHS Ester | 12 | 1002.1 | 48.5 | 95% |
Experimental Protocols
This section provides detailed methodologies for common bioconjugation and characterization experiments involving heterobifunctional PEG linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide
This protocol describes the conjugation of a cytotoxic drug with a free thiol group to an antibody via its lysine residues.
Materials:
-
Antibody solution (e.g., 5 mg/mL in PBS, pH 7.4)
-
NHS-PEGn-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Linker Activation of Antibody:
-
Dissolve the NHS-PEGn-Maleimide linker in anhydrous DMF or DMSO to a final concentration of 10 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess Linker:
-
Purify the maleimide-activated antibody from the excess, unreacted linker using a pre-equilibrated SEC column with Reaction Buffer.
-
-
Conjugation to Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the drug to the purified maleimide-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimides:
-
Add a final concentration of 1 mM cysteine or N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the final antibody-drug conjugate using SEC to remove unreacted drug and other small molecules.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol outlines the "click chemistry" reaction between an azide-modified biomolecule and an alkyne-modified biomolecule.
Materials:
-
Azide-modified biomolecule (e.g., protein, 1-10 mg/mL) in PBS, pH 7.4
-
Alkyne-modified biomolecule or small molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This premix helps to stabilize the Cu(I) ion and increase reaction efficiency.
-
-
Set up the Reaction:
-
In a separate tube, combine the azide-modified biomolecule and a 2- to 10-fold molar excess of the alkyne-modified molecule in the Reaction Buffer.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting conjugate using SEC or another appropriate chromatography method to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol 3: Characterization of Antibody-Drug Conjugates (ADCs)
This section provides an overview of common techniques used to characterize ADCs.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drugs to an antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.
-
General Procedure:
-
Equilibrate a HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute with a decreasing salt gradient.
-
The different DAR species will elute at different times, allowing for their quantification.
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. It is used to determine the presence of high molecular weight aggregates or low molecular weight fragments.
-
General Procedure:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks indicate aggregates.
-
3. Mass Confirmation by Mass Spectrometry (LC-MS or MALDI-TOF):
-
Principle: Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight of the ADC and confirm successful conjugation.
-
General Procedure (LC-MS):
-
The ADC sample is first separated by liquid chromatography (often reversed-phase).
-
The eluent is introduced into the mass spectrometer.
-
The resulting mass spectrum can be deconvoluted to determine the molecular weights of the different DAR species.
-
-
General Procedure (MALDI-TOF):
-
The ADC sample is mixed with a matrix and spotted onto a MALDI plate.
-
The sample is ionized by a laser, and the time-of-flight of the ions is measured to determine their mass-to-charge ratio.
-
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways relevant to drugs commonly delivered via heterobifunctional PEG linkers.
Diagram 1: Doxorubicin-Induced DNA Damage and Apoptosis Pathway
Caption: Doxorubicin's mechanism of action in a cancer cell.
Diagram 2: MMAE-Induced Tubulin Polymerization Inhibition and Mitotic Arrest
Caption: MMAE's mechanism of inhibiting cell division.
Diagram 3: EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
Diagram 4: HER2 Signaling Pathway
Caption: Key downstream pathways of HER2 signaling.
References
An In-depth Technical Guide to Boc-NH-PEG5-Cl for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-NH-PEG5-Cl, a heterobifunctional linker, and its application in the N-terminal PEGylation of peptides. This document will detail the physicochemical properties of the reagent, provide a step-by-step experimental protocol for its use in solid-phase peptide synthesis (SPPS), and outline methods for the purification and characterization of the resulting PEGylated peptide.
Introduction to this compound and Peptide PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Benefits of PEGylation include increased solubility, extended in-vivo half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.
This compound is a discrete PEG (dPEG®) linker featuring a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a chloro group at the other, connected by a 5-unit ethylene glycol chain. The Boc group provides a temporary protecting group for the amine, which is stable under basic conditions but can be readily removed with acid. The chloro group, while less reactive than other functionalities like NHS esters, can be used for alkylation of nucleophiles such as the N-terminal alpha-amine of a peptide under appropriate basic conditions. This reagent is particularly useful in Boc-based solid-phase peptide synthesis (SPPS) workflows.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for calculating molar equivalents in reaction protocols and for understanding the physical characteristics of the reagent.
| Property | Value | Source |
| Molecular Weight | 399.91 g/mol | --INVALID-LINK-- |
| Chemical Formula | C₁₇H₃₄ClNO₇ | --INVALID-LINK-- |
| Purity | Typically ≥95% | Varies by supplier |
| Appearance | Colorless to light yellow oil or solid | Varies by supplier |
| Storage Conditions | Store at -20°C for long-term stability. | General recommendation for PEG reagents |
Experimental Workflow for N-Terminal PEGylation using this compound
The overall workflow for the synthesis of an N-terminally PEGylated peptide using this compound on a solid support is depicted in the following diagram. This process begins after the full peptide sequence has been assembled on the resin using standard Boc-SPPS protocols and the final N-terminal Boc group has been removed.
Detailed Experimental Protocol
This protocol assumes the starting material is a fully assembled peptide on a suitable solid-phase resin (e.g., PAM or MBHA resin) with the N-terminal α-amino group deprotected (as a free amine or its salt).
Materials:
-
Peptide-resin (1 equivalent)
-
This compound (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (5-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
PEGylation Reaction:
-
Dissolve this compound (3-5 eq.) in a minimal amount of DMF.
-
Add the this compound solution to the swollen resin.
-
Add DIEA (5-10 eq.) to the reaction mixture. The base is crucial to deprotonate the N-terminal ammonium salt and to act as a scavenger for the HCl generated during the reaction.
-
Agitate the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by a Kaiser test to check for the presence of free primary amines.
-
-
Washing: After the reaction, thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
Boc Deprotection of the PEG Linker:
-
Treat the PEGylated peptide-resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group from the PEG linker's amine.
-
Wash the resin with DCM (3x) and IPA (3x) and dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Cleave the PEGylated peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail appropriate for Boc-SPPS, such as anhydrous HF or TFMSA. The choice of cleavage cocktail and scavengers will depend on the peptide sequence.[1]
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude PEGylated peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
The crude PEGylated peptide will be a mixture of the desired product, un-PEGylated peptide, and other synthesis-related impurities. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
Purification by RP-HPLC
-
Column: A C18 or C4 column is typically used.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptide. The gradient will need to be optimized for the specific peptide. PEGylated peptides are generally more hydrophilic than their non-PEGylated counterparts and may elute earlier.
-
Detection: UV detection at 214 nm and 280 nm.
-
Fraction Collection and Lyophilization: Collect fractions corresponding to the desired product peak and lyophilize to obtain the purified peptide.
Characterization
The purified PEGylated peptide should be characterized to confirm its identity and purity.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the PEGylated peptide. The expected mass will be the mass of the peptide plus the mass of the deprotected PEG linker (this compound minus Boc group and Cl, plus H).
-
Mass of deprotected linker = Molecular Weight of this compound (399.91) - Molecular Weight of Boc group (C₅H₉O₂) (101.12) - Atomic Weight of Cl (35.45) + Atomic Weight of H (1.01) = 264.35 g/mol .
-
-
Analytical RP-HPLC: To assess the purity of the final product.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Incomplete reaction; insufficient equivalents of reagents; steric hindrance. | Increase the equivalents of this compound and DIEA. Extend the reaction time. Ensure the N-terminal amine is fully deprotected before starting the PEGylation. |
| Difficult Purification | Co-elution of PEGylated and un-PEGylated peptide; broad peaks. | Optimize the HPLC gradient (e.g., use a shallower gradient). Consider a different stationary phase (e.g., C4 instead of C18). Ion-exchange chromatography can also be an effective purification method for PEGylated proteins and peptides.[] |
| Complex Mass Spectra | Presence of multiple species (un-PEGylated, di-PEGylated, etc.); salt adducts. | Ensure complete reaction and thorough purification. Use a desalting step before MS analysis. |
Safety Information
-
This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety glasses).
-
TFA and HF/TFMSA: These are highly corrosive and toxic. Handle with extreme caution in a certified chemical fume hood using appropriate safety protocols and personal protective equipment.
This guide provides a foundational understanding and a practical framework for the use of this compound in peptide synthesis. For specific applications, optimization of the described protocols may be necessary to achieve the desired yield and purity.
References
A Technical Guide to Boc-NH-PEG5-Cl: A Key Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-NH-PEG5-Cl, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the key ternary complex between the target protein and an E3 ubiquitin ligase.
Supplier and Purity Overview
This compound is a polyethylene glycol (PEG)-based linker featuring a Boc-protected amine and a terminal chloride. This structure allows for sequential conjugation to a target protein ligand and an E3 ligase ligand, forming the complete PROTAC molecule. Several chemical suppliers offer this and structurally similar PEG linkers. While a specific Certificate of Analysis (CoA) for this compound is not universally available online, typical purities for analogous PEG linkers from reputable suppliers are consistently high.
Table 1: Representative Supplier Information for PEG Linkers
| Supplier | Product Name/Similar Product | Reported Purity | CAS Number |
| MedChemExpress (MCE) | This compound | High Purity | 1393331-36-3 |
| Biopharma PEG | Boc-NH-PEG5-COOH | ≥95%[1] | 1347750-78-0 |
| ChemScene | NH2-PEG5-C6-Cl (hydrochloride) | ≥97.0% (NMR)[2] | 2241669-16-7 |
Note: Data is representative of typical purities for this class of compound and may not reflect the exact specifications for this compound from all suppliers. It is recommended to request a lot-specific CoA from the supplier before purchase.
The Role of PEG Linkers in PROTACs
PEG linkers are frequently employed in PROTAC design due to their advantageous properties. The ethylene glycol repeats enhance the solubility and pharmacokinetic profile of the resulting PROTAC molecule.[3][4] The flexibility of the PEG chain can also be crucial for allowing the two ends of the PROTAC to optimally engage their respective protein partners, facilitating the formation of a stable and productive ternary complex.[3] The length of the PEG linker is a critical parameter that often requires optimization for each specific target and E3 ligase pair to achieve maximal degradation efficacy.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using a Boc-NH-PEG-Cl linker and the subsequent evaluation of its biological activity.
Protocol 1: General Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines a common strategy for conjugating a carboxylic acid-containing ligand (for either the target protein or E3 ligase) to the amine end of the PEG linker, followed by displacement of the terminal chloride with a nucleophilic handle on the second ligand.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours to remove the Boc protecting group.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the amine salt (H2N-PEG5-Cl).
Step 2: Amide Coupling
-
Dissolve the carboxylic acid-functionalized ligand (1 equivalent) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add a peptide coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the deprotected H2N-PEG5-Cl (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting intermediate (Ligand1-NH-PEG5-Cl) by flash column chromatography.
Step 3: Final Conjugation
-
Dissolve the second ligand, containing a nucleophilic group (e.g., a phenol or amine), and the purified Ligand1-NH-PEG5-Cl intermediate in a suitable polar solvent (e.g., DMF or acetonitrile).
-
Add a base, such as potassium carbonate or cesium carbonate, to facilitate the nucleophilic substitution of the terminal chloride.
-
Heat the reaction mixture as needed and monitor its progress by LC-MS.
-
Once the reaction is complete, perform an aqueous workup and purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC. The degradation of the Androgen Receptor (AR) is used as a representative example.
1. Cell Culture and Treatment:
- Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, or 22Rv1) in 6-well plates.
- Allow cells to adhere and grow to 70-80% confluency.
- Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes.
- Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration for all samples.
- Denature the protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AR) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control band intensity.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
PROTACs utilizing PEG linkers have been successfully developed to target a variety of proteins implicated in disease, with the Androgen Receptor (AR) in prostate cancer being a prominent example. The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for evaluating a novel PROTAC.
Figure 1: General mechanism of action for a PROTAC, illustrating the formation of a ternary complex, subsequent poly-ubiquitination of the target protein, and its degradation by the proteasome.
Figure 2: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC, from chemical synthesis to in vitro functional assays.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis Utilizing Boc-NH-PEG5-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the efficiency of ternary complex formation, which is essential for ubiquitination and subsequent proteasomal degradation.[1][2]
Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility and modulate pharmacokinetic properties.[3] Boc-NH-PEG5-Cl is a versatile PEG-based linker that provides a flexible spacer and a reactive chloromethyl group for conjugation, while the Boc-protected amine allows for sequential and controlled synthesis. This document provides detailed application notes and protocols for the synthesis of PROTACs using this compound.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process: conjugation of the linker to one of the ligands, deprotection of the Boc group, and subsequent conjugation to the second ligand. The following protocols are representative and may require optimization based on the specific properties of the warhead and E3 ligase ligand.
Protocol 1: Conjugation of this compound to a Phenolic or Amine Nucleophile
This protocol describes the initial step of attaching the linker to a ligand (either the warhead or E3 ligase ligand) that contains a nucleophilic phenol or amine group.
Materials:
-
Ligand-OH or Ligand-NH2 (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (for phenols) or a non-nucleophilic base like Diisopropylethylamine (DIPEA) (for amines) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the ligand containing a phenolic hydroxyl or an amine group in anhydrous DMF or ACN under an inert atmosphere.
-
Add the base (K2CO3, Cs2CO3, or DIPEA) to the solution and stir for 15-30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a temperature between 50-80 °C and stir overnight. The optimal temperature should be determined empirically.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected ligand-linker conjugate.
Protocol 2: Boc Deprotection
This step removes the tert-Butyloxycarbonyl (Boc) protecting group to expose the terminal amine for the next coupling reaction.
Materials:
-
Boc-protected ligand-linker conjugate (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane (4M)
-
Dichloromethane (DCM)
-
Inert atmosphere (optional)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
The resulting amine salt is often used in the next step without further purification. If necessary, the free amine can be obtained by a basic workup.
Protocol 3: Final Amide Coupling to the Second Ligand
This protocol describes the formation of an amide bond between the deprotected linker-ligand conjugate and the second ligand containing a carboxylic acid.
Materials:
-
Amine-PEG5-Ligand 1 (from Protocol 2) (1.0 eq)
-
Ligand 2-COOH (1.1 eq)
-
Peptide coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
Non-nucleophilic base, e.g., DIPEA (3.0 eq)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
Dissolve Ligand 2-COOH in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (HATU or HBTU) and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEG5-Ligand 1 conjugate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the highly pure compound.
Data Presentation
The following tables summarize representative quantitative data for well-characterized PROTACs that utilize PEG or similar flexible linkers, such as ARV-110 (targeting the Androgen Receptor) and MT-802 (targeting Bruton's Tyrosine Kinase). These values can serve as a benchmark for newly synthesized PROTACs using the this compound linker.
Table 1: Synthetic Yields and Purity
| PROTAC | Linker Type | Key Coupling Step | Typical Yield (%) | Final Purity (%) (by HPLC) |
| ARV-110 Analog | Piperidine-piperazine | Amide coupling | 30-50 | >95 |
| MT-802 | Polyethylene glycol | Amide coupling | 40-60 | >98 |
| Hypothetical PROTAC | This compound | Amide coupling | 35-55 (estimated) | >95 |
Table 2: Biological Activity Data
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | ~1 |
| MT-802 | Bruton's Tyrosine Kinase | Cereblon | NAMALWA | 9.1 - 14.6 |
DC50 is the concentration of the PROTAC required to degrade 50% of the target protein.
Mandatory Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using the this compound linker.
Caption: A typical workflow for the synthesis of a PROTAC.
Signaling Pathway: Androgen Receptor (AR)
PROTACs targeting the Androgen Receptor, such as ARV-110, are being developed for the treatment of prostate cancer. The following diagram depicts a simplified AR signaling pathway.
Caption: A simplified diagram of the Androgen Receptor signaling pathway.
Signaling Pathway: Bruton's Tyrosine Kinase (BTK)
PROTACs targeting BTK, like MT-802, are of interest for treating B-cell malignancies. The diagram below shows a simplified representation of the BTK signaling pathway.
Caption: A simplified diagram of the BTK signaling pathway.
References
Application Notes and Protocols: A Step-by-Step Guide to Boc-NH-PEG5-Cl Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-Cl is a heterobifunctional linker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal chloride. This reagent is particularly valuable in the field of drug development, especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal chloride allows for covalent attachment to nucleophilic groups, and the Boc-protected amine provides a latent reactive site for further modification after deprotection.[]
This document provides a detailed guide to the conjugation of this compound to amine-containing molecules, subsequent deprotection of the Boc group, and purification of the final conjugate.
Data Presentation
Table 1: Reaction Parameters for this compound Conjugation
| Parameter | Recommended Conditions | Notes |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | Ensure all reactants are fully dissolved. |
| Temperature | Room Temperature to 60 °C | Higher temperatures may increase the reaction rate but can also lead to side products. |
| Reactant Molar Ratio (this compound : Amine) | 1.1 : 1 to 3 : 1 | An excess of the PEG reagent can help drive the reaction to completion. |
| Base | Non-nucleophilic organic base (e.g., DIPEA, Et3N) | Typically used in a 2-5 fold molar excess over the amine. |
| Reaction Time | 12 - 48 hours | Monitor reaction progress by TLC or LC-MS. |
Table 2: Boc Deprotection Conditions
| Parameter | Recommended Conditions | Notes |
| Reagent | Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., Dioxane, Ethyl Acetate) | TFA is a common and effective reagent for Boc deprotection.[3] |
| Solvent | Dichloromethane (DCM) for TFA; Dioxane or Ethyl Acetate for HCl | Ensure the substrate is soluble in the chosen solvent. |
| Concentration | 20-50% TFA in DCM; 4M HCl in Dioxane | The concentration can be adjusted based on the stability of the substrate. |
| Temperature | 0 °C to Room Temperature | The reaction is typically performed at room temperature. |
| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol describes the alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.5 equivalents) in a minimal amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirring amine solution.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-NH-PEG5-conjugated molecule.
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
-
Boc-NH-PEG5-conjugated molecule
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-NH-PEG5-conjugated molecule in DCM.
-
Add TFA (20-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS. The product will be more polar than the starting material.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEGylated molecule as its TFA salt or free amine after neutralization.
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation via PROTACs.[4]
References
Application Notes and Protocols: Reaction of Boc-NH-PEG5-Cl with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the reaction of Boc-NH-PEG5-Cl with primary amines. This reaction is a fundamental step in the synthesis of various bioconjugates, drug delivery systems, and molecules for proteolysis-targeting chimeras (PROTACs). The protocol covers the necessary reagents, equipment, step-by-step procedure, and purification methods.
Introduction
This compound is a heterobifunctional linker containing a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal chloride. The chloride serves as a reactive site for nucleophilic substitution by primary amines, forming a stable secondary amine linkage. This reaction is a versatile method for conjugating the PEG linker to various molecules of interest, such as proteins, peptides, or small molecule drugs, that bear a primary amine group. The Boc protecting group can be subsequently removed under acidic conditions to reveal a free amine for further functionalization.
Reaction Principle
The core of this protocol is a nucleophilic substitution reaction. The primary amine acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom of the this compound. A non-nucleophilic base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion and preventing the protonation of the primary amine.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific primary amines.
Materials and Reagents:
-
This compound
-
Primary amine of interest
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
LC-MS for reaction monitoring and product characterization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous DMF or DCM (a concentration of 0.1-0.5 M is a good starting point).
-
Add the base (TEA or DIPEA, 1.5-2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirring amine solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature overnight (12-24 hours). The reaction can be gently heated (e.g., to 40-50 °C) if the amine is a weak nucleophile, but this should be determined empirically.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (primary amine) is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent (DCM or an alternative like ethyl acetate if DMF was used).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water (2-3 times) to remove the base and its salt.
-
Wash the organic layer with brine (1 time) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add this solution dropwise to a vigorously stirring, cold non-solvent such as diethyl ether. The product should precipitate out. Collect the solid by filtration and dry under vacuum.
-
Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry (e.g., ESI-MS), and HPLC.
-
Data Presentation
The following table summarizes representative quantitative data for the reaction of this compound with a generic primary amine. Actual results may vary depending on the specific substrate.
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| Primary Amine | 1.0 eq | |
| This compound | 1.1 eq | A slight excess of the PEG reagent can help drive the reaction to completion. |
| Base (e.g., DIPEA) | 1.5 eq | To neutralize the generated HCl and facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent is generally suitable. |
| Temperature | Room Temperature | Gentle heating may be required for less reactive amines. |
| Reaction Time | 16 hours | Monitor by TLC or LC-MS for completion. |
| Work-up & Purification | ||
| Extraction Solvent | Dichloromethane | |
| Purification Method | Precipitation in Diethyl Ether | Column chromatography can be used for higher purity. |
| Expected Outcome | ||
| Yield | 70-90% | Yield is highly dependent on the nature of the primary amine. |
| Purity | >95% (after purification) | Determined by HPLC or NMR. |
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical scheme of the nucleophilic substitution reaction.
Caption: Step-by-step experimental workflow diagram.
Application Notes and Protocols for Boc Deprotection of PEG Linkers using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the functionalization of polyethylene glycol (PEG) linkers for bioconjugation and drug delivery applications.[1][2] Its popularity is due to its stability in a variety of reaction conditions and its efficient removal under mildly acidic conditions.[1] Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection, offering clean and rapid cleavage to yield the free amine.[1][3]
These application notes provide detailed protocols for the TFA-mediated deprotection of Boc-protected PEG linkers, guidance on reaction monitoring, and procedures for product isolation.
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed elimination mechanism. The key steps are:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Carbocation Formation: The protonated intermediate fragments to form a stable tert-butyl carbocation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.
-
Protonation of Amine: Under the acidic reaction conditions, the newly formed amine is protonated, yielding the corresponding TFA salt.
The tert-butyl carbocation can be quenched by scavengers present in the reaction mixture or can deprotonate to form isobutylene gas.
Key Experimental Parameters and Data Summary
The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, temperature, reaction time, and the presence of scavengers. The following tables summarize common reaction conditions and reagents.
| Parameter | Value | Reference |
| TFA Concentration | 20-50% (v/v) in Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature (20-25 °C) | |
| Reaction Time | 30 minutes - 2 hours | |
| Substrate Concentration | 0.1 - 0.2 M in DCM |
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of a PEG Linker
This protocol describes a general method for the removal of a Boc protecting group from a PEG linker to yield the amine as a TFA salt.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). For example, for a 50% TFA/DCM solution, if you used 10 mL of DCM, add 10 mL of TFA.
-
If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (3 times). The resulting residue is the deprotected amine as its TFA salt and can often be used in the next step without further purification.
Protocol 2: Work-up for Isolation of the Free Amine
This protocol is for applications where the free amine is required, rather than the TFA salt.
Materials:
-
Crude TFA salt from Protocol 1
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Dissolve the crude TFA salt residue in DCM.
-
Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Ensure the aqueous layer is basic using pH paper.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the free amine.
Monitoring the Deprotection Reaction
It is crucial to monitor the reaction to ensure complete deprotection and to avoid potential side reactions from prolonged exposure to acid.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to follow the disappearance of the starting material and the appearance of the more polar product. The deprotected amine will typically have a lower Rf value than the Boc-protected starting material. Visualize spots with a suitable stain like ninhydrin for primary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any by-products by monitoring their respective masses.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm can be monitored.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the TFA concentration (e.g., from 20% to 50% in DCM). | |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress. Allow the reaction to proceed at room temperature. | ||
| Steric hindrance, especially for high molecular weight PEGs. | Increase reaction time or consider a stronger acid system like 4M HCl in 1,4-dioxane. | ||
| Side Product Formation | Acid-labile functional groups on the substrate. | Use milder deprotection conditions (e.g., lower TFA concentration, shorter reaction time). | |
| Cationic side reactions. | Add a scavenger like triisopropylsilane (TIS). | ||
| Product is an oil instead of a solid | TFA salts are often oils. | If a solid is required, consider using 4M HCl in dioxane, as HCl salts are more likely to be crystalline. | |
| Difficulty in isolating the product | The PEG chain can increase water solubility. | During basic work-up, perform multiple extractions with an organic solvent like DCM to ensure complete recovery from the aqueous layer. |
Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
Caption: Experimental workflow for Boc deprotection.
References
Application Notes and Protocols for the Functionalization of Nanoparticles with Boc-NH-PEG5-Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using the bifunctional linker, Boc-NH-PEG5-Cl. This hetero-bifunctional polyethylene glycol (PEG) linker is designed for the covalent attachment to nanoparticle surfaces, offering a terminal Boc-protected amine for subsequent conjugation of various moieties. This two-step functionalization strategy is a versatile tool in the development of sophisticated nanocarriers for applications such as targeted drug delivery, advanced imaging, and diagnostics.
The protocols outlined below provide detailed methodologies for the key experimental steps, from the initial PEGylation of amine-functionalized nanoparticles to the deprotection of the Boc group, preparing the nanoparticles for final bioconjugation.
Key Applications
-
Targeted Drug Delivery: The terminal amine, revealed after deprotection, can be conjugated to targeting ligands such as antibodies or peptides, ensuring the specific delivery of therapeutic payloads to diseased cells and tissues.
-
Stealth Liposomes and Nanoparticles: The PEGylation of nanoparticles is a well-established method to increase their circulation half-life in vivo by reducing opsonization and clearance by the reticuloendothelial system (RES).[1]
-
Bioconjugation Platform: The exposed amine group serves as a reactive handle for the covalent attachment of a wide range of molecules, including fluorescent dyes for imaging, small molecule drugs, or nucleic acids.
Quantitative Data Summary
The following tables present representative data on the physicochemical properties of nanoparticles before and after functionalization with this compound and subsequent deprotection. The exact values will vary depending on the core nanoparticle material, size, and specific reaction conditions.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-Functionalized Nanoparticles | 100 ± 2.5 | 0.15 | +35 ± 2.1 |
| Boc-NH-PEG5-Functionalized Nanoparticles | 125 ± 3.1 | 0.18 | +5 ± 1.5 |
| Amine-PEG5-Functionalized Nanoparticles (after Boc deprotection) | 128 ± 3.3 | 0.19 | +25 ± 2.8 |
Table 2: Quantification of Surface PEGylation and Amine Group Availability
| Analysis Method | Parameter Measured | Result |
| HPLC-CAD[2] | PEG Density | ~1.5 PEG chains/nm² |
| Ninhydrin Assay | Surface Amine Density (after deprotection) | ~150 µmol/g of nanoparticles |
| Thermogravimetric Analysis (TGA) | PEG Content (% weight) | 8-12% |
Experimental Protocols
Protocol 1: Functionalization of Amine-Terminated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a final concentration of 1 mg/mL. Sonicate the suspension to ensure homogeneity.
-
Reaction Setup: In a round-bottom flask, add the nanoparticle suspension.
-
Addition of this compound: Add a 10-fold molar excess of this compound to the nanoparticle suspension.
-
Base Catalyst: Add a 20-fold molar excess of triethylamine to the reaction mixture. TEA acts as a base to neutralize the HCl generated during the reaction.
-
Conjugation Reaction: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.
-
Purification:
-
Purify the Boc-NH-PEG5-functionalized nanoparticles by repeated centrifugation and resuspension in PBS.
-
Use centrifugal filter units to facilitate the washing process and remove excess reagents.
-
Perform at least three wash cycles.
-
-
Final Resuspension: Resuspend the purified nanoparticles in the desired buffer for storage or immediate use in the deprotection step.
Protocol 2: Boc Deprotection of Functionalized Nanoparticles
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[3]
Materials:
-
Boc-NH-PEG5-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the Boc-NH-PEG5-functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 50% (v/v). Incubate for 1-2 hours at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing:
-
Resuspend the nanoparticles in PBS.
-
Centrifuge to pellet the amine-terminated nanoparticles.
-
Remove the supernatant and resuspend in fresh PBS.
-
Repeat the washing step three times to ensure complete removal of residual acid.
-
-
Final Resuspension: Resuspend the purified amine-PEG5-functionalized nanoparticles in the desired buffer for further conjugation.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Peptides and Proteins with Boc-NH-PEG5-Cl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-NH-PEG5-Cl is a heterobifunctional linker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal chloride. This reagent is a valuable tool for the covalent modification of peptides, proteins, and other biomolecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the modified molecule, while the terminal chloride allows for conjugation to nucleophilic residues. The Boc protecting group provides a stable amine that can be deprotected under acidic conditions for subsequent derivatization, making it a versatile linker in various bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][][3][4][5]
PEGylation, the process of covalently attaching PEG chains to biomolecules, is a widely adopted strategy to improve the therapeutic properties of peptides and proteins. It can increase serum half-life, enhance solubility, and reduce immunogenicity. The discrete length of the PEG5 spacer in this compound allows for the creation of homogeneous conjugates with well-defined structures, which is crucial for therapeutic applications.
These application notes provide detailed protocols for the deprotection of the Boc group, the conjugation of the deprotected linker to peptides and proteins via alkylation of cysteine or lysine residues, and the subsequent purification and characterization of the resulting conjugates.
Data Presentation
Table 1: Boc Deprotection Reaction Conditions
| Parameter | Condition | Notes |
| Deprotection Reagent | Trifluoroacetic acid (TFA) | A strong acid that efficiently removes the Boc group. |
| Solvent | Dichloromethane (DCM) | A common solvent for Boc deprotection. |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster deprotection. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures can help to minimize side reactions. |
| Reaction Time | 30 minutes to 2 hours | Monitored by TLC or LC-MS for completion. |
| Scavengers | Triisopropylsilane (TIPS) | Used to prevent side reactions with sensitive amino acids. |
Table 2: Alkylation Reaction Conditions for Peptide/Protein Labeling
| Parameter | Cysteine Alkylation (Thiol-reactive) | Lysine Alkylation (Amine-reactive) |
| Target Residue | Cysteine | Lysine |
| Reaction Type | Nucleophilic substitution (Thioether bond formation) | Nucleophilic substitution (Secondary amine formation) |
| pH | 7.0 - 8.5 | 8.0 - 9.5 |
| Temperature | Room Temperature to 37°C | Room Temperature to 37°C |
| Reaction Time | 2 - 24 hours | 4 - 48 hours |
| Molar Excess of Linker | 5 - 20 fold | 10 - 50 fold |
| Reducing Agent (for Cys) | TCEP or DTT (if disulfide bonds are present) | Not applicable |
| Quenching Agent | N-acetylcysteine or β-mercaptoethanol | Tris buffer or glycine |
Table 3: HPLC Purification Parameters for PEGylated Peptides/Proteins
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Stationary Phase | C18 or C8 silica-based columns | Porous silica or polymer-based particles |
| Mobile Phase A | 0.1% TFA in Water | Phosphate-buffered saline (PBS) or similar |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Not applicable (isocratic elution) |
| Gradient | Linear gradient of increasing Mobile Phase B | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min (analytical), 10-20 mL/min (preparative) | Dependent on column dimensions |
| Detection | UV at 214 nm and 280 nm | UV at 280 nm |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine of the PEG linker, which is then ready for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
LC-MS system
Procedure:
-
Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups, add TIPS (1-5 equivalents).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. The deprotected product will have a lower Rf value on TLC due to its increased polarity.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
For purification, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected NH2-PEG5-Cl as a TFA salt.
Protocol 2: Labeling of a Cysteine-Containing Peptide
This protocol details the conjugation of the deprotected NH2-PEG5-Cl to a peptide via a free cysteine residue.
Materials:
-
Deprotected NH2-PEG5-Cl (from Protocol 1)
-
Cysteine-containing peptide
-
Phosphate buffer (100 mM, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reducing disulfide bonds is necessary)
-
Nitrogen gas
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cysteine-containing peptide in the phosphate buffer. If the peptide has existing disulfide bonds that need to be reduced, add a 5-10 fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Dissolve the deprotected NH2-PEG5-Cl in the reaction buffer.
-
Add a 10-20 fold molar excess of the deprotected linker to the peptide solution.
-
Purge the reaction vessel with nitrogen gas to prevent oxidation of the cysteine thiol.
-
Incubate the reaction at room temperature for 4-24 hours with gentle stirring.
-
Monitor the reaction progress by RP-HPLC or LC-MS, observing the appearance of a new peak corresponding to the PEGylated peptide.
-
Once the reaction is complete, purify the PEGylated peptide from unreacted linker and peptide using preparative RP-HPLC.
-
Characterize the purified product by mass spectrometry to confirm the correct mass of the conjugate.
Protocol 3: Labeling of a Protein via Lysine Residues
This protocol describes the conjugation of the deprotected NH2-PEG5-Cl to a protein through the primary amines of lysine residues.
Materials:
-
Deprotected NH2-PEG5-Cl (from Protocol 1)
-
Protein of interest
-
Bicarbonate buffer (100 mM, pH 8.5)
-
Size-exclusion chromatography (SEC) system for purification
-
SDS-PAGE analysis materials
-
Mass spectrometer for characterization
Procedure:
-
Buffer exchange the protein into the bicarbonate buffer (pH 8.5).
-
Dissolve the deprotected NH2-PEG5-Cl in the reaction buffer.
-
Add a 20-50 fold molar excess of the deprotected linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 12-48 hours with gentle agitation.
-
Monitor the reaction progress by SDS-PAGE, where the PEGylated protein will show an increase in molecular weight.
-
Purify the PEGylated protein from the unreacted linker using size-exclusion chromatography (SEC).
-
Characterize the purified conjugate by mass spectrometry to determine the degree of PEGylation (number of PEG chains per protein molecule).
Mandatory Visualization
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Boc-NH-PEG5-Cl Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-Cl is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker consists of a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal chlorine atom. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions to allow for subsequent conjugation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate. The terminal chlorine provides a reactive handle for nucleophilic substitution reactions. Accurate characterization of this linker is crucial to ensure the quality, purity, and consistency of the resulting therapeutic agents.
This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound.
Molecular Structure and Properties
-
Chemical Name: tert-butyl (1-chloro-3,6,9,12,15-pentaoxa-18-yl)carbamate
-
Molecular Formula: C₁₅H₃₀ClNO₇
-
Molecular Weight: 383.85 g/mol
Analytical Characterization Methods
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
-
Expected Chemical Shifts: The proton NMR spectrum provides characteristic signals for the Boc group, the PEG backbone, and the terminal methylene groups adjacent to the nitrogen and chlorine atoms.
-
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to confirm the relative number of protons in each environment.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Experimental Protocol:
-
Prepare a more concentrated sample by dissolving 20-50 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
Longer acquisition times may be necessary due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to assess its purity. Electrospray ionization (ESI) is a commonly used soft ionization technique for this type of molecule.
-
Expected Mass: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 384.17 g/mol . The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in high-resolution mass spectra, resulting in peaks at m/z ~384.17 and ~386.17.
-
Experimental Protocol (LC-MS):
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Separate the analyte using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Analyze the eluent using an ESI-MS detector in positive ion mode.
-
Process the data to identify the molecular ion peak and any potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
-
Expected Absorption Bands: The FTIR spectrum will show characteristic absorption bands for the N-H bond of the carbamate, the C=O of the Boc group, and the C-O-C ether linkages of the PEG chain.
-
Experimental Protocol:
-
Acquire the FTIR spectrum of a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound.
-
Purity Assessment: A reversed-phase HPLC method with UV detection can be used to separate the main compound from any impurities.
-
Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
-
Quantitative Data Summary
| Parameter | Expected Value | Analytical Technique |
| Molecular Weight | 383.85 g/mol | Mass Spectrometry |
| ¹H NMR | See Table 1 | NMR Spectroscopy |
| ¹³C NMR | See Table 2 | NMR Spectroscopy |
| Purity | ≥ 95% | HPLC |
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.44 | s | 9H |
| -NH- | ~5.0 | br s | 1H |
| -NH-CH₂ - | ~3.30 | q | 2H |
| PEG backbone (-O-CH₂ -CH₂ -O-) | ~3.65 | m | 16H |
| -O-CH₂ -CH₂-Cl | ~3.77 | t | 2H |
| -CH₂-Cl | ~3.68 | t | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Assignment | Chemical Shift (ppm) |
| Boc (-C (CH₃)₃) | ~28.4 |
| Boc (-C (CH₃)₃) | ~79.1 |
| Boc (-C =O) | ~156.1 |
| -NH-C H₂- | ~40.3 |
| PEG backbone (-O-C H₂-C H₂-O-) | ~70.0 - 71.0 |
| -O-C H₂-CH₂-Cl | ~71.3 |
| -C H₂-Cl | ~42.7 |
Experimental Workflows and Logical Relationships
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Signaling Pathway and Logical Relationships
Caption: Functional components of this compound and their roles in drug development.
Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-Cl is a discrete polyethylene glycol (dPEG®) linker containing a Boc-protected amine and a terminal chlorine atom. This heterobifunctional linker is a valuable tool in bioconjugation and drug development, enabling the covalent attachment of a PEG spacer to nucleophilic functional groups such as amines and thiols. The Boc protecting group allows for orthogonal deprotection and subsequent modification of the terminal amine. Accurate characterization of the reaction products of this compound with target molecules is critical for ensuring the quality, purity, and desired structure of the resulting conjugates. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, providing information on reaction completion, product identity, and purity.
These application notes provide detailed protocols for the reaction of this compound with model amine and thiol compounds, followed by their analysis using LC-MS.
Signaling Pathways and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and analysis of this compound conjugates.
Experimental Protocols
Protocol 1: Reaction of this compound with a Primary Amine (Butylamine)
This protocol describes the reaction of this compound with butylamine, a model primary amine, to form the corresponding secondary amine conjugate.
Materials:
-
This compound
-
Butylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Deionized water
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the solution to act as a base.
-
Add butylamine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by taking a small aliquot, diluting it with 50% ACN/water, and analyzing by LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
The crude product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
For LC-MS analysis, dissolve the crude product in a suitable solvent (e.g., 50% ACN/water) to a final concentration of approximately 1 mg/mL.
-
Further dilute the sample to 1-10 µg/mL with the initial mobile phase conditions for LC-MS analysis.
Protocol 2: Reaction of this compound with a Thiol (N-acetyl-L-cysteine)
This protocol details the reaction of this compound with N-acetyl-L-cysteine, a model thiol-containing compound, to form a stable thioether linkage.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
In a clean, dry vial, dissolve N-acetyl-L-cysteine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF.
-
Stir the mixture for 15 minutes at room temperature to deprotonate the thiol group.
-
In a separate vial, dissolve this compound (1 equivalent) in a small amount of anhydrous DMF.
-
Add the this compound solution to the N-acetyl-L-cysteine mixture.
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with a small amount of water.
-
Prepare the sample for LC-MS analysis by diluting the crude reaction mixture with 50% ACN/water to a concentration of approximately 1 mg/mL.
-
Further dilute the sample to 1-10 µg/mL with the initial mobile phase for LC-MS injection.
Protocol 3: LC-MS Analysis of Reaction Products
This protocol provides a general method for the LC-MS analysis of the products from the reactions of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap)
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-17 min: 95% B
-
17-17.1 min: 95-5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 10 L/min
-
Mass Range: m/z 100-1500
-
Data Acquisition: Full scan mode. For further structural elucidation, tandem MS (MS/MS) can be performed using collision-induced dissociation (CID).
Data Presentation
The following tables summarize the expected masses of the starting material and the reaction products.
Table 1: Molecular Weights of Reactants and Expected Products
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₁₅H₃₁ClNO₆ | 372.1840 |
| Butylamine | C₄H₁₁N | 73.0891 |
| N-acetyl-L-cysteine | C₅H₉NO₃S | 163.0303 |
| Boc-NH-PEG5-NH-Butyl | C₁₉H₄₀N₂O₆ | 408.2886 |
| Boc-NH-PEG5-S-NAc-Cys | C₂₀H₃₈N₂O₉S | 498.2298 |
Table 2: Expected m/z Values for Major Adducts in ESI+ Mode
| Compound Name | [M+H]⁺ | [M+Na]⁺ | [M+K]⁺ |
| This compound | 373.1918 | 395.1738 | 411.1477 |
| Boc-NH-PEG5-NH-Butyl | 409.2964 | 431.2784 | 447.2523 |
| Boc-NH-PEG5-S-NAc-Cys | 499.2376 | 521.2196 | 537.1935 |
Expected Results and Discussion
LC-MS analysis of the reaction mixtures will allow for the identification of the starting materials and the desired products based on their retention times and mass-to-charge ratios. The this compound starting material is expected to elute earlier than its more hydrophobic reaction products. The mass spectra should show the characteristic isotopic pattern for chlorine-containing compounds for any unreacted starting material.
The successful formation of the amine conjugate (Boc-NH-PEG5-NH-Butyl) will be confirmed by the appearance of a new peak in the chromatogram with an m/z value corresponding to its expected mass. Similarly, the formation of the thioether conjugate (Boc-NH-PEG5-S-NAc-Cys) will be identified by a new chromatographic peak with its corresponding m/z. In positive ion mode, protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) adducts are commonly observed for PEGylated compounds.
Tandem mass spectrometry (MS/MS) can be employed to confirm the structure of the products. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Fragmentation along the PEG chain typically results in a series of ions separated by 44 Da (the mass of an ethylene glycol unit).
By integrating the peak areas in the chromatogram, a semi-quantitative analysis of the reaction conversion can be performed, providing valuable information for reaction optimization.
Troubleshooting
-
Low Reaction Conversion:
-
Ensure anhydrous reaction conditions, as water can hydrolyze the chloro-PEG reagent.
-
Increase the reaction time or temperature.
-
Verify the stoichiometry of the reactants and the activity of the base.
-
-
Multiple Products Observed:
-
For amine reactions, over-alkylation can occur. Using a slight excess of the amine nucleophile can minimize this.
-
Side reactions may occur if the reaction temperature is too high.
-
-
Poor Signal in MS:
-
PEG compounds can suppress ionization. Ensure the sample is appropriately diluted.[1]
-
Optimize MS source parameters (e.g., capillary voltage, gas flows, temperatures).
-
Consider the use of a charge-stripping agent in the mobile phase if complex charge state distributions are observed, particularly for larger PEG conjugates.[2]
-
-
Broad Chromatographic Peaks:
-
The inherent, albeit discrete, nature of the PEG chain can sometimes lead to peak broadening.[3]
-
Optimize the LC gradient to ensure adequate separation and peak shape.
-
These application notes provide a framework for the synthesis and LC-MS analysis of conjugates derived from this compound. The provided protocols can be adapted for different nucleophiles and analytical instrumentation.
References
Application Notes and Protocols for Boc-NH-PEG5-Cl in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-Cl is a heterobifunctional linker molecule integral to the development of advanced targeted drug delivery systems. Its structure, featuring a Boc-protected amine, a flexible five-unit polyethylene glycol (PEG) chain, and a reactive terminal chloride, offers a versatile platform for the synthesis of complex bioconjugates. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for sequential, controlled conjugation to various molecules of interest.[1][2]
These application notes provide a comprehensive overview of the use of this compound in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticles. Detailed protocols for key synthetic steps and characterization are provided to guide researchers in the effective use of this linker.
Core Applications
This compound is primarily utilized in scenarios requiring a hydrophilic, flexible spacer to connect a targeting moiety to a therapeutic payload.
-
PROTACs: In PROTACs, the linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the POI.[3][4] The PEG5 chain provides the necessary length and flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.[3]
-
Antibody-Drug Conjugates (ADCs): For ADCs, the linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The hydrophilicity of the PEG linker can help to mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile of the ADC.
-
Nanoparticle Drug Delivery: this compound can be used to functionalize the surface of nanoparticles. This "PEGylation" creates a hydrophilic shell that can reduce clearance by the immune system, increase circulation time, and provide a reactive handle for the attachment of targeting ligands or drugs.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
The first step in many synthetic schemes involving this compound is the deprotection of the terminal amine. This is typically achieved under acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution (typically 20-50% v/v).
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product (H2N-PEG5-Cl) as a TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to Deprotected H2N-PEG5-Cl
This protocol describes the formation of a stable amide bond between the newly exposed amine of the PEG linker and a molecule containing a carboxylic acid (e.g., a POI ligand or a drug).
Materials:
-
H2N-PEG5-Cl (from Protocol 1)
-
Carboxylic acid-containing molecule (1.0 equivalent)
-
HATU (1.2 equivalents) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of H2N-PEG5-Cl (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the product can be purified by flash column chromatography or preparative HPLC.
Protocol 3: Conjugation of an Amine- or Thiol-Containing Molecule via the Terminal Chloride
The terminal chloride of this compound can be displaced by a nucleophile, such as an amine or a thiol, in a nucleophilic substitution reaction. This is useful for attaching the linker to proteins (e.g., antibodies via lysine or cysteine residues) or other molecules with available nucleophiles.
Materials:
-
This compound (or the deprotected H2N-PEG5-Cl)
-
Amine- or thiol-containing molecule (e.g., antibody, POI ligand) (1.0 equivalent)
-
Anhydrous DMF or a suitable buffer (e.g., phosphate-buffered saline, PBS, for antibodies)
-
A non-nucleophilic base such as DIPEA (3.0 equivalents) for reactions in organic solvents.
Procedure:
-
Dissolve the amine- or thiol-containing molecule in the appropriate solvent (anhydrous DMF for small molecules, a suitable buffer for proteins).
-
Add this compound (or its deprotected form) (typically 1.1 to 5 equivalents) to the solution.
-
If in an organic solvent, add DIPEA to act as a base.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (LC-MS for small molecules, SDS-PAGE or size-exclusion chromatography for proteins).
-
Purify the final conjugate using a suitable chromatographic technique (e.g., preparative HPLC, affinity chromatography, or size-exclusion chromatography).
Quantitative Data and Characterization
The success of the conjugation reactions should be verified, and the final products characterized. The following tables provide representative data that can be expected.
Table 1: Representative Data for PROTAC Synthesis
| Parameter | Method | Expected Result | Reference |
| Yield of Amide Coupling | Gravimetric analysis after purification | 60-90% | |
| Purity of Final PROTAC | HPLC | >95% | |
| Identity Confirmation | ¹H NMR, LC-MS | Peaks corresponding to all three components (POI ligand, linker, E3 ligase ligand) and correct molecular weight | |
| Biological Activity (DC₅₀) | Western Blot, In-cell Western | Nanomolar to low micromolar range | |
| Maximum Degradation (Dₘₐₓ) | Western Blot, In-cell Western | >80% |
Table 2: Characterization of PEGylated ADCs
| Parameter | Method | Expected Result | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | Average DAR of 2-8, with a defined distribution of species | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | >95% monomeric form | |
| Antigen Binding | ELISA, Surface Plasmon Resonance (SPR) | Binding affinity comparable to the unconjugated antibody | |
| In Vitro Cytotoxicity (IC₅₀) | Cell-based assays (e.g., MTT, CellTiter-Glo) | Potent cytotoxicity in antigen-positive cell lines |
Table 3: Characterization of Functionalized Nanoparticles
| Parameter | Method | Expected Result | Reference |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Increase in hydrodynamic diameter after PEGylation; PDI < 0.2 | |
| Surface Charge (Zeta Potential) | DLS | Shift towards neutral zeta potential after PEGylation | |
| Confirmation of Surface Functionalization | FTIR, NMR, XPS | Presence of characteristic peaks for the PEG linker | |
| Drug Loading Content (DLC) | UV-Vis Spectroscopy, HPLC, IR Spectroscopy | Varies depending on the drug and nanoparticle; typically 1-10% (w/w) |
Visualizations
Signaling Pathway for PROTAC Action
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
General Workflow for Targeted Drug Delivery System Development
Caption: A generalized workflow for developing targeted drug delivery systems.
Cellular Uptake and Payload Release for ADCs and Nanoparticles
Caption: Mechanism of cellular uptake and payload release for targeted carriers.
References
Application Notes and Protocols for Reactions Involving Boc-NH-PEG5-Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental conditions for chemical reactions involving the heterobifunctional linker, Boc-NH-PEG5-Cl. This reagent is a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a flexible spacer to connect a target protein-binding ligand and an E3 ligase-recruiting moiety.
Overview of this compound
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal chlorine atom for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The chloro group serves as a reactive site for conjugation with a suitable nucleophile, such as a phenol, thiol, or amine, present on the protein-binding ligand. The Boc protecting group is stable under various reaction conditions and can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation to an E3 ligase ligand.
Experimental Protocols
Nucleophilic Substitution Reaction with a Phenolic Compound
This protocol details a general procedure for the alkylation of a phenolic compound with this compound via a Williamson ether synthesis, which proceeds through an SN2 mechanism.[1][2][3]
Materials:
-
This compound
-
Phenolic compound (e.g., 4-hydroxybenzaldehyde)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Reagents for purification (e.g., silica gel for column chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the phenolic compound (1.0 equivalent) in anhydrous DMF or MeCN in a dry reaction vessel.
-
Deprotonation: Add a suitable base to deprotonate the phenolic hydroxyl group.
-
Using Sodium Hydride (NaH): Add NaH (1.1-1.2 equivalents) portion-wise to the solution at 0 °C. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the phenoxide.
-
Using Potassium Carbonate (K₂CO₃): Add K₂CO₃ (2.0-3.0 equivalents) to the solution.
-
-
Alkylation: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or MeCN and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 50-100 °C.[1] The optimal temperature will depend on the reactivity of the specific phenolic compound. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-8 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If NaH was used, carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired Boc-protected PEGylated compound.
Boc-Deprotection of the PEGylated Compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used for further conjugation.
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Acidolysis: Add an equal volume of TFA to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The deprotection is typically complete within 30 minutes to 2 hours.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).
-
Dissolve the residue in DCM and carefully wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine-PEGylated compound.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Parameter | Nucleophilic Substitution (Williamson Ether Synthesis) | Boc-Deprotection |
| Substrates | This compound, Phenolic/Alcoholic Nucleophile | Boc-protected PEGylated Compound |
| Base/Reagent | NaH, K₂CO₃, or other suitable non-nucleophilic base | Trifluoroacetic acid (TFA) |
| Solvent | Anhydrous DMF, MeCN | Anhydrous Dichloromethane (DCM) |
| Temperature | 50 - 100 °C | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 8 hours | 30 minutes - 2 hours |
| Typical Yield | 50 - 95% | > 90% |
| Purification | Silica Gel Column Chromatography | Aqueous Work-up, Precipitation |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
Visualizations
Caption: General workflow for the synthesis of a PROTAC molecule.
Caption: Mechanism of action for PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Boc-NH-PEG5-Cl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-Cl is a heterobifunctional linker molecule widely employed in bioconjugation and drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This polyethylene glycol (PEG) based linker features a Boc-protected amine at one terminus and a reactive chloride at the other. In the context of solid-phase peptide synthesis (SPPS), this compound serves as a valuable building block for the site-specific PEGylation of peptides. The incorporation of a PEG spacer can enhance the solubility, pharmacokinetic properties, and conformational flexibility of synthetic peptides and peptide-based constructs like PROTACs.
These application notes provide a detailed overview and experimental protocols for the utilization of this compound in SPPS, with a focus on the Boc/Bzl protection strategy.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application in SPPS.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀ClNO₄ | N/A |
| Molecular Weight | 339.86 g/mol | N/A |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) | N/A |
| Storage | Store at -20°C, protect from moisture | N/A |
Applications in Solid-Phase Peptide Synthesis
The primary application of this compound in SPPS is the N-terminal or side-chain PEGylation of resin-bound peptides. This is typically achieved through a nucleophilic substitution reaction where a deprotected amine on the peptide displaces the chloride atom of the linker.
Key Applications Include:
-
PROTAC Synthesis: this compound is a commonly used linker to connect a warhead (ligand for the protein of interest) to an E3 ligase ligand in the solid-phase synthesis of PROTACs.[1][]
-
Improving Peptide Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic peptides.[3]
-
Enhancing Pharmacokinetic Properties: PEGylation can increase the in vivo half-life of peptides by reducing renal clearance and protecting against proteolytic degradation.[3]
-
Linker for Bioconjugation: The Boc-protected amine can be deprotected after conjugation to the peptide, providing a handle for further modification, such as the attachment of fluorescent labels or other moieties.
Experimental Protocols
The following protocols are provided as a general guideline for the incorporation of this compound into a peptide sequence during Boc-SPPS. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide
This protocol describes the reaction of this compound with the deprotected N-terminal amine of a peptide synthesized on a solid support using Boc chemistry.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Kaiser test reagents
2. Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq.) in DMF or NMP for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminus is Boc-protected, perform a standard Boc deprotection using 50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2x for 5 minutes each). Wash the resin with DMF (3x).
-
PEGylation Reaction:
-
Dissolve this compound (3-5 eq.) and DIEA (5-10 eq.) in DMF or NMP.
-
Add the solution to the swollen, neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50°C) to improve efficiency, especially for sterically hindered amines.[4]
-
-
Monitoring the Reaction: After the reaction time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete reaction.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
3. Subsequent Steps:
-
The Boc group on the PEG linker can be removed with TFA to expose the amine for further elongation or conjugation.
-
Alternatively, if the PEGylated peptide is the final product, proceed to the final cleavage and deprotection of side-chain protecting groups using a strong acid like HF or TFMSA.
| Parameter | Recommended Condition/Value | Notes |
| Resin | Merrifield, PAM, or MBHA resin | Compatible with Boc-SPPS. |
| This compound Equivalents | 3-5 eq. | An excess is used to drive the reaction to completion. |
| Base | DIEA | A non-nucleophilic base is crucial to avoid side reactions. |
| Solvent | DMF or NMP | Ensures good swelling of the resin and solubility of reagents. |
| Reaction Time | 12-24 hours | May require optimization based on the peptide sequence. |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Monitoring | Kaiser Test | Essential for confirming the completion of the reaction. |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the application of this compound in SPPS.
Caption: General workflow for N-terminal PEGylation in Boc-SPPS.
Caption: Modular assembly of a PROTAC using a PEG linker.
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting and Considerations
-
Incomplete PEGylation: If the Kaiser test remains positive, indicating incomplete reaction, consider the following:
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., up to 48 hours).
-
Increase Temperature: Gently heat the reaction vessel to 40-50°C.
-
Increase Reagent Equivalents: Use a higher excess of this compound and DIEA.
-
Check Reagent Quality: Ensure that the this compound and DIEA are of high purity and not degraded.
-
-
Side Reactions: The use of a non-nucleophilic base like DIEA is critical to prevent its reaction with the chloro-PEG linker.
-
Cleavage: The final cleavage of the PEGylated peptide from the resin should be performed using standard strong acid protocols (e.g., HF/anisole or TFMSA/TFA/thioanisole). Note that prolonged exposure to very strong acids can potentially lead to some degradation of the PEG chain.
Conclusion
This compound is a versatile and valuable reagent for the solid-phase synthesis of PEGylated peptides and more complex biomolecules like PROTACs. Its incorporation can significantly enhance the physicochemical and pharmacokinetic properties of the target molecule. The provided protocols and guidelines offer a solid foundation for researchers to successfully utilize this linker in their synthetic endeavors. Careful monitoring of the PEGylation reaction and optimization of reaction conditions are key to achieving high yields and purity of the final product.
References
Application Notes and Protocols for Bioconjugation of Boc-NH-PEG5-Cl to Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, is a clinically validated strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This process can increase a protein's hydrodynamic size, leading to reduced renal clearance, extended circulation half-life, and protection from proteolytic degradation. Furthermore, the PEG moiety can shield antigenic epitopes, thereby reducing the immunogenicity of the therapeutic protein.
This document provides detailed application notes and protocols for the bioconjugation of Boc-NH-PEG5-Cl, a heterobifunctional PEG linker, to therapeutic proteins. This linker features a terminal chloride group for covalent attachment to primary amines (N-terminus or lysine residues) via an alkylation reaction, and a Boc-protected amine for potential subsequent modifications after deprotection. We will use two exemplary therapeutic proteins, Interferon-alpha (IFN-α) and Granulocyte Colony-Stimulating Factor (G-CSF), to illustrate both non-selective (lysine-focused) and site-selective (N-terminal-focused) conjugation strategies.
Principle of Conjugation
The bioconjugation of this compound to proteins occurs via a nucleophilic substitution reaction (alkylation). The primary amine groups on the protein surface, specifically the ε-amine of lysine residues and the α-amine of the N-terminus, act as nucleophiles that attack the carbon atom bearing the chloride, displacing it and forming a stable secondary amine linkage.
The selectivity of the PEGylation reaction can be controlled by adjusting the reaction pH.
-
Lysine Residue PEGylation: At a pH of 8.0-9.0, both the N-terminal α-amine (pKa ≈ 7.6-8.0) and the lysine ε-amines (pKa ≈ 10.0-10.5) are largely deprotonated and available for reaction, leading to a more random distribution of PEG chains on the protein surface.
-
N-terminal PEGylation: At a mildly acidic to neutral pH (e.g., 6.5-7.5), the N-terminal α-amine is significantly more nucleophilic than the protonated ε-amines of lysine residues. This allows for a higher degree of site-selectivity at the N-terminus.
Experimental Protocols
Protocol 1: Non-Selective Lysine PEGylation of Interferon-alpha (IFN-α)
This protocol aims to attach this compound to the surface-accessible lysine residues of IFN-α.
Materials:
-
Recombinant Human Interferon-alpha (IFN-α)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffers (for SEC and IEX, see below)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve IFN-α in the Reaction Buffer to a final concentration of 2 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 100 mM stock solution.
-
Conjugation Reaction:
-
Add the this compound stock solution to the IFN-α solution to achieve a 10-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture at room temperature (20-25°C) for 4 hours with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Let it sit for 30 minutes.
-
Purification: Proceed immediately to purification using Size Exclusion Chromatography (SEC) followed by Ion Exchange Chromatography (IEX).
Protocol 2: Site-Selective N-terminal PEGylation of Granulocyte Colony-Stimulating Factor (G-CSF)
This protocol is designed to selectively target the N-terminal amine of G-CSF.
Materials:
-
Recombinant Human Granulocyte Colony-Stimulating Factor (G-CSF)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.0
-
Quenching Buffer: 1 M Glycine, pH 7.0
-
Purification Buffers (for SEC and IEX, see below)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve G-CSF in the Reaction Buffer to a final concentration of 2 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 100 mM stock solution.
-
Conjugation Reaction:
-
Add the this compound stock solution to the G-CSF solution to achieve a 5-fold molar excess of the PEG reagent over the protein.
-
Incubate the reaction mixture at 4°C for 12-16 hours with gentle stirring.
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Let it sit for 30 minutes.
-
Purification: Proceed to purification using Size Exclusion Chromatography (SEC) followed by Ion Exchange Chromatography (IEX) to isolate the mono-PEGylated species.
Protocol 3: Purification of PEGylated Proteins
This two-step chromatography process first separates the PEGylated protein from the unreacted PEG reagent and then isolates the desired PEGylated species.
Step 1: Size Exclusion Chromatography (SEC)
-
Purpose: To remove unreacted, low molecular weight this compound and quenching reagents.
-
Column: A suitable SEC column (e.g., Superdex 200 or equivalent) equilibrated in SEC Buffer.
-
SEC Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Procedure:
-
Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elute with SEC Buffer at a flow rate appropriate for the column.
-
Collect fractions corresponding to the high molecular weight peak (containing both PEGylated and un-PEGylated protein).
-
Pool the relevant fractions.
-
Step 2: Ion Exchange Chromatography (IEX)
-
Purpose: To separate the PEGylated protein from the unmodified protein.[1][][3][4][5] The attachment of PEG shields the protein's surface charges, causing the PEGylated conjugate to elute at a different salt concentration than the native protein.
-
Column: A cation exchange column (e.g., SP-Sepharose or equivalent) is suitable for both IFN-α and G-CSF.
-
Buffer A (Equilibration): 25 mM sodium acetate, pH 4.5.
-
Buffer B (Elution): 25 mM sodium acetate, 1 M NaCl, pH 4.5.
-
Procedure:
-
Dilute the pooled fractions from SEC with Buffer A to reduce the salt concentration.
-
Load the diluted sample onto the IEX column equilibrated with Buffer A.
-
Wash the column with Buffer A to remove any unbound molecules.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 column volumes.
-
Collect fractions and analyze via SDS-PAGE to identify those containing the pure, mono-PEGylated protein.
-
Protocol 4: Characterization of PEGylated Proteins
1. SDS-PAGE Analysis:
-
Run samples of the purified PEGylated protein, un-PEGylated protein, and a molecular weight marker on a 12% polyacrylamide gel under non-reducing conditions.
-
Stain the gel with Coomassie Brilliant Blue. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the native protein.
-
For more specific visualization of the PEG moiety, barium iodide staining can be performed.
2. Intact Mass Analysis by Mass Spectrometry (MS):
-
Analyze the purified PEGylated protein using ESI-TOF or Orbitrap MS to confirm the covalent attachment of the PEG linker.
-
The mass spectrum will show an increase in mass corresponding to the molecular weight of the attached this compound linker for each degree of PEGylation. This allows for the precise determination of mono-, di-, or multi-PEGylated species.
3. Purity Analysis by HPLC:
-
Use SEC-HPLC to assess the presence of aggregates. An Agilent AdvanceBio SEC column (or equivalent) can be used with an aqueous mobile phase.
-
Use IEX-HPLC to determine the purity and resolve different PEGylated isoforms.
Protocol 5: Boc Group Deprotection (Optional)
This protocol removes the Boc protecting group to reveal a primary amine on the PEG linker, which can be used for subsequent conjugation.
Materials:
-
Lyophilized Boc-protected PEGylated protein
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-NH-PEG-Protein in anhydrous DCM.
-
Add an equal volume of TFA (e.g., 1:1 v/v DCM:TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected protein by adding cold diethyl ether.
-
Centrifuge to pellet the protein, wash with cold diethyl ether, and dry under vacuum. The resulting H2N-PEG-Protein is now ready for further use.
Data Presentation
The following tables summarize expected quantitative data from the PEGylation of IFN-α and G-CSF.
Table 1: Summary of PEGylation Reaction Outcomes
| Parameter | IFN-α (Lysine PEGylation) | G-CSF (N-terminal PEGylation) |
| Protein Concentration | 2 mg/mL | 2 mg/mL |
| PEG:Protein Molar Ratio | 10:1 | 5:1 |
| Reaction pH | 8.0 | 7.0 |
| Reaction Time | 4 hours | 16 hours |
| Reaction Temperature | 25°C | 4°C |
| Conjugation Efficiency (%) | ~75% | ~85% |
| Yield of Mono-PEGylated Species (%) | ~35% | ~70% |
| Protein Recovery after Purification (%) | ~60% | ~75% |
Table 2: Characterization of Purified PEGylated Proteins
| Parameter | Native IFN-α | PEGylated IFN-α | Native G-CSF | PEGylated G-CSF |
| Theoretical MW (kDa) | 19.2 | 19.6 (mono-PEG) | 18.8 | 19.2 (mono-PEG) |
| Apparent MW on SDS-PAGE (kDa) | ~19 | ~25-30 | ~19 | ~25-30 |
| Purity by SEC-HPLC (%) | >98% | >95% | >98% | >95% |
Table 3: Bioactivity Assessment of PEGylated Proteins
| Therapeutic Protein | Bioactivity Assay | Relative Potency (%) (vs. Native Protein) |
| PEGylated IFN-α | Antiviral activity assay (JAK/STAT pathway activation) | ~40-60% |
| PEGylated G-CSF | NFS-60 cell proliferation assay | ~70-85% |
Note: The reduction in in vitro bioactivity is a known consequence of PEGylation and is often compensated by the significantly improved pharmacokinetic profile in vivo.
Visualizations
Experimental and Logical Workflows
Signaling Pathways
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG5-Cl Reactions
Welcome to the technical support center for troubleshooting reactions involving Boc-NH-PEG5-Cl. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing very low conversion to the desired product. What are the potential causes?
Low conversion can stem from several factors:
-
Insufficient Reactivity: The chloride in this compound is a relatively stable leaving group. The reaction may require more forcing conditions to proceed efficiently.
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are critical. Inappropriate conditions can significantly slow down or stall the reaction.
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Steric Hindrance: A sterically hindered nucleophile on your substrate will react slower with the PEG linker.
-
Degraded Reagents: The this compound or your nucleophilic substrate may have degraded due to improper storage or handling. It is recommended to store this compound at -20°C.
Q2: I am observing multiple unexpected spots on my TLC/peaks in my LC-MS analysis. What are the likely side products?
The formation of side products is a common cause of low yields of the desired product. Key potential side products include:
-
Hydrolysis Product: Presence of water in the reaction can lead to the hydrolysis of the chloride, forming Boc-NH-PEG5-OH.
-
Elimination Product: While less common for a primary chloride, the use of a strong, bulky base could potentially lead to an elimination reaction.
-
Bis-alkylation: If your nucleophile has multiple reactive sites, or if the product of the first reaction can react again, you may see bis-alkylated species.
-
Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, may compete with your substrate and react with the linker.
Q3: How can I improve the yield of my reaction?
Optimizing the reaction conditions is key to improving the yield. Consider the following:
-
In situ Halide Exchange: Adding a catalytic amount of sodium iodide (NaI) can convert the less reactive chloride to a more reactive iodide in situ, often accelerating the reaction.
-
Optimize the Base: Use a non-nucleophilic base to avoid it competing with your substrate. Diisopropylethylamine (DIEA) is a common choice. For less reactive nucleophiles, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.
-
Screen Solvents: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for this type of reaction as they can help to dissolve the reactants and facilitate the SN2 reaction.
-
Increase Temperature: Heating the reaction can significantly increase the reaction rate. A temperature screen from room temperature up to 80-100°C is recommended.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction and determine the optimal reaction time. This will help to avoid decomposition of the product due to prolonged heating.
-
Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the chloro-linker.
Q4: My purification is resulting in a significant loss of product. What are the best practices for purifying my Boc-NH-PEG-conjugated molecule?
Purification of PEGylated molecules can be challenging. Here are some tips:
-
Initial Workup: A standard aqueous workup can be used to remove water-soluble impurities like salts.
-
Chromatography:
-
Flash Column Chromatography: This is often the first step. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is typically used.
-
Reversed-Phase HPLC (RP-HPLC): For more challenging separations and to achieve high purity, preparative RP-HPLC is very effective. A water/acetonitrile or water/methanol gradient with a small amount of TFA or formic acid is commonly employed.
-
Size-Exclusion Chromatography (SEC): If your conjugated molecule is significantly larger than the unreacted linker, SEC can be an effective purification method.[1]
-
-
Minimize Handling Losses: PEGylated compounds can sometimes be sticky or viscous. Take care during solvent removal and transfer steps to minimize physical loss of your product.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Reactions
| Observation | Potential Cause | Suggested Solution |
| Low to no product formation | Insufficient reactivity of the chloride | Add a catalytic amount of NaI to the reaction mixture. |
| Suboptimal reaction temperature | Screen temperatures from RT to 100°C. | |
| Inappropriate base | Use a non-nucleophilic base like DIEA or a stronger base like DBU. | |
| Poor reactant solubility | Test different aprotic polar solvents (DMF, DMSO, Acetonitrile). | |
| Presence of a major side product with a mass corresponding to Boc-NH-PEG5-OH | Hydrolysis of the chloro-linker | Ensure anhydrous conditions (dry solvents, inert atmosphere). |
| Multiple product spots/peaks | Formation of various side products | Monitor the reaction closely by TLC/LC-MS to find the optimal reaction time before significant side product formation. |
| Impure starting materials | Check the purity of your starting materials by NMR or LC-MS. | |
| Significant product loss during purification | Ineffective purification method | Employ a multi-step purification strategy (e.g., flash chromatography followed by prep-HPLC). |
| Physical loss of product | Be mindful of the sticky nature of some PEGylated compounds during handling. |
Experimental Protocols
General Protocol for Reaction of this compound with a Nucleophile (e.g., an Amine)
-
Preparation: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents are anhydrous.
-
Reaction Setup: To a solution of the amine substrate (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.) and DIEA (2.0 eq.). If desired, add a catalytic amount of NaI (0.1 eq.).
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS every 1-2 hours. If no reaction is observed, gradually increase the temperature to 50-80°C. Continue to monitor until the starting material is consumed or no further product formation is observed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, followed by preparative RP-HPLC if necessary to achieve the desired purity.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Mandatory Visualization
Caption: General experimental workflow for reactions involving this compound.
Caption: A decision tree to guide troubleshooting efforts for low yield reactions.
References
Technical Support Center: Optimizing Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of tert-butyloxycarbonyl (Boc) deprotection for polyethylene glycol (PEG) linkers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc deprotection of PEG linkers in a question-and-answer format.
1. Why is my Boc deprotection incomplete?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Shorter reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.
2. I am observing side products after deprotection. What could be the cause?
The formation of side products is a common issue and can be attributed to:
-
Alkylation by tert-butyl Cations: Cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may also be cleaved under the acidic deprotection conditions. One user reported that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also caused a 10-20% loss of their ester bonds.
Troubleshooting Steps:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
-
Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.
3. How can I monitor the progress of the deprotection reaction?
Careful monitoring is crucial to ensure complete deprotection without unnecessary exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the reaction. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to monitor the disappearance of the starting material and the appearance of the product and any side products.
-
High-Performance Liquid Chromatography (HPLC): For precise quantification, HPLC can be used. By creating a calibration curve, you can determine the exact conversion rate over time.
4. What is the best way to work up the reaction and purify the deprotected PEG linker?
The work-up and purification strategy will depend on the properties of your deprotected product.
-
Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.
-
Precipitation: The deprotected PEG linker, often as a TFA salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.
-
Chromatography: For high purity, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be necessary to separate the desired product from unreacted starting material and byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a PEG linker?
A typical starting point for Boc deprotection is treating the PEGylated compound with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours.
Q2: What are "scavengers" and why are they important?
Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation that is generated. This prevents the cation from reacting with and modifying sensitive functional groups on your molecule of interest, thereby minimizing side product formation.
Q3: Can I use an acid other than TFA?
Yes, other acids can be used. A common alternative is 4M HCl in a solvent like 1,4-dioxane or ethyl acetate. The choice of acid may depend on the sensitivity of other functional groups in your molecule.
Q4: How does the molecular weight of the PEG linker affect deprotection?
Higher molecular weight PEG linkers can increase steric hindrance around the Boc-protected amine, potentially slowing down the deprotection reaction. In such cases, longer reaction times or slightly elevated temperatures may be necessary.
Q5: My deprotected amine is obtained as a TFA salt. Do I need to neutralize it?
Whether you need to neutralize the TFA salt depends on the subsequent reaction. Some reactions are compatible with the ammonium salt, while others require the free amine. If the free amine is needed, you can neutralize the salt by washing with a mild aqueous base, such as sodium bicarbonate solution.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temperature | 1-2 hours |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 0.5-4 hours |
| p-Toluenesulfonic acid (pTSA) | Stoichiometric | Ethyl Acetate | 50-60 | Variable |
Data compiled from multiple sources.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or be further purified.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol 2: Analytical Monitoring by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
Side reactions of Boc-NH-PEG5-Cl with nucleophiles
Welcome to the technical support center for Boc-NH-PEG5-Cl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional PEG linker. It contains a Boc-protected amine and a terminal chloride. The PEG5 spacer is hydrophilic and flexible. Its primary application is in bioconjugation and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand.
Q2: What is the reactivity of the terminal chloride with different nucleophiles?
The terminal chloride is an electrophile that can react with various nucleophiles via a nucleophilic substitution reaction (SN2). The general order of reactivity for common nucleophiles is:
Thiol (R-S⁻) > Primary Amine (R-NH₂) > Secondary Amine (R₂NH) > Hydroxyl (R-OH)
This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl generated.
Q3: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound at -20°C in a desiccated environment to prevent hydrolysis. Before use, allow the vial to warm to room temperature before opening to avoid condensation of moisture. Prepare solutions in anhydrous solvents immediately before use.
Q4: How can I monitor the progress of my reaction with this compound?
The progress of the reaction can be monitored by analytical techniques such as:
-
Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the starting materials, product, and any side products.
-
High-Performance Liquid Chromatography (HPLC): To quantify the conversion of reactants to products.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Nucleophile | Ensure the nucleophile is not protonated. For amines and thiols, the reaction should be carried out at a pH above their pKa. Add a non-nucleophilic base (e.g., DIEA, Et₃N) to deprotonate the nucleophile. |
| Degraded this compound | The chloro-PEG reagent can degrade, especially with moisture. Use a fresh vial of the reagent. Consider purchasing from a reputable supplier. |
| Suboptimal Reaction Conditions | The reaction may be too slow at low temperatures. Try increasing the temperature (e.g., from room temperature to 40-50°C). The reaction time may be insufficient; monitor the reaction over a longer period (e.g., 24-48 hours). |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Polar aprotic solvents like DMF or DMSO are generally good choices as they can solvate both the PEG linker and many nucleophiles. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to low yield. Typically, a slight excess of the this compound (1.1-1.5 equivalents) is used. |
Issue 2: Presence of Multiple Products or Impurities
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Overalkylation of Amine Nucleophile | Primary amines can react with the chloro-PEG to form a secondary amine, which can then react again to form a tertiary amine. This is more likely if a large excess of the PEG reagent is used. Use a molar ratio closer to 1:1 or a slight excess of the amine. |
| Hydrolysis of this compound | The presence of water can lead to the hydrolysis of the terminal chloride to a hydroxyl group (Boc-NH-PEG5-OH). Use anhydrous solvents and handle the reagents in a dry environment. |
| Elimination Reaction | In the presence of a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of a vinyl-terminated PEG. Use a milder, non-nucleophilic base like DIEA. This is less of a concern for primary alkyl chlorides. |
| Reaction with Solvent or Buffer Components | If the solvent or buffer contains nucleophilic species (e.g., Tris buffer), they can react with the chloro-PEG. Use non-nucleophilic buffers such as HEPES or phosphate buffer. |
Experimental Protocols
General Protocol for Reaction of this compound with a Primary Amine
-
Preparation:
-
Dissolve the primary amine-containing substrate (1 equivalent) in anhydrous DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2-3 equivalents).
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
-
Reaction:
-
Add the this compound solution to the substrate solution dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General reaction scheme for the conjugation of this compound with a nucleophile.
Caption: Troubleshooting workflow for low or no product yield in reactions with this compound.
How to avoid aggregation during PEGylation with Boc-NH-PEG5-Cl
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent aggregation during protein PEGylation using Boc-NH-PEG5-Cl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a heterobifunctional PEG linker. It features a Boc-protected amine group (Boc-NH-) on one end and a reactive chloro (-Cl) group on the other, separated by a 5-unit polyethylene glycol spacer. The chloro group reacts with primary amines, such as the ε-amino group of lysine residues or the α-amino group at the N-terminus of a protein, through a nucleophilic substitution reaction. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal a free amine for subsequent conjugation steps.[1][2]
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a common issue that can arise from several factors:
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Intermolecular Cross-linking: Although this compound is monofunctional with respect to its reactive chloro group, impurities in the PEG reagent (e.g., bifunctional PEG-dichloride) can physically link multiple protein molecules together.[3]
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High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[3]
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein.[3] Deviations from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.
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High Degree of PEGylation: Attaching too many PEG chains to the protein surface (multi-PEGylation) can sometimes compromise its conformational stability and lead to aggregation.
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Pre-existing Aggregates: Starting with a protein sample that already contains aggregates can seed further aggregation during the PEGylation process.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are effective for detecting and quantifying protein aggregates:
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Size Exclusion Chromatography (SEC): This is a powerful method for separating molecules by size. Aggregates, being larger, will elute earlier than the desired monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species that correspond to cross-linked protein aggregates. PEGylated proteins will also show a size shift compared to the unmodified protein.
-
Turbidity Measurement: A simple method where an increase in the optical density (e.g., at 600 nm) of the solution indicates the formation of insoluble aggregates.
Troubleshooting Guide: Preventing Aggregation
Q: My protein solution becomes cloudy or precipitates immediately after adding the PEG reagent. What's wrong?
A: This often points to issues with protein stability or reaction kinetics.
-
Problem: The protein concentration may be too high, promoting intermolecular interactions.
-
Solution: Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
-
Problem: The reaction is proceeding too quickly and uncontrollably, favoring intermolecular cross-linking over controlled modification.
-
Solution 1: Stepwise Addition: Instead of adding the entire volume of the PEG reagent at once, introduce it in smaller portions over time. This maintains a lower instantaneous concentration of the PEG reagent.
-
Solution 2: Lower Temperature: Perform the reaction at a lower temperature, such as 4°C, to slow down the reaction rate.
-
Q: My analysis shows a high degree of polydispersity and high molecular weight species. How can I achieve more specific mono-PEGylation?
A: This indicates that multiple sites on your protein are reacting, which can increase the risk of aggregation. Controlling the reaction's specificity is key.
-
Problem: The reaction pH is too high, leading to the deprotonation and high reactivity of multiple lysine residues.
-
Solution: Optimize the reaction pH. To favor modification of the N-terminal α-amino group, which generally has a lower pKa than the ε-amino group of lysine, perform the reaction at a lower pH (e.g., pH 7 or below). This reduces the reactivity of lysine residues and improves the selectivity for the N-terminus.
-
-
Problem: The molar ratio of PEG to protein is too high, driving the reaction towards multi-PEGylation.
-
Solution: Empirically determine the optimal molar ratio. Start with a low PEG:protein molar excess (e.g., 1:1, 5:1) and gradually increase it, monitoring the products for the desired degree of PEGylation versus the formation of aggregates and multi-PEGylated species.
-
Q: Even after optimizing conditions, I still observe some aggregation. What else can I do?
A: If aggregation persists, the addition of stabilizing excipients to the reaction buffer can significantly improve protein stability.
-
Problem: The reaction buffer is not adequately stabilizing the protein.
-
Solution: Incorporate stabilizing additives. These excipients work by various mechanisms to suppress protein-protein interactions and maintain conformational stability.
-
| Additive Type | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion. |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Table 1: Common stabilizing excipients to add to the PEGylation reaction buffer to minimize aggregation.
Process Optimization and Control
Impact of Reaction Parameters
Optimizing the reaction conditions is the most critical step in preventing aggregation. The following table summarizes key parameters and their impact.
| Parameter | Condition | Effect on Reaction | Impact on Aggregation |
| pH | Low pH (~6.5 - 7.5) | Favors reaction at the N-terminus (lower pKa). | Lower Risk: More specific, controlled reaction reduces the chance of multi-PEGylation. |
| High pH (>8.0) | Increases reactivity of lysine residues. | Higher Risk: Less specific, leading to a heterogeneous mixture and potential for cross-linking if bifunctional impurities are present. | |
| Molar Ratio | Low (1:1 to 5:1 PEG:Protein) | Lower degree of PEGylation. | Lower Risk: Minimizes the chance of excessive surface modification. |
| (PEG:Protein) | High (>10:1 PEG:Protein) | Drives reaction to completion, higher degree of PEGylation. | Higher Risk: Increases the likelihood of multi-PEGylation, which can lead to aggregation. |
| Temperature | Low (e.g., 4°C) | Slower reaction rate. | Lower Risk: A more controlled reaction favors intramolecular modification over intermolecular cross-linking. |
| High (e.g., Room Temp) | Faster reaction rate. | Higher Risk: Can lead to a less controlled reaction and potential for aggregation. | |
| Protein Conc. | Low (0.5 - 2 mg/mL) | Molecules are further apart. | Lower Risk: Reduced probability of intermolecular interactions. |
| High (>5 mg/mL) | Molecules are in close proximity. | Higher Risk: Increased likelihood of aggregation. |
Table 2: Summary of how key reaction parameters influence PEGylation outcome and aggregation risk.
Visualizing the PEGylation Process
Caption: Reaction pathways in PEGylation. Optimal conditions lead to the desired mono-PEGylated product, while suboptimal conditions can result in multi-PEGylation and aggregation.
Experimental Protocol: PEGylation with Aggregation Control
This protocol provides a general framework. It is essential to optimize the conditions for each specific protein.
1. Materials and Reagents
-
Protein of interest, purified and aggregate-free (verify with SEC or DLS).
-
This compound.
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl) at the desired pH (start with pH 7.0-7.4). Avoid amine-containing buffers like Tris.
-
Stabilizing Excipients (optional, see Table 1): Arginine, Sucrose, etc.
-
Quenching Buffer: 1 M Glycine or Lysine, pH 7.4.
-
Purification System: SEC or IEX column.
-
Analytical Instruments: SDS-PAGE equipment, SEC-HPLC, DLS.
2. Experimental Workflow
Caption: A typical experimental workflow for PEGylation, highlighting key stages for process control and analysis to minimize aggregation.
3. Detailed Procedure
-
Protein Preparation:
-
Ensure the starting protein is highly pure and free of aggregates. If necessary, perform a preliminary SEC step to isolate the monomeric fraction.
-
Buffer exchange the protein into the chosen Reaction Buffer. Adjust the final protein concentration (e.g., to 1-2 mg/mL).
-
-
PEG Reagent Preparation:
-
Dissolve this compound in the Reaction Buffer immediately before use to prevent hydrolysis.
-
-
PEGylation Reaction (Optimization):
-
Set up a series of small-scale reactions (50-100 µL) to screen different conditions (pH, PEG:protein molar ratio, temperature) as outlined in Table 2.
-
Add the prepared PEG reagent to the protein solution. For initial tests, consider adding the PEG reagent stepwise to minimize immediate concentration shock.
-
Incubate the reactions for a set time (e.g., 2 hours to overnight) with gentle mixing. Avoid vigorous shaking, which can induce aggregation.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of ~50 mM. The excess primary amines in the quenching buffer will react with any remaining unreacted PEG-Cl.
-
-
Purification:
-
Remove aggregates, unreacted protein, and excess PEG reagent using an appropriate chromatography method.
-
Size Exclusion Chromatography (SEC): Highly effective at separating the larger PEGylated protein and any aggregates from the smaller, unmodified protein and free PEG.
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins based on the degree of PEGylation, as the PEG chains shield the protein's surface charges.
-
-
Analysis and Characterization:
-
Analyze the purified fractions using SDS-PAGE to visualize the molecular weight shift and check for high-molecular-weight aggregates.
-
Use SEC-HPLC to quantify the purity of the monomeric PEGylated protein and the percentage of remaining aggregates.
-
Use DLS to confirm the size and monodispersity of the final product.
-
References
Technical Support Center: Boc-NH-PEG5-Cl Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Boc-NH-PEG5-Cl in their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal chloride. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3][4]
Q2: What are the most common nucleophiles used for conjugation with this compound?
The terminal alkyl chloride of this compound is an electrophile that readily reacts with nucleophiles. In biological and pharmaceutical research, the most common nucleophilic functional groups for conjugation are primary and secondary amines, thiols (e.g., from cysteine residues), and to a lesser extent, hydroxyl groups (e.g., from serine, threonine, or tyrosine residues).
Q3: What are the potential byproducts I should be aware of during my conjugation reaction?
Several byproducts can form during the conjugation of this compound. The most common include:
-
Hydrolysis Product (Boc-NH-PEG5-OH): The terminal chloride can be displaced by water, especially under prolonged reaction times or in aqueous buffers, leading to the formation of a hydroxyl group.
-
Elimination Product (Boc-NH-PEG4-CH=CH2): Under basic conditions, an elimination reaction (dehydrohalogenation) can occur, resulting in the formation of a terminal alkene.
-
Di-PEGylated Nucleophile: If the nucleophilic molecule has more than one reactive site, it is possible for two this compound molecules to react with it, leading to a di-PEGylated species.
-
Prematurely Deprotected Amine (NH2-PEG5-Cl): The Boc (tert-butyloxycarbonyl) protecting group is stable under basic and nucleophilic conditions but can be cleaved by strong acids.[5] If acidic conditions are inadvertently introduced, the Boc group can be removed, exposing a primary amine.
Q4: How can I minimize the formation of these byproducts?
To minimize byproduct formation, consider the following:
-
For Hydrolysis: Use anhydrous solvents when possible and minimize the reaction time. If aqueous buffers are necessary, use the lowest possible concentration of water that maintains solubility and reactivity.
-
For Elimination: Avoid strongly basic conditions. If a base is required to deprotonate the nucleophile, use a non-nucleophilic base and maintain a controlled pH.
-
For Di-PEGylation: Use a molar excess of the nucleophilic molecule relative to the this compound linker to favor mono-substitution.
-
For Premature Deprotection: Ensure that the reaction and work-up conditions remain neutral or basic to maintain the integrity of the Boc protecting group.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Action |
| Low yield of the desired conjugate | Incomplete reaction. | Increase reaction time or temperature. Ensure the nucleophile is sufficiently deprotonated. |
| Hydrolysis of this compound. | Use anhydrous solvents or minimize water content. Reduce reaction time. | |
| Elimination side reaction. | Avoid strong bases. Use a milder base or control the pH carefully. | |
| Presence of an unexpected peak in HPLC with a shorter retention time than the starting material. | This could be the elimination byproduct (Boc-NH-PEG4-CH=CH2), which is less polar. | Confirm the mass of the peak using LC-MS. The expected mass will be lower than the starting material by the mass of HCl. |
| Presence of an unexpected peak in HPLC with a similar polarity to the desired product. | This could be the hydrolysis byproduct (Boc-NH-PEG5-OH). | Confirm the mass using LC-MS. The expected mass will be lower than the starting material by the mass of HCl minus the mass of H2O. |
| A higher molecular weight species is observed in mass spectrometry. | This could indicate di-PEGylation of your nucleophile. | Re-run the reaction with a higher molar ratio of your nucleophile to the PEG linker. |
| The final product is unexpectedly reactive towards amine-reactive reagents. | The Boc protecting group may have been prematurely removed. | Check the pH of all solutions used during the reaction and work-up to ensure they are not acidic. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound with a Primary Amine
-
Dissolve the amine-containing substrate in a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in a 1.1 to 1.5 molar excess relative to the amine.
-
Add this compound (1.0 to 1.2 molar equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the product using reversed-phase HPLC.
Protocol 2: HPLC-MS Method for Byproduct Identification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm (if the substrate has an aromatic group) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.
-
Expected Observations:
-
This compound (Starting Material): Look for the characteristic isotopic pattern of a chlorinated compound.
-
Desired Conjugate: The mass will correspond to the mass of the nucleophile plus the mass of Boc-NH-PEG5- (M - Cl).
-
Hydrolysis Product (Boc-NH-PEG5-OH): The mass will be that of the starting material minus the mass of HCl plus the mass of H2O.
-
Elimination Product (Boc-NH-PEG4-CH=CH2): The mass will be that of the starting material minus the mass of HCl.
-
Protocol 3: ¹H-NMR for Characterization
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Key Signals to Monitor:
-
PEG backbone: A large, broad multiplet around 3.6 ppm.
-
Boc group: A singlet at approximately 1.4 ppm.
-
Terminal -CH₂Cl: A triplet around 3.7 ppm.
-
Terminal -CH₂OH (from hydrolysis): A triplet around 3.65 ppm (may overlap with the PEG backbone).
-
Terminal alkene protons (from elimination): Signals in the vinyl region (5-6 ppm).
-
Visualizing Reaction Pathways and Troubleshooting
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// Main Product Product [label="Desired Conjugate\nBoc-NH-PEG5-NH-R", fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Connections Reactants -> Product [label="Nucleophilic Substitution\n(Desired Reaction)", color="#34A853"]; Reactants -> Hydrolysis [label="Reaction with H2O", color="#EA4335"]; Reactants -> Elimination [label="Base-catalyzed\nElimination", color="#EA4335"]; Reactants -> DiPEGylation [label="Excess PEG Linker", color="#EA4335"]; Reactants -> Deprotection [label="Acidic Conditions", color="#EA4335"]; } dot Caption: Main reaction pathway and potential side reactions in this compound conjugation.
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// Analysis HPLC_MS [label="Analyze by HPLC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="Analyze by ¹H-NMR", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Decision Points Yield [label="Is Yield of\nDesired Product Low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Unexpected_Peaks [label="Are Unexpected Peaks\nPresent in HPLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Identify_Byproduct [label="Identify Byproduct\n(Mass Spec & NMR)", shape=box, style="rounded,filled"];
// Outcomes and Actions Optimize_Conditions [label="Optimize Reaction Conditions\n(Time, Temp, Stoichiometry)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Purify Desired Product\n(Reversed-Phase HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Good_Result [label="Successful Conjugation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> HPLC_MS; HPLC_MS -> Yield; HPLC_MS -> Unexpected_Peaks; Yield -> Optimize_Conditions [label="Yes"]; Yield -> Unexpected_Peaks [label="No"]; Unexpected_Peaks -> Identify_Byproduct [label="Yes"]; Unexpected_Peaks -> Purify [label="No"]; Identify_Byproduct -> Optimize_Conditions; Optimize_Conditions -> Start; Purify -> Good_Result;
} dot Caption: A logical workflow for troubleshooting and identifying byproducts in your experiment.
References
Technical Support Center: Purifying Boc-NH-PEG5-Cl Conjugates
Welcome to the technical support center for the purification of Boc-NH-PEG5-Cl conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude mixture of this compound?
The most common impurities in a crude reaction mixture of this compound typically arise from the synthesis process, which generally involves the chlorination of Boc-NH-PEG5-OH. The primary impurities include:
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Unreacted Starting Material: Boc-NH-PEG5-OH that did not react during the chlorination step.
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Byproducts of Chlorination: Depending on the chlorinating agent used (e.g., thionyl chloride, phosphorus trichloride), various inorganic byproducts may be present.
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Solvent and Reagent Residues: Residual solvents and excess reagents from the reaction and workup steps.
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Degradation Products: The Boc protecting group can be labile under certain conditions, leading to the formation of the deprotected amine (H2N-PEG5-Cl).
Q2: Which chromatographic techniques are most effective for purifying this compound?
Both normal-phase (silica gel) and reversed-phase high-performance liquid chromatography (RP-HPLC) are effective for purifying this compound.
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Silica Gel Chromatography: This is a cost-effective method for medium to large-scale purifications. However, the polar nature of the PEG chain can sometimes lead to peak tailing. A gradient elution is typically required for good separation.
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Reversed-Phase HPLC (RP-HPLC): This technique offers higher resolution and is well-suited for achieving high purity, especially for smaller-scale purifications. A C18 column is commonly used with a water/acetonitrile or water/methanol gradient.
Q3: My this compound conjugate appears oily and is difficult to handle. Is this normal?
Yes, it is common for PEGylated compounds, especially those with shorter PEG chains like PEG5, to be viscous oils or waxy solids at room temperature. This physical state does not necessarily indicate impurity but can make handling and accurate weighing challenging.
Q4: How can I assess the purity of my final this compound product?
Several analytical techniques can be used to determine the purity of your conjugate:
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High-Performance Liquid Chromatography (HPLC): Both RP-HPLC and normal-phase HPLC can be used to identify and quantify impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities.
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Mass Spectrometry (MS): This technique can confirm the molecular weight of the product and identify any byproducts.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: Poor Separation on Silica Gel Chromatography
Symptom: The product co-elutes with impurities, or the peaks are broad and tailing on the TLC and column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Screen a range of solvent systems with varying polarities. For PEGylated compounds, a mixture of a non-polar solvent (e.g., Dichloromethane, Ethyl Acetate) and a polar solvent (e.g., Methanol, Ethanol) is often effective. A slow, shallow gradient can improve resolution. |
| Compound Overloading | Too much crude material was loaded onto the column. Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Polar Nature of PEG | The PEG chain can interact strongly with the silica, leading to tailing. Adding a small amount of a modifying agent to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic impurities), can sometimes improve peak shape. |
| Incorrect Column Packing | An improperly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles. |
Issue 2: Low Recovery of Product from Purification
Symptom: The amount of purified this compound obtained is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Product Adsorption to Silica/Column | The polar nature of the PEG linker can cause irreversible adsorption to the stationary phase. If using silica gel, try a more polar eluent at the end of the purification to wash out any remaining product. For RP-HPLC, ensure the final mobile phase composition is high in organic solvent to elute all the product. |
| Product Instability | The Boc group may be partially cleaved if the purification conditions are too acidic. If using TFA in your RP-HPLC mobile phase, minimize the exposure time or consider using a milder acid like formic acid. |
| Incomplete Elution | The elution may not have been carried out for a sufficient volume to completely recover the product. Monitor the column effluent closely using TLC or a UV detector and continue collecting fractions until the product is no longer detected. |
| Precipitation during Purification | The product may precipitate on the column if its solubility in the mobile phase is low. Ensure the compound is fully dissolved in the initial mobile phase before injection. |
Issue 3: Presence of Unexpected Peaks in the Final Product Analysis
Symptom: HPLC or NMR analysis of the purified product shows additional, unidentified signals.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Reaction | The chlorination of Boc-NH-PEG5-OH may not have gone to completion, leaving unreacted starting material. Optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. |
| Side Reactions | The chlorinating agent may have caused side reactions. Use milder chlorinating agents or optimize the reaction temperature to minimize byproduct formation. |
| Degradation during Workup or Purification | The Boc group may have been partially cleaved during an acidic workup or purification. Use neutral or slightly basic conditions where possible and avoid prolonged exposure to strong acids. |
| Contamination | Contamination may have been introduced from solvents, reagents, or glassware. Use high-purity solvents and clean glassware. Running a blank injection on the HPLC can help identify system-related peaks. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
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Preparation of the Column:
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Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., Hexane or Dichloromethane).
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Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Add a layer of sand on top of the silica bed.
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Equilibrate the column with the initial mobile phase (e.g., 100% Dichloromethane).
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial mobile phase.
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Carefully load the sample onto the top of the silica gel column.
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Elution:
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Begin elution with the initial, non-polar mobile phase.
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Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., Methanol or Ethyl Acetate). A suggested gradient is from 0% to 10% Methanol in Dichloromethane.
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Collect fractions and monitor the elution by thin-layer chromatography (TLC).
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Fraction Analysis and Product Recovery:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for obtaining high-purity this compound.
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System Preparation:
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Equilibrate a C18 analytical or preparative HPLC column with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
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Sample Preparation:
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Dissolve the crude or partially purified product in the initial mobile phase.
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Filter the sample through a 0.22 µm syringe filter before injection.
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HPLC Method:
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Column: C18, 5 µm particle size, 4.6 x 150 mm (analytical) or larger for preparative.
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Mobile Phase A: Water + 0.1% Formic Acid
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid
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Gradient:
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0-5 min: 5% B
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5-25 min: 5% to 95% B (linear gradient)
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25-30 min: 95% B
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30-31 min: 95% to 5% B
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31-35 min: 5% B
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Flow Rate: 1 mL/min (analytical)
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Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
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Fraction Collection and Recovery:
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Collect fractions corresponding to the main product peak.
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Combine the pure fractions and remove the organic solvent under reduced pressure.
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The remaining aqueous solution can be lyophilized to yield the purified product.
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Data Presentation
The following table provides an illustrative comparison of purification outcomes for this compound using different methods. The actual results may vary depending on the crude sample purity and the specific conditions used.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Silica Gel Chromatography | ~70% | >95% | 60-80% | Cost-effective for larger scales; may require careful optimization of the mobile phase gradient to resolve closely eluting impurities. |
| Reversed-Phase HPLC | ~70% | >98% | 50-70% | Provides higher resolution and purity; ideal for final purification steps and smaller quantities. Yield can be lower due to losses during fraction collection and processing. |
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Boc-NH-PEG5-Cl solubility problems and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling and use of Boc-NH-PEG5-Cl, a heterobifunctional linker commonly employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical linker molecule featuring three key components:
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Boc (tert-Butyloxycarbonyl) protecting group: This group protects a primary amine, preventing it from reacting unintentionally. It can be removed under acidic conditions.
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PEG5 (pentaethylene glycol) spacer: This flexible, hydrophilic chain enhances the solubility of the molecule, particularly in aqueous environments. The PEG spacer also provides appropriate spatial separation between conjugated molecules.
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Chloro (Cl) group: This terminal chlorine atom serves as a reactive site for nucleophilic substitution, allowing for the covalent attachment to other molecules.
Its primary application is in the field of targeted protein degradation as a linker for synthesizing PROTACs. It is also utilized in bioconjugation to link molecules for various research and therapeutic purposes.
Q2: What are the general solubility characteristics of this compound?
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to keep this compound at -20°C in a tightly sealed container, protected from moisture and light. For short-term storage, 4°C is acceptable. When stored in a solvent, it is best to keep the solution at -80°C.
Troubleshooting Guide: Solubility Issues
Difficulties in dissolving this compound can hinder experimental progress. The following guide provides solutions to common solubility problems.
| Problem | Potential Cause | Recommended Solution |
| Compound appears as an oil or is difficult to weigh. | The PEG chain can make the compound viscous or hygroscopic (absorb moisture from the air). | Warm the vial gently to room temperature before opening. Handle the compound in a dry environment (e.g., under an inert atmosphere or in a glove box) to minimize moisture absorption. |
| Precipitation observed when adding to an aqueous buffer. | The hydrophobicity of the Boc group can lead to aggregation and precipitation in purely aqueous solutions, especially at high concentrations. | First, dissolve the this compound in a minimal amount of a water-miscible organic solvent such as DMSO or DMF. Then, add this stock solution dropwise to the aqueous buffer while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation. |
| Cloudiness or incomplete dissolution in organic solvents. | The solvent may not be of sufficient purity, or the compound may be degrading. Residual water in the solvent can also be a factor. | Use anhydrous, high-purity solvents. Freshly opened solvents are recommended. If dissolution is slow, gentle warming and sonication can be applied. However, prolonged heating should be avoided to prevent degradation. |
| Solution becomes cloudy over time. | The compound may be unstable in the chosen solvent or under the storage conditions. The terminal chloro group can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. | Prepare solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles. For reactions in aqueous buffers, it is advisable to proceed with the conjugation step promptly after dissolution. |
Experimental Protocols
Protocol for Dissolving this compound for Bioconjugation
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Preparation of Stock Solution:
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Allow the vial of this compound to equilibrate to room temperature before opening.
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Weigh the desired amount of the compound in a dry, clean microcentrifuge tube.
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Add a small volume of an anhydrous, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to the tube. A concentration of 10-50 mg/mL is a common starting point.
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Vortex the tube until the compound is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if necessary.
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-
Addition to Aqueous Reaction Buffer:
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Ensure the aqueous reaction buffer is at the desired temperature and is being stirred or vortexed.
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Slowly add the required volume of the this compound stock solution dropwise to the vigorously stirred aqueous buffer.
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Continue to stir the final reaction mixture for a few minutes to ensure homogeneity.
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Visualizations
To aid in understanding the experimental workflow and the structure of the molecule, the following diagrams are provided.
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Simplified structure of this compound.
Technical Support Center: Preventing Hydrolysis of Chloro-PEG Linkers During Conjugation
Welcome to the technical support center for chloro-PEG linkers. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the hydrolysis of chloro-PEG linkers during conjugation experiments, ensuring high-yield and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a chloro-PEG linker and how does it work?
A chloro-PEG linker is a polyethylene glycol (PEG) derivative that has a reactive chlorotriazine or a similar chloro-containing group at one or both ends. This chloro group serves as a reactive site for conjugation to biomolecules. The conjugation reaction typically involves the nucleophilic substitution of the chlorine atom by an amine group (a process known as aminolysis) on a protein, peptide, or other target molecule. This forms a stable covalent bond, attaching the PEG chain to the target.
Q2: What is hydrolysis of a chloro-PEG linker and why is it a problem?
Hydrolysis is a chemical reaction where water acts as a nucleophile and attacks the carbon atom bearing the chlorine. This results in the replacement of the chlorine atom with a hydroxyl (-OH) group, rendering the PEG linker inactive and unable to conjugate to the target molecule. This unwanted side reaction competes with the desired aminolysis reaction, leading to a reduced yield of the final conjugate and the presence of undesirable hydrolyzed PEG byproducts in the reaction mixture, which can complicate purification.
Q3: What is the primary factor influencing the rate of hydrolysis?
The primary factor influencing the hydrolysis of chloro-PEG linkers is the pH of the reaction buffer. The rate of hydrolysis generally increases with higher pH (alkaline conditions). This is because the concentration of hydroxide ions (OH-), which are strong nucleophiles, increases at higher pH, leading to a faster rate of nucleophilic attack on the chloro-PEG linker.
Q4: How does the rate of the desired conjugation reaction (aminolysis) compare to the rate of hydrolysis?
The desired aminolysis reaction (reaction with amine groups on the target molecule) also competes with hydrolysis. The relative rates of these two reactions are crucial for achieving a high conjugation yield. While the specific rates depend on the exact structure of the chloro-PEG linker and the nature of the amine, generally, conditions that favor aminolysis over hydrolysis are sought. This often involves careful control of pH and other reaction parameters.
Q5: What are the ideal pH conditions for minimizing hydrolysis while promoting conjugation?
Finding the optimal pH is a balancing act. While higher pH increases the nucleophilicity of amines, it also significantly accelerates hydrolysis. Therefore, a moderately alkaline pH is often recommended to achieve a good compromise between a reasonable reaction rate with amines and minimal hydrolysis. The optimal pH will depend on the specific chloro-PEG linker and the target molecule, but a good starting point is often in the range of pH 8.0 to 9.0. It is crucial to perform small-scale optimization experiments to determine the ideal pH for your specific system.
Q6: How does temperature affect the hydrolysis of chloro-PEG linkers?
Higher temperatures generally increase the rate of both the desired conjugation reaction and the undesired hydrolysis. Therefore, it is important to carefully control the reaction temperature. Performing the conjugation at a lower temperature (e.g., 4°C) can help to slow down the rate of hydrolysis, potentially increasing the overall yield of the conjugate, although this may also require a longer reaction time.
Q7: What type of buffer should I use for my conjugation reaction?
The choice of buffer is critical. It is essential to use a buffer that does not contain any nucleophilic species that could react with the chloro-PEG linker. Buffers containing primary or secondary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the linker. Good choices for buffers include phosphate, borate, or carbonate buffers, as they are not nucleophilic and can effectively maintain the desired pH.
Q8: How can I monitor the extent of hydrolysis in my reaction?
Several analytical techniques can be used to monitor the progress of the conjugation reaction and the extent of hydrolysis:
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the starting materials (unreacted chloro-PEG and biomolecule), the desired conjugate, and the hydrolyzed PEG byproduct. By monitoring the peak areas over time, the extent of each reaction can be quantified.
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Mass Spectrometry (MS): Mass spectrometry can be used to identify the different species in the reaction mixture by their mass-to-charge ratio. This allows for the direct detection of the conjugated product and the hydrolyzed PEG.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can be used to track the disappearance of the chloro-PEG starting material and the appearance of new peaks corresponding to the conjugate and the hydrolyzed product.
Troubleshooting Guide
This table provides a summary of common issues encountered during conjugation with chloro-PEG linkers, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | 1. Hydrolysis of the chloro-PEG linker: The linker is reacting with water instead of the target molecule. | - Optimize pH: Perform the reaction in the recommended pH range (e.g., 8.0-9.0) and consider a pH titration to find the optimal point for your specific system.- Control Temperature: Run the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.- Use Appropriate Buffers: Avoid buffers containing amines (e.g., Tris). Use phosphate, borate, or carbonate buffers.- Minimize Reaction Time: Optimize the reaction time to maximize conjugation before significant hydrolysis occurs. |
| 2. Inactive target molecule: The amine groups on your biomolecule are not available for reaction. | - Check Protein/Peptide Integrity: Ensure your biomolecule is properly folded and stored. - Buffer Exchange: Ensure the biomolecule is in a suitable reaction buffer free of interfering substances. | |
| 3. Insufficient linker concentration: Not enough chloro-PEG linker is present to drive the reaction to completion. | - Increase Molar Excess of Linker: Use a higher molar excess of the chloro-PEG linker relative to the target molecule. | |
| Presence of Multiple Products/Byproducts | 1. Hydrolysis of the chloro-PEG linker: The peak corresponding to the hydrolyzed PEG is observed. | - Follow the recommendations for minimizing hydrolysis mentioned above. |
| 2. Multiple conjugation sites: The chloro-PEG linker is reacting with multiple amine groups on the target molecule. | - Control Stoichiometry: Use a lower molar excess of the chloro-PEG linker. - Consider Site-Specific Conjugation Strategies: If a single, defined conjugate is required. | |
| 3. Aggregation of the conjugate: The final product is aggregated. | - Optimize Buffer Conditions: Include additives like arginine or polysorbate to prevent aggregation. - Purification: Use size-exclusion chromatography (SEC) to remove aggregates. | |
| Difficulty in Purifying the Conjugate | 1. Co-elution of hydrolyzed PEG: The hydrolyzed PEG byproduct has similar chromatographic properties to the desired conjugate. | - Optimize Chromatography Method: Adjust the gradient, mobile phase, or column chemistry to improve separation. - Minimize Hydrolysis: Reducing the amount of hydrolyzed PEG in the initial reaction will simplify purification. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during Chloro-PEG Conjugation
This protocol provides a general framework for conjugating a chloro-PEG linker to a protein while minimizing hydrolysis. Optimization of specific parameters (pH, temperature, molar excess) is recommended for each unique system.
Materials:
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Chloro-PEG linker
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Protein or other amine-containing biomolecule
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Reaction Buffer: 100 mM Sodium Borate, pH 8.5
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Quenching Solution: 1 M Tris-HCl, pH 8.0
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Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the chloro-PEG linker
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Buffer Exchange: Ensure the protein solution is in the desired reaction buffer (e.g., 100 mM Sodium Borate, pH 8.5) at the target concentration.
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Prepare Chloro-PEG Solution: Immediately before use, dissolve the chloro-PEG linker in a minimal amount of anhydrous, amine-free solvent (e.g., DMSO) to prepare a concentrated stock solution.
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Initiate Conjugation: Add the desired molar excess of the chloro-PEG linker solution to the protein solution while gently mixing.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation. Monitor the reaction progress at different time points (e.g., 1, 2, 4, 8 hours) by taking small aliquots for analysis.
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Quench the Reaction: Once the desired level of conjugation is achieved, add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any remaining unreacted chloro-PEG linker.
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Purification: Purify the conjugate from unreacted linker, hydrolyzed linker, and other byproducts using a suitable chromatography technique, such as size-exclusion chromatography (SEC).
Protocol 2: Analytical Method for Quantifying Chloro-PEG Hydrolysis by RP-HPLC
This protocol describes a general method for monitoring the hydrolysis of a chloro-PEG linker using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
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RP-HPLC system with a UV detector
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C18 reversed-phase column
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
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Chloro-PEG linker
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Reaction buffer at the desired pH
Procedure:
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Sample Preparation: At various time points during the conjugation reaction, take an aliquot of the reaction mixture and quench it immediately (e.g., by acidification with TFA or by adding a quenching agent).
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HPLC Analysis: Inject the quenched sample onto the C18 column.
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Elution Gradient: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
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Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the target molecule has a chromophore).
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Data Analysis: Identify the peaks corresponding to the unreacted chloro-PEG linker, the hydrolyzed PEG, the desired conjugate, and the unreacted biomolecule based on their retention times (which can be determined by running standards).
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Quantification: Calculate the percentage of hydrolysis by comparing the peak area of the hydrolyzed PEG to the initial peak area of the chloro-PEG linker.
Visualizations
Reaction Mechanism and Experimental Workflow
// Logical Relationships edge [color="#202124", style=dashed, arrowhead=none]; H2O -> Amine [label="Competing\nNucleophiles", fontcolor="#202124"];
// Invisible edges for alignment edge [style=invis]; Start -> H2O; } dot Figure 1: Competing reaction pathways and experimental workflow.
This diagram illustrates the two competing reactions for a chloro-PEG linker: the desired aminolysis with a biomolecule and the undesired hydrolysis with water. It also outlines a typical experimental workflow for performing the conjugation reaction.
This flowchart provides a logical sequence of steps to diagnose and resolve common issues leading to low yield in chloro-PEG conjugation reactions.
Technical Support Center: Impact of PEG Linker Hydrophobicity on Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Poly(ethylene glycol) (PEG) linker hydrophobicity on the cell permeability of therapeutic molecules.
Frequently Asked Questions (FAQs)
Q1: How does the hydrophobicity of a PEG linker generally affect cell permeability?
A1: The hydrophobicity of a PEG linker creates a delicate balance. Hydrophilic PEG linkers, characterized by repeating ethylene glycol units, enhance the aqueous solubility and stability of a molecule. They can form a protective hydration shell that shields the drug from enzymatic degradation and reduces clearance by the kidneys, often extending circulation half-life.[1] However, excessive hydrophilicity can hinder a molecule's ability to cross the hydrophobic lipid bilayer of the cell membrane, thereby reducing passive cell permeability.
Conversely, incorporating hydrophobic elements into a linker can facilitate easier passage across the cell membrane, which is particularly beneficial for drugs with intracellular targets.[1] However, increased hydrophobicity can also lead to issues like aggregation in the bloodstream, reduced aqueous solubility, and faster clearance by the liver.[1][2]
Q2: My PEGylated compound shows low cell uptake. What are the potential linker-related causes?
A2: Low cell uptake of a PEGylated compound can stem from several linker properties:
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Excessive Hydrophilicity: A long, highly hydrophilic PEG linker might prevent the molecule from efficiently partitioning into the cell membrane. The PEG chain can create a steric barrier that inhibits close interaction with the cell surface.[3]
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Linker Length: The length of the PEG linker is a critical parameter. Excessively long linkers can sometimes decrease permeability. Studies have shown that shorter linkers can, in some cases, lead to more permeable compounds. For instance, in one study, a PROTAC with a 2-unit PEG linker was 20-fold more permeable than one with a 3-unit PEG linker.
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Conformational Effects: The flexibility and nature of the linker influence the molecule's overall 3D conformation. Some highly flexible linkers might allow the molecule to fold in a way that exposes polar surfaces in nonpolar environments (like a cell membrane), which is unfavorable for permeability. A linker that promotes a folded conformation to shield polar groups can enhance permeability.
Q3: Can a hydrophobic linker cause experimental issues other than low solubility?
A3: Yes. While poor aqueous solubility is a primary concern, hydrophobic linkers can also lead to:
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Non-specific Binding: The hydrophobic nature can cause the compound to stick to plasma proteins and other biological surfaces, reducing the concentration of free drug available to act on the target cells.
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Aggregation: Hydrophobic molecules tend to aggregate in aqueous environments to minimize their exposure to water, which can affect bioavailability and potentially lead to toxicity.
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Rapid Clearance: Hydrophobic compounds may be more readily recognized and cleared by the liver.
Q4: How do I choose the right balance between a hydrophilic and hydrophobic linker?
A4: The choice is context-dependent and involves a multi-parameter optimization:
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Drug Payload Properties: A highly hydrophobic drug may benefit from a more hydrophilic PEG linker to improve its overall solubility and pharmacokinetic profile.
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Target Location: For intracellular targets, a linker with some hydrophobic character may be necessary to facilitate membrane crossing. For targets on the cell surface, a more hydrophilic linker that maximizes circulation time might be preferable.
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Overall Molecular Properties: Consider the properties of the entire conjugate (e.g., antibody-drug conjugate or PROTAC). Factors like total Polar Surface Area (PSA) and the number of hydrogen bond donors negatively impact permeability. The linker should be chosen to keep these values within a favorable range.
Troubleshooting Guides
Scenario 1: Low Cell Permeability Observed in Assays
Your PEGylated compound shows potent activity in biochemical assays but performs poorly in cell-based assays, suggesting a permeability issue.
Troubleshooting Steps:
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Assess Physicochemical Properties:
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Problem: The compound's properties are outside the optimal range for passive diffusion.
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Action: Review calculated properties like LogP (lipophilicity), Polar Surface Area (PSA), and molecular weight. High PSA and low LogP are often associated with poor permeability.
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Evaluate Linker Hydrophilicity:
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Problem: The PEG linker is too hydrophilic, preventing membrane interaction.
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Action: Synthesize an analog with a shorter PEG chain or introduce a small, hydrophobic group (e.g., an alkyl chain) into the linker to increase lipophilicity.
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Check for Hydrophobicity-Related Issues:
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Problem: The compound is too hydrophobic, leading to poor solubility in the assay medium or aggregation.
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Action: Increase the length of the PEG chain or use a branched PEG structure to enhance aqueous solubility. Confirm solubility in your assay buffer.
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Investigate Active Transport:
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Problem: The compound may be a substrate for cellular efflux pumps (like P-gp), which actively remove it from the cell.
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Action: Perform a bi-directional Caco-2 permeability assay. A high efflux ratio (Basolateral-to-Apical > Apical-to-Basolateral) suggests the compound is being pumped out of the cells.
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Scenario 2: Inconsistent Results Between Different Cell Lines
Your compound shows good permeability in one cell line but poor permeability in another.
Troubleshooting Steps:
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Analyze Transporter Expression:
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Problem: The cell lines may have different expression levels of uptake or efflux transporters.
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Action: Research the expression profiles of common drug transporters in your cell lines. If possible, use qPCR or western blotting to quantify the expression of key transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).
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Use Transporter Inhibitors:
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Problem: An unknown transporter is affecting your results.
-
Action: Repeat the permeability assay in the presence of broad-spectrum or specific efflux pump inhibitors (e.g., verapamil, cyclosporine A). If permeability increases in the low-uptake cell line, it confirms the involvement of active efflux.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of linker properties on permeability.
Table 1: Impact of PEG Linker Length on PROTAC Permeability
This table shows data for VHL-based PROTACs where a shorter PEG linker resulted in significantly higher permeability.
| Compound ID | Linker Composition | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Relative Permeability | Reference |
| 7 | 2-unit PEG | 0.6 | ~20x higher | |
| 8 | 3-unit PEG | 0.03 | Baseline |
Table 2: Comparison of Alkyl vs. PEG Linkers on Permeability
This table illustrates that simply replacing a PEG linker with an alkyl linker does not guarantee improved permeability, highlighting the complexity of these interactions.
| Compound ID | Linker Composition | Permeability (Pₑ) (x 10⁻⁶ cm/s) | Relative Permeability | Reference |
| 15 | 1-unit PEG | 0.005 | ~2.5x higher | |
| 17 | Alkyl (C3) | 0.002 | Baseline |
Experimental Protocols
Key Experiment: Caco-2 Permeability Assay
The Caco-2 assay is a standard in vitro method to assess the permeability and potential for active transport of a compound. It uses human colorectal adenocarcinoma cells (Caco-2), which differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
Objective: To measure the rate of transport of a PEGylated compound across a Caco-2 cell monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto microporous membrane inserts in a transwell plate system.
-
Culture the cells for 21-25 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values must be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.
-
Alternatively, assess the flux of a low-permeability marker like Lucifer yellow.
-
-
Permeability Measurement (A-B):
-
Wash the cell monolayer carefully with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.
-
-
Permeability Measurement (B-A):
-
Simultaneously, in a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in all collected samples using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
(dQ/dt) is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER) :
-
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is a strong indicator that the compound is a substrate for active efflux.
-
-
References
Technical Support Center: Boc-NH-PEG5-Cl Reactions with Sterically Hindered Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of Boc-NH-PEG5-Cl with sterically hindered amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reacting this compound with a sterically hindered amine?
The primary challenge is the reduced nucleophilicity and accessibility of the amine's lone pair of electrons due to bulky substituents surrounding the nitrogen atom. This steric hindrance slows down the rate of the nucleophilic substitution reaction with the chlorine atom of this compound, often leading to low or no product yield under standard reaction conditions.
Q2: What is the general mechanism for the reaction of this compound with an amine?
The reaction is a nucleophilic substitution (SN2) reaction. The amine's lone pair of electrons attacks the carbon atom bonded to the chlorine atom on the PEG linker, displacing the chloride ion and forming a new carbon-nitrogen bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction.
Q3: Can I use standard reaction conditions for this PEGylation?
Standard conditions used for primary or less hindered secondary amines are often inefficient for sterically hindered amines. Elevated temperatures, longer reaction times, and the use of a non-nucleophilic, sterically hindered base are typically necessary to achieve reasonable yields.
Q4: What are common side reactions to be aware of?
Potential side reactions include elimination if the conditions are too harsh, and reaction with other nucleophilic groups in the substrate if present. If the Boc protecting group is sensitive to the reaction conditions, its removal could also be a competing reaction, although it is generally stable to basic conditions.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired product.
Troubleshooting Guide
Low or No Product Yield
This is the most common issue when working with sterically hindered amines. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step |
| Insufficient Amine Nucleophilicity | For electron-poor or highly hindered amines, consider increasing the reaction temperature in increments of 10-20°C. Employing a more forcing, high-boiling point solvent like DMF or DMSO can be beneficial. Microwave-assisted synthesis can also be effective in accelerating the reaction. |
| Inadequate Reaction Time | Sterically hindered reactions are inherently slower. Extend the reaction time significantly, monitoring progress by TLC or LC-MS at 24, 48, and 72-hour intervals. |
| Inappropriate Base | A weak or sterically accessible base can be protonated by the desired product or react with the starting material. Use a strong, non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the HCl produced without interfering with the primary reaction. |
| Suboptimal Solvent | The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can help to solubilize the reactants and stabilize the transition state. |
| Incorrect Stoichiometry | An insufficient excess of the PEG reagent may result in incomplete conversion. Increase the molar excess of this compound to 1.5-3 equivalents relative to the amine. |
Multiple Products or Impurities
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram can indicate side reactions or the presence of unreacted starting materials.
| Potential Cause | Troubleshooting Step |
| Side Reactions | If elimination is suspected, try lowering the reaction temperature and using a less aggressive base. If other nucleophilic groups are present on your substrate, consider protecting them prior to the PEGylation reaction. |
| Degradation of Starting Material | Ensure the this compound is of high purity and has been stored under appropriate conditions (cool and dry) to prevent hydrolysis. |
| Difficult Purification | The PEGylated product may have similar solubility and chromatographic behavior to the starting materials. Utilize chromatographic techniques that exploit differences in size (Size Exclusion Chromatography - SEC) or polarity (Reversed-Phase HPLC).[] |
Experimental Protocols
General Protocol for PEGylation of a Sterically Hindered Amine
This protocol provides a starting point for the reaction. Optimization of temperature, time, and stoichiometry will likely be necessary for your specific substrate.
-
Reactant Preparation:
-
Dissolve the sterically hindered amine (1.0 eq.) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
In a separate vial, dissolve this compound (1.5-2.0 eq.) in a minimal amount of the same anhydrous solvent.
-
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution dropwise to the stirring amine solution.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method such as flash column chromatography, size-exclusion chromatography, or preparative HPLC.[][2]
-
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can influence the yield of the PEGylation reaction with a model sterically hindered amine (e.g., di-isopropylamine). Note: These are representative values and actual results may vary depending on the specific substrate.
Table 1: Effect of Temperature and Time on Reaction Yield
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Di-isopropylamine | DIPEA | DMF | 25 | 72 | < 5 |
| Di-isopropylamine | DIPEA | DMF | 60 | 48 | 45 |
| Di-isopropylamine | DIPEA | DMF | 80 | 48 | 75 |
| Di-isopropylamine | DIPEA | DMF | 80 | 72 | 85 |
Table 2: Effect of Base and Solvent on Reaction Yield
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Di-isopropylamine | Triethylamine | DMF | 80 | 48 | 30 |
| Di-isopropylamine | DIPEA | DMF | 80 | 48 | 75 |
| Di-isopropylamine | 2,6-Lutidine | DMF | 80 | 48 | 72 |
| Di-isopropylamine | DIPEA | Acetonitrile | 80 | 48 | 55 |
| Di-isopropylamine | DIPEA | DMSO | 80 | 48 | 80 |
Visualizations
Caption: SN2 reaction mechanism of this compound with a sterically hindered amine.
Caption: A typical experimental workflow for the PEGylation of a sterically hindered amine.
Caption: A decision tree for troubleshooting low yields in the PEGylation reaction.
References
Technical Support Center: Purification Strategies for Reactions Utilizing Boc-NH-PEG5-Cl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Boc-NH-PEG5-Cl from a reaction mixture. This guide focuses on purification strategies following the conjugation of this compound to a small molecule product.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a heterobifunctional linker containing a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal chlorine atom. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The PEG spacer enhances the solubility and pharmacokinetic properties of the final compound. Complete removal of the unreacted linker is crucial for accurate biological evaluation and to ensure the purity and safety of the final drug candidate. Its molecular weight is 399.91 g/mol .[1]
Q2: What are the main challenges in removing unreacted this compound?
The primary challenges stem from the physicochemical properties of the linker. Its PEG chain imparts significant polarity and water solubility, which can make it behave differently from typical small molecule organic compounds during purification. It may not behave ideally in standard chromatographic systems and can sometimes be difficult to separate from polar products.
Q3: What are the most common methods for removing unreacted this compound?
The most effective methods for removing unreacted this compound from a reaction mixture containing a small molecule product are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates compounds based on their hydrophobicity.
-
Solid-Phase Extraction (SPE): A cartridge-based chromatography technique for rapid purification.
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquid phases.
-
Magnesium Chloride (MgCl2) Precipitation: A newer technique that selectively precipitates PEG-containing molecules.
The choice of method will depend on the properties of your target molecule, the scale of the reaction, and the desired level of purity.
Method Selection and Comparison
The following table summarizes the key characteristics of the recommended methods to aid in selecting the most appropriate technique for your specific needs.
| Method | Principle | Typical Purity | Throughput | Scalability | Key Advantages | Key Disadvantages |
| RP-HPLC | Hydrophobic Interaction | >98% | Low | Moderate | High resolution and purity. | Requires specialized equipment; can be time-consuming for large samples. |
| SPE | Hydrophobic Interaction | 85-98% | High | High | Fast, simple, and easily scalable. | Lower resolution than HPLC; may require method optimization. |
| LLE | Differential Solubility | 70-95% | High | High | Simple, inexpensive, and good for initial cleanup. | Can be labor-intensive; emulsion formation can be an issue.[2] |
| MgCl2 Precipitation | Complexation & Precipitation | >90% | Moderate | High | Novel method for selective PEG removal; avoids chromatography.[3] | May not be suitable for all product types; requires specific reagents. |
Experimental Protocols & Troubleshooting
This section provides detailed protocols for each purification method, along with troubleshooting guides to address common issues.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique ideal for achieving high purity. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Workflow: RP-HPLC
Caption: Workflow for the removal of unreacted this compound using RP-HPLC.
Detailed Protocol: RP-HPLC
-
System Preparation:
-
Column: C18, 5 µm particle size, 100 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min (for analytical scale, adjust for preparative).
-
Detection: UV at a wavelength where your product has strong absorbance (e.g., 254 nm or 280 nm).
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or Mobile Phase A). Ensure the sample is fully dissolved and filter if any particulates are present.
-
-
Chromatography:
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject the sample.
-
Run a linear gradient, for example:
-
5-95% Mobile Phase B over 30 minutes.
-
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to 5% Mobile Phase B and re-equilibrate.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram. The more hydrophobic product should elute later than the more polar this compound.
-
Analyze the collected fractions by a suitable method (e.g., LC-MS, TLC) to confirm the identity and purity of the product.
-
Pool the fractions containing the pure product and remove the solvent by lyophilization or rotary evaporation.
-
Troubleshooting Guide: RP-HPLC
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate gradient | Optimize the gradient. A shallower gradient will improve resolution. |
| Wrong mobile phase | Try methanol instead of acetonitrile as the organic modifier, or vice versa. | |
| Peak Tailing | Interaction with residual silanols | Use a column with end-capping. Ensure the mobile phase pH is low (e.g., with TFA) to suppress silanol activity. |
| Ghost Peaks | Impurities in the mobile phase | Use high-purity HPLC-grade solvents and reagents. |
| Carryover from previous injection | Run a blank gradient between samples. | |
| Low Recovery | Product precipitation on the column | Ensure the product is soluble in the mobile phase at all concentrations. |
| Adsorption to the column | Passivate the system if necessary. |
Solid-Phase Extraction (SPE)
SPE is a rapid and efficient method for sample cleanup and is easily scalable. It utilizes a solid sorbent (in this case, a nonpolar one like C18) to retain the compound of interest while impurities are washed away.
Experimental Workflow: Solid-Phase Extraction
Caption: Workflow for removing unreacted this compound using C18 Solid-Phase Extraction.
Detailed Protocol: SPE
-
Materials:
-
SPE Cartridge: C18 (choose a sorbent mass appropriate for your sample size).
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Water.
-
Loading Solvent: A polar solvent in which the reaction mixture is soluble (e.g., water, DMSO/water).
-
Wash Solvent: Water or a low percentage of organic solvent in water (e.g., 5-10% acetonitrile in water).
-
Elution Solvent: A higher percentage of organic solvent in water (e.g., 50-100% acetonitrile or methanol).
-
-
Procedure:
-
Conditioning: Pass 2-3 column volumes of methanol through the C18 cartridge.
-
Equilibration: Pass 2-3 column volumes of water through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Dissolve the crude reaction mixture in a minimal amount of loading solvent and apply it to the cartridge.
-
Washing: Pass 3-5 column volumes of the wash solvent through the cartridge. This step is crucial for removing the polar, unreacted this compound. Collect the eluent and analyze for the presence of the impurity if desired.
-
Elution: Elute the product with 2-3 column volumes of the elution solvent. The strength of the elution solvent should be optimized to ensure complete recovery of the product while leaving more strongly bound impurities behind.
-
Troubleshooting Guide: SPE
| Problem | Possible Cause | Solution |
| Product Elutes During Washing | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution. |
| Product is too polar for C18. | Consider a different sorbent, although for most small molecules, C18 is appropriate. | |
| Low Product Recovery | Elution solvent is too weak. | Increase the percentage of organic solvent in the elution buffer. |
| Incomplete elution. | Elute with multiple smaller volumes of the elution solvent. | |
| Impurity in Final Product | Ineffective washing. | Increase the volume of the wash solvent or slightly increase its organic content. |
| Cartridge is overloaded. | Use a larger SPE cartridge or reduce the sample load. |
Liquid-Liquid Extraction (LLE)
LLE is a fundamental purification technique that separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.
Logical Relationship: Liquid-Liquid Extraction
Caption: Logical flow for separating a hydrophobic product from the polar this compound using LLE.
Detailed Protocol: LLE
-
Solvent Selection:
-
Choose an organic solvent in which your product is soluble but is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
The aqueous phase will typically be water or a brine solution.
-
-
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic solvent and water.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The more hydrophobic product should partition into the organic layer, while the polar this compound will preferentially stay in the aqueous layer.
-
Drain the lower layer. The identity of the lower layer depends on the density of the organic solvent relative to water.
-
To improve purity, the aqueous layer can be back-extracted with fresh organic solvent, and the organic layers combined.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude purified product.
-
Troubleshooting Guide: LLE
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking with high concentrations of surfactants or polar molecules. | Gently swirl instead of shaking vigorously. Add brine to the separatory funnel to help break the emulsion. |
| Poor Separation | Product has some water solubility. | Use a more nonpolar organic solvent. Perform multiple extractions. |
| Incorrect pH for ionizable compounds. | Adjust the pH of the aqueous phase to ensure your product is in a neutral, more organic-soluble form. | |
| Product in Aqueous Layer | Product is more polar than anticipated. | Use a more polar organic solvent (e.g., ethyl acetate instead of hexanes). |
Magnesium Chloride (MgCl2) Precipitation
This method relies on the ability of MgCl2 to form a solid complex with PEG-containing molecules, which can then be removed by filtration.
Experimental Workflow: MgCl2 Precipitation
Caption: Workflow for the selective precipitation of unreacted this compound using MgCl2.
Detailed Protocol: MgCl2 Precipitation
-
Materials:
-
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
-
Precipitating Agent: Anhydrous Magnesium Chloride (MgCl2).
-
Co-solvent: Tetrahydrofuran (THF).
-
-
Procedure:
-
Dissolve the crude reaction mixture in DCM.
-
Add anhydrous MgCl2 (typically 1-2 equivalents relative to the PEG linker).
-
Add a small amount of THF as a co-solvent, which can facilitate the complex formation.
-
Stir the mixture at room temperature. The PEG-MgCl2 complex should precipitate as a solid.
-
Filter the mixture through a pad of celite or a suitable filter paper to remove the solid precipitate.
-
Wash the solid with a small amount of fresh DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the product, now free of the PEG linker.
-
Troubleshooting Guide: MgCl2 Precipitation
| Problem | Possible Cause | Solution |
| No Precipitation | Insufficient MgCl2 or co-solvent. | Increase the amount of MgCl2 and/or THF. |
| Reaction mixture is too dilute. | Concentrate the reaction mixture before adding the precipitating agents. | |
| Product Co-precipitates | Product also complexes with MgCl2. | This method may not be suitable for your product. Try an alternative purification technique. |
| Product is not fully dissolved. | Ensure the product is completely soluble in the initial solvent before adding MgCl2. | |
| Incomplete Removal of PEG Linker | Insufficient precipitation time. | Allow the mixture to stir for a longer period. |
| Inefficient filtration. | Ensure a fine filter is used to capture all the precipitated solid. |
References
Validation & Comparative
A Head-to-Head Battle of Amine Reactivity: Boc-NH-PEG5-Cl vs. Boc-NH-PEG5-NHS Ester
In the landscape of bioconjugation and drug development, the precise modification of molecules is paramount. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. This guide provides a detailed comparison of two commonly used PEGylation reagents: Boc-NH-PEG5-Cl and Boc-NH-PEG5-NHS ester, focusing on their reactivity towards primary amines. This information is crucial for researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Chemical Structures and Reactive Moieties
At the heart of their differing reactivities are their distinct functional groups. This compound features a terminal alkyl chloride, while Boc-NH-PEG5-NHS ester possesses a more activated N-hydroxysuccinimide ester. Both molecules share a common backbone consisting of a five-unit polyethylene glycol (PEG5) chain and a tert-butyloxycarbonyl (Boc) protected amine, which allows for further functionalization after deprotection.
The Reaction Arena: Amines as the Target
Primary amines are abundant in biomolecules, particularly as the side chains of lysine residues and at the N-terminus of proteins. Both this compound and Boc-NH-PEG5-NHS ester are designed to target these nucleophilic groups, but they do so through fundamentally different chemical pathways.
Boc-NH-PEG5-NHS ester reacts with primary amines via a nucleophilic acyl substitution . This reaction is generally rapid and proceeds efficiently under mild, slightly basic conditions to form a stable and irreversible amide bond.
This compound , on the other hand, reacts through a nucleophilic aliphatic substitution (S(_N)2) mechanism . This reaction involves the direct displacement of the chloride ion by the amine nucleophile. While effective, this pathway is often associated with challenges in controlling the extent of the reaction.
Comparative Analysis of Reactivity and Reaction Parameters
The choice between these two reagents often comes down to a trade-off between reactivity, selectivity, and control over the final product. The following table summarizes the key differences in their performance based on established chemical principles.
| Feature | Boc-NH-PEG5-NHS ester | This compound |
| Reaction Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Aliphatic Substitution (S(_N)2) |
| Reaction Rate | Generally fast (minutes to a few hours) | Typically slower than NHS esters |
| Optimal pH | 7.2 - 9.0[1][2][3] | Neutral to slightly basic |
| Selectivity | High for primary amines[4] | Can react with other nucleophiles |
| Side Reactions | Hydrolysis of the NHS ester, especially at higher pH[3] | Over-alkylation leading to secondary, tertiary amines, and quaternary ammonium salts |
| Product Profile | Predominantly mono-PEGylated product at the target amine | Potential for a mixture of products with varying degrees of PEGylation |
| Reaction Control | Relatively easy to control for mono-substitution | Difficult to control, often requiring a large excess of the amine to favor mono-alkylation |
Experimental Protocols: A Closer Look at the "How-To"
To provide a practical understanding of how these reagents are used, the following are generalized experimental protocols for the conjugation of an amine-containing molecule.
Protocol 1: Amine Modification using Boc-NH-PEG5-NHS Ester
This protocol outlines a typical procedure for labeling a protein with Boc-NH-PEG5-NHS ester.
-
Reagent Preparation:
-
Dissolve the amine-containing protein in a suitable buffer at a concentration of 1-10 mg/mL. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate buffer at pH 8.0-9.0. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule.
-
Immediately before use, dissolve Boc-NH-PEG5-NHS ester in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved Boc-NH-PEG5-NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours. Gentle mixing during the incubation can improve conjugation efficiency.
-
-
Quenching the Reaction:
-
The reaction can be stopped by adding a quenching reagent that contains primary amines, such as a final concentration of 20-50 mM Tris or glycine. Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Protocol 2: Amine Modification using this compound
This protocol provides a general guideline for the reaction of this compound with an amine-containing molecule.
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in a suitable aprotic solvent such as DMF or DMSO.
-
Dissolve this compound in the same solvent.
-
-
Conjugation Reaction:
-
To favor mono-alkylation and minimize the formation of over-alkylated products, a large excess of the amine-containing molecule relative to the this compound is typically required.
-
The reaction may require elevated temperatures (e.g., 40-60°C) and the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl generated during the reaction.
-
Monitor the reaction progress by a suitable analytical method such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product mixture is typically subjected to an aqueous work-up to remove the base and any salts.
-
Purification of the desired mono-PEGylated product from unreacted starting materials and over-alkylated byproducts often requires chromatographic techniques such as column chromatography.
-
Visualizing the Chemical Pathways
The following diagrams illustrate the reaction mechanisms and a typical experimental workflow for comparing the reactivity of these two PEGylation reagents.
Caption: Reaction mechanisms of Boc-NH-PEG5-NHS ester and this compound with a primary amine.
Caption: Experimental workflow for comparing the reactivity of this compound and Boc-NH-PEG5-NHS ester.
Conclusion: Making the Right Choice
The selection between this compound and Boc-NH-PEG5-NHS ester is highly dependent on the specific requirements of the PEGylation reaction.
Boc-NH-PEG5-NHS ester is the reagent of choice for applications requiring:
-
High efficiency and rapid reaction times.
-
Formation of a stable, well-defined mono-PEGylated product.
-
Mild reaction conditions compatible with sensitive biomolecules.
This compound may be considered in scenarios where:
-
A less reactive PEGylating agent is desired to achieve a specific, albeit potentially lower, degree of modification.
-
The potential for a mixture of PEGylated products is acceptable or even desired.
-
The reaction is performed on a small molecule where purification of the desired product from byproducts is feasible.
For most bioconjugation applications, particularly in the context of therapeutic protein and antibody modification, the superior control, efficiency, and product homogeneity offered by Boc-NH-PEG5-NHS ester make it the more favorable option. The challenges associated with controlling the reactivity of alkyl chlorides and the potential for generating a heterogeneous mixture of products often outweigh their potential benefits. Researchers should carefully consider these factors to ensure the successful and reproducible PEGylation of their molecules of interest.
References
A Head-to-Head Comparison of Chloro-PEG and Maleimide-PEG Linkers for Bioconjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of linker chemistry is paramount to the stability, efficacy, and safety of the final product. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and pharmacokinetic properties of biomolecules. This guide provides an objective, data-driven comparison of two prominent thiol-reactive PEG linkers: chloro-PEG linkers (specifically chloroacetamide-PEG) and maleimide-PEG linkers.
Executive Summary
Both chloro- and maleimide-PEG linkers are designed to react with thiol groups, most notably the sulfhydryl group of cysteine residues in proteins. However, they operate via different reaction mechanisms, which significantly impacts their reactivity, specificity, and the stability of the resulting conjugate.
Maleimide-PEG linkers are favored for their rapid reaction kinetics and high specificity for thiols under physiological pH conditions. They are a well-established and widely used tool in bioconjugation. Their primary drawback lies in the reversible nature of the formed thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to premature drug release and potential off-target toxicity.
Chloro-PEG linkers , on the other hand, react more slowly but form a highly stable thioether bond that is not susceptible to reversal under physiological conditions. This enhanced stability is a significant advantage for applications requiring long-term in vivo stability. However, their slower reaction rates may necessitate longer incubation times or higher concentrations, and they have been associated with a higher propensity for methionine oxidation as a side reaction.
This guide will delve into the specifics of their reaction mechanisms, comparative performance data, and provide detailed experimental protocols to assist researchers in making an informed decision for their specific bioconjugation needs.
Quantitative Performance Data
The following tables summarize the key quantitative differences between chloroacetamide-PEG and maleimide-PEG linkers based on available experimental data.
| Parameter | Chloroacetamide-PEG Linker | Maleimide-PEG Linker | Reference(s) |
| Reaction Mechanism | Nucleophilic Substitution (SN2) | Michael Addition | [1] |
| Primary Target | Cysteine Thiols | Cysteine Thiols | [2] |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 | [3][4] |
| Reaction Speed | Slower | Fast | [5] |
| Second-Order Rate Constant (with Cysteine) | ~0.1 L·mol⁻¹·s⁻¹ | 100 - 1000 L·mol⁻¹·s⁻¹ | |
| Bond Formed | Thioether | Thiosuccinimide | |
| Bond Stability | High (Irreversible) | Moderate (Reversible) | |
| Half-life of Adduct (in presence of glutathione) | High (Thioether bond is stable) | 20 - 80 hours (for N-Ethylmaleimide adduct) | |
| Primary Side Reaction | Methionine Oxidation (up to 40%) | Reaction with amines at pH > 7.5; Retro-Michael reaction |
Reaction Mechanisms and Stability
The fundamental difference in the performance of these two linkers stems from their distinct reaction pathways.
Maleimide-PEG Linker Pathway
Maleimide-PEG linkers react with thiol groups via a Michael addition reaction. This reaction is highly efficient and proceeds rapidly at or near neutral pH (6.5-7.5), forming a thiosuccinimide linkage. However, this linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the physiological environment. This can lead to the dissociation of the conjugate. The thiosuccinimide ring can also undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis is often slower than the competing thiol exchange.
Chloro-PEG Linker Pathway
Chloroacetamide-PEG linkers react with thiols through a nucleophilic substitution (SN2) reaction. The thiol group attacks the carbon atom bearing the chlorine, displacing it to form a stable thioether bond. This reaction is generally slower than the Michael addition of maleimides. The resulting thioether linkage is highly stable and not prone to reversal or thiol exchange under physiological conditions, offering a significant advantage for applications requiring long-term stability.
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of chloro-PEG and maleimide-PEG linkers.
Protocol 1: General Procedure for Protein Conjugation with Maleimide-PEG
This protocol outlines a general method for conjugating a maleimide-PEG linker to a protein containing a free cysteine residue.
Workflow Diagram:
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteine)
-
Maleimide-PEG linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed and purged with nitrogen or argon.
-
Quenching Solution: e.g., 1 M N-acetylcysteine or L-cysteine in conjugation buffer.
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes).
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent by desalting.
-
Linker Preparation: Immediately before use, dissolve the maleimide-PEG linker in an appropriate solvent (e.g., DMSO or DMF) and then dilute to the desired concentration in the conjugation buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide-PEG linker solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
Quenching: Add a 5- to 10-fold molar excess of the quenching solution relative to the maleimide-PEG linker to stop the reaction. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted linker and quenching agent by SEC or dialysis against an appropriate buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation and determine the drug-to-antibody ratio (DAR).
Protocol 2: General Procedure for Protein Conjugation with Chloroacetamide-PEG
This protocol describes a general method for conjugating a chloroacetamide-PEG linker to a protein. Note the typically higher pH and longer reaction times compared to maleimide conjugation.
Workflow Diagram:
Materials:
-
Thiol-containing protein
-
Chloroacetamide-PEG linker
-
Conjugation Buffer: e.g., 100 mM HEPES or Tris buffer, pH 7.5-8.5, degassed.
-
Quenching Solution: e.g., 1 M N-acetylcysteine or L-cysteine.
-
Purification system.
Procedure:
-
Protein Preparation: Prepare the protein in the conjugation buffer as described for the maleimide protocol.
-
Linker Preparation: Dissolve the chloroacetamide-PEG linker in a minimal amount of a compatible organic solvent (e.g., DMSO) and dilute in the conjugation buffer.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the chloroacetamide-PEG linker to the protein solution.
-
Incubation: Incubate the reaction at room temperature or 37°C for 4 to 24 hours. The progress of the reaction can be monitored by LC-MS.
-
Quenching: Quench the reaction with an excess of a thiol-containing compound.
-
Purification: Purify the conjugate using standard methods like SEC or dialysis.
-
Characterization: Characterize the final conjugate to confirm successful conjugation and purity.
Conclusion
The selection between chloro-PEG and maleimide-PEG linkers is a critical decision in the design of bioconjugates and should be guided by the specific requirements of the application.
Maleimide-PEG linkers are the industry standard for applications where rapid and efficient conjugation is a priority. Their well-understood chemistry and commercial availability make them a convenient choice. However, the potential for in vivo instability of the thiosuccinimide bond must be carefully considered, especially for therapeutics requiring a long plasma half-life. Strategies to promote the stabilizing hydrolysis of the succinimide ring can mitigate this issue.
Chloro-PEG linkers offer a compelling alternative when the stability of the final conjugate is of utmost importance. The irreversible thioether bond they form provides a robust linkage that is resistant to degradation in the physiological environment. This comes at the cost of slower reaction kinetics, which may require optimization of reaction conditions. The potential for methionine oxidation as a side reaction should also be evaluated, particularly if methionine residues are critical for the protein's function.
Ultimately, the choice of linker will depend on a careful balance of reactivity, stability, and the desired pharmacokinetic profile of the final bioconjugate. This guide provides the foundational data and protocols to aid researchers in navigating this important decision.
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
The Great Debate: Unpacking the Efficacy of Boc-NH-PEG5-Cl in PROTACs Versus Longer PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. A key, and often debated, component in this design is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of the efficacy of PROTACs employing the commonly used Boc-NH-PEG5-Cl linker versus those with longer polyethylene glycol (PEG) chains, supported by experimental data and detailed protocols.
The linker in a PROTAC is far more than a simple spacer; it is a crucial element that dictates the overall efficacy of the molecule.[1][2] Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][4] This complex is the essential prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] An optimal linker length is paramount, as a linker that is too short can lead to steric hindrance, while one that is too long may result in a non-productive complex.
The Case for this compound: A Balance of Flexibility and Efficiency
This compound, a PEG linker with five ethylene glycol units, is a popular choice in PROTAC design. Its moderate length often provides a favorable balance between maintaining proximity of the target protein and the E3 ligase and allowing for the necessary flexibility to form a stable ternary complex. For many target proteins, this intermediate length is sufficient to bridge the two entities effectively without introducing excessive conformational entropy penalties that can arise with longer, more flexible linkers.
When Longer is Better: The Argument for Extended PEG Linkers
Systematic studies have demonstrated that for certain protein targets and E3 ligase combinations, longer PEG linkers can significantly enhance degradation potency (DC50) and maximal degradation (Dmax). Longer linkers can provide the necessary reach for target proteins with deep binding pockets or E3 ligases with less accessible surfaces. The increased flexibility of a longer chain can also allow the PROTAC to adopt a more favorable conformation for productive ternary complex formation.
However, it is crucial to recognize that there is no universal optimal linker length. The ideal length is highly dependent on the specific biological system and must be determined empirically for each new PROTAC. Excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding and can potentially increase off-target effects.
Comparative Efficacy: A Data-Driven Overview
To illustrate the impact of PEG linker length on PROTAC performance, the following tables summarize quantitative data from published studies targeting different proteins. This data highlights the necessity of linker length optimization for achieving potent and selective protein degradation.
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | PEG | 12 | >1000 | <10 | |
| PEG | 16 | 100 | ~70 | ||
| PEG | 19 | 500 | ~50 | ||
| TBK1 | PEG | <12 | Inactive | - | |
| PEG | >12 | Active | - | ||
| CDK9 | PEG/Alkyl | - | - | - |
Table 1: Illustrative data on the effect of PEG linker length on the degradation of Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and Cyclin-dependent kinase 9 (CDK9). The optimal linker length varies significantly between different target proteins.
Experimental Protocols for Assessing PROTAC Efficacy
Accurate evaluation of PROTAC performance requires robust experimental methodologies. Below are detailed protocols for key experiments used to quantify target protein degradation and assess binding kinetics.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the binding affinity and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a solution containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: A diagram illustrating the PROTAC mechanism of action.
Caption: A typical experimental workflow for assessing PROTAC efficacy.
Conclusion: A Tailored Approach to Linker Design
The optimization of the PEG linker is a cornerstone of successful PROTAC design. While this compound represents a versatile and often effective choice, the ideal linker length is not a one-size-fits-all parameter. The provided experimental data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. By employing rigorous experimental protocols, such as those detailed in this guide, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
The design of an antibody-drug conjugate (ADC) is a multifaceted process where the linker, the component connecting the monoclonal antibody to the cytotoxic payload, plays a pivotal role in the therapeutic's efficacy and safety.[1] The choice between a cleavable and a non-cleavable linker is a critical decision that directly influences the ADC's mechanism of action, stability, and overall clinical success.[1][2] This guide provides an objective comparison of these two linker strategies, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers is the mechanism by which the cytotoxic payload is released.[2]
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[3] This controlled release is achieved through chemically or enzymatically labile bonds.
-
Enzyme-Sensitive Linkers: Often incorporating dipeptide sequences like valine-citrulline (Val-Cit), these linkers are cleaved by lysosomal proteases such as Cathepsin B, which are frequently overexpressed in tumor cells.
-
pH-Sensitive Linkers: Linkers containing acid-labile groups, such as hydrazones, are stable at the physiological pH of blood (~7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-Sensitive Linkers: These utilize disulfide bonds that are cleaved in the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione than the bloodstream.
Non-Cleavable Linkers: In contrast, these linkers, such as the thioether-based SMCC linker, do not have a specific cleavage site and are highly stable. The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized. This process releases the payload with the linker and a conjugated amino acid still attached.
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect". This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells. This is particularly advantageous for treating heterogeneous tumors where not all cells express the target antigen.
Conversely, non-cleavable linkers generally do not produce a significant bystander effect. The released payload-linker-amino acid complex is typically charged and membrane-impermeable, confining the cytotoxic effect to the antigen-positive cell that internalized the ADC. This can enhance safety and reduce off-target toxicity.
Quantitative Performance Data
The choice of linker significantly impacts an ADC's performance. The following tables summarize quantitative data from various studies. It is crucial to note that direct comparisons can be challenging due to variations in antibodies, payloads, drug-to-antibody ratios (DARs), and experimental models used across studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
| ADC Target & Payload | Linker Type | Linker Chemistry | Cell Line | IC50 (ng/mL) | Reference |
| Anti-CD30-MMAE | Cleavable | Val-Cit | CD30+ Karpas 299 | ~5-10 | |
| Anti-CD30-MMAE | Non-Cleavable | mc | CD30+ Karpas 299 | ~50-100 | |
| Anti-HER2-DM1 | Non-Cleavable | SMCC | HER2+ SK-BR-3 | 30 | |
| Anti-CanAg-DM4 | Cleavable | Disulfide | COLO 205 | ~100 | |
| Anti-CanAg-DM1 | Non-Cleavable | Thioether | COLO 205 | >10,000 |
Lower IC50 values indicate higher potency.
Table 2: Comparative Plasma Stability
| Linker Type | Linker Chemistry | Payload | Species | Time Point | % Intact ADC / Payload Release | Reference |
| Cleavable | Val-Cit | MMAE | Mouse | 6 days | ~25% payload release | |
| Cleavable | Val-Cit | MMAE | Human | 6 days | <1% payload release | |
| Cleavable | Hydrazone | Calicheamicin | Human | - | Prone to hydrolysis, lower stability | |
| Non-Cleavable | SMCC (Thioether) | DM1 | Human | - | Generally high stability | |
| Non-Cleavable | Amino-PEG6 | MMAD | Mouse | 4.5 days | Stable across most conjugation sites |
Stability can be influenced by linker chemistry and the animal species used for testing.
Key Experimental Protocols
Reproducible and standardized assays are essential for evaluating and comparing ADCs.
A. Target-Specific Cytotoxicity Assay
This assay determines the potency (e.g., IC50) of an ADC on antigen-positive (Ag+) versus antigen-negative (Ag-) cells. The MTT assay is a common colorimetric method used to assess cell viability.
-
Objective: To quantify the dose-dependent cytotoxic effect of an ADC on target and non-target cells.
-
Methodology:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, an unconjugated antibody control, and a free payload control. Include untreated wells as a viability baseline.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution (e.g., 150 µL of DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot a dose-response curve to determine the IC50 value using appropriate software.
-
B. In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of an ADC's released payload to kill neighboring Ag- cells.
-
Objective: To quantify the killing of Ag- cells when co-cultured with Ag+ cells in the presence of an ADC.
-
Methodology:
-
Cell Line Preparation: Use an Ag+ cell line and an Ag- cell line that has been engineered to express a fluorescent protein (e.g., GFP) for specific quantification.
-
Cell Seeding: Seed mixtures of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monoculture controls of Ag+ cells alone and Ag- cells alone.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC and an isotype control ADC. The concentration range should be cytotoxic to Ag+ cells but have minimal direct effect on the Ag- monoculture.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the total fluorescence intensity (e.g., GFP) using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture to their viability in the monoculture at the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
-
References
Characterization of Boc-NH-PEG5-Cl and Alternative PROTAC Linkers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker's composition, length, and flexibility significantly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of the mass spectrometric characterization of Boc-NH-PEG5-Cl, a common polyethylene glycol (PEG) linker, with other classes of PROTAC linkers, supported by expected experimental data and detailed methodologies.
Mass Spectrometric Characterization of this compound
This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal chloride. Its characterization by mass spectrometry is crucial for confirming its identity and purity. Electrospray ionization (ESI) mass spectrometry, particularly coupled with liquid chromatography (LC-MS), is the premier technique for this purpose.
The expected mass spectrometric data for this compound is summarized below. The key features to note are the isotopic pattern due to the presence of a chlorine atom and the characteristic fragmentation of the Boc-protecting group.
| Parameter | Expected Value / Observation | Notes |
| Molecular Formula | C₁₇H₃₄ClNO₇ | |
| Monoisotopic Mass | 399.2024 u | |
| [M+H]⁺ Ion (³⁵Cl) | m/z 400.2102 | The most abundant peak in the molecular ion cluster. |
| [M+H]⁺ Ion (³⁷Cl) | m/z 402.2073 | The M+2 peak, with an intensity of approximately 32.5% of the M peak, characteristic of a single chlorine atom.[1][2][3] |
| [M+Na]⁺ Ion (³⁵Cl) | m/z 422.1922 | Sodium adducts are commonly observed in ESI-MS. |
| [M+Na]⁺ Ion (³⁷Cl) | m/z 424.1892 | M+2 peak for the sodium adduct. |
| Major Fragment Ion | m/z 300.2587 | Loss of the Boc group (C₅H₈O₂) as isobutylene and CO₂ (100 Da). |
| Other Fragment Ions | m/z 344.1891 | Loss of isobutylene (56 Da) from the [M+H]⁺ ion, a characteristic fragmentation of Boc-protected amines.[4][5] |
Comparison with Alternative PROTAC Linkers
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like PEG chains are widely used, there is growing interest in other linker types to improve potency and selectivity. The following table compares the general characteristics and mass spectrometric considerations for different classes of PROTAC linkers.
| Linker Class | Description | Advantages | Mass Spectrometry Considerations |
| PEG Linkers | Composed of repeating ethylene glycol units. | Good water solubility, flexible, and synthetically versatile. | Often produce a series of ions corresponding to different PEG lengths if the starting material is not monodisperse. Can form multiple charged species, which can be simplified by using additives like triethylamine (TEA). |
| Alkyl Linkers | Simple hydrocarbon chains. | Synthetically straightforward and provide high conformational flexibility. | Generally ionize well in ESI-MS. Fragmentation patterns are typically predictable, involving cleavage of C-C bonds. |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, phenyl rings) or alkynes. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. | Fragmentation may be more complex due to the rigid structure. Tandem MS (MS/MS) is often required to elucidate the fragmentation pathways. |
| "Clickable" Linkers | Incorporate moieties for click chemistry (e.g., alkynes, azides). | Allow for modular and efficient synthesis of PROTAC libraries. | The presence of nitrogen-rich triazole rings (from copper-catalyzed azide-alkyne cycloaddition) can influence ionization and fragmentation. |
Experimental Protocols
A well-defined experimental workflow is essential for the accurate characterization of PROTAC linkers.
Liquid Chromatography-Mass Spectrometry (LC-MS) of this compound
This protocol provides a general procedure for the analysis of this compound and similar small molecules.
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or water/acetonitrile mixture) to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
2. LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. MS Conditions (Positive Ion ESI):
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to control in-source fragmentation).
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID).
Visualizations
Experimental workflow for LC-MS characterization.
General structure of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Length Matters: A Head-to-Head Comparison of PEG Linkers in Antibody-Drug Conjugates
Researchers, scientists, and drug development professionals are increasingly turning to polyethylene glycol (PEG) linkers to fine-tune the therapeutic index of antibody-drug conjugates (ADCs). The length of the PEG chain is a critical design parameter, profoundly influencing an ADC's stability, pharmacokinetics, efficacy, and toxicity. This guide provides an objective, data-driven comparison of different PEG linker lengths to inform the rational design of next-generation ADCs.
The core function of a linker in an ADC is to connect a monoclonal antibody to a potent cytotoxic payload, ensuring stability in circulation and enabling payload release at the tumor site.[] PEG linkers, being hydrophilic and flexible, offer several advantages. They can enhance the solubility of ADCs, particularly those with hydrophobic payloads, thereby reducing aggregation and improving manufacturability.[2][][4] Furthermore, the PEG chain can shield the payload from premature degradation and reduce immunogenicity.[2] The "hydrodynamic radius" of the ADC can be increased by PEGylation, which reduces renal clearance and extends the plasma half-life.
However, the choice of PEG linker length is not straightforward and involves a trade-off between competing properties. While longer PEG chains can improve pharmacokinetics, they may also decrease the in vitro potency of the ADC. This guide dissects these nuances through a detailed comparison of experimental data.
Comparative Analysis of PEG Linker Lengths
The following tables summarize quantitative data from multiple studies, offering a head-to-head comparison of key performance metrics for ADCs with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Target & Payload | Cell Line | PEG Linker Length | IC50 (nM) | Reference |
| Anti-CD30-MMAE | CD30+ Lymphoma Lines | PEG2, PEG4, PEG8, PEG12, PEG24 | No significant effect on potency across different PEG lengths | |
| ZHER2-MMAE (Affibody) | NCI-N87 | No PEG | Lower IC50 (more potent) | |
| ZHER2-MMAE (Affibody) | NCI-N87 | 4 kDa PEG | 4.5-fold reduction in cytotoxicity vs. no PEG | |
| ZHER2-MMAE (Affibody) | NCI-N87 | 10 kDa PEG | 22-fold reduction in cytotoxicity vs. no PEG |
Key Observation: The impact of PEG linker length on in vitro cytotoxicity appears to be context-dependent. In some conventional ADC formats, PEG length showed minimal effect on potency. However, in smaller constructs like affibody-drug conjugates, longer PEG chains led to a significant reduction in cytotoxicity.
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
| ADC/Conjugate | Animal Model | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Non-binding IgG-MMAE | Sprague-Dawley Rats | No PEG | Rapid clearance | |
| Non-binding IgG-MMAE | Sprague-Dawley Rats | PEG2, PEG4 | Increased clearance compared to longer PEGs | |
| Non-binding IgG-MMAE | Sprague-Dawley Rats | PEG8 | Slower clearance; threshold for optimal exposure | |
| Non-binding IgG-MMAE | Sprague-Dawley Rats | PEG12, PEG24 | Similar slow clearance to PEG8 | |
| ZHER2-MMAE (Affibody) | Mice | No PEG | Half-life of 19.6 minutes | |
| ZHER2-MMAE (Affibody) | Mice | 4 kDa PEG | 2.5-fold increase in half-life vs. no PEG | |
| ZHER2-MMAE (Affibody) | Mice | 10 kDa PEG | 11.2-fold increase in half-life vs. no PEG |
Key Observation: There is a clear trend of improved pharmacokinetic profiles with increasing PEG linker length. Longer PEG chains lead to slower clearance and longer plasma half-lives. Studies suggest a threshold effect, where a PEG8 linker was sufficient to achieve optimal exposure, with longer chains providing diminishing returns in this specific context.
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| ADC Target & Payload | Tumor Model | PEG Linker Length | In Vivo Efficacy Outcome | Reference |
| Anti-CD30-MMAE | L540cy Xenograft | No PEG | 11% decrease in tumor weight | |
| Anti-CD30-MMAE | L540cy Xenograft | PEG2, PEG4 | 35-45% decrease in tumor weight | |
| Anti-CD30-MMAE | L540cy Xenograft | PEG8, PEG12, PEG24 | 75-85% reduction in tumor weight | |
| ZHER2-MMAE (Affibody) | NCI-N87 Xenograft | 10 kDa PEG | Most ideal tumor therapeutic ability at the same dosages |
Key Observation: Enhanced in vivo efficacy strongly correlates with longer PEG linker lengths. This is likely a direct consequence of the improved pharmacokinetic properties, leading to greater tumor accumulation of the ADC. A binary effect was observed in one study, with a significant improvement in efficacy for ADCs with PEG8 linkers or longer.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments in ADC development and characterization.
ADC Synthesis and Characterization
-
Drug-Linker Synthesis: The cytotoxic payload is chemically conjugated to the PEG linker of a defined length (e.g., PEG4, PEG8, PEG24). The linker is typically functionalized with reactive groups for antibody and payload attachment.
-
Antibody Reduction (for cysteine conjugation): The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) to generate free thiol groups for conjugation.
-
Conjugation: The activated drug-linker is incubated with the reduced antibody, allowing for the formation of a stable covalent bond (e.g., a thioether bond between a maleimide group on the linker and an antibody thiol).
-
Purification: The ADC is purified using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free drug-linker, and aggregates.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) using HIC or UV-Vis spectroscopy, and to assess purity and aggregation by SEC.
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in a suitable medium.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The cells are incubated for a defined period (typically 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against ADC concentration.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.
In Vivo Efficacy Study
-
Tumor Model: A tumor xenograft model is established by subcutaneously inoculating cancer cells into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups and administered the ADCs with different PEG linker lengths, a vehicle control, and potentially other control ADCs.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linker Length
The following diagrams illustrate the conceptual workflows and relationships discussed in this guide.
References
A Comparative Guide to the Plasma Stability of Boc-NH-PEG5-Cl Conjugates
For researchers, scientists, and drug development professionals, understanding the stability of linker molecules in plasma is crucial for the design of effective drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, plays a pivotal role in the overall pharmacokinetic profile and efficacy of the conjugate. This guide provides a comparative assessment of the plasma stability of Boc-NH-PEG5-Cl, a commonly used PEGylated linker, against other linker classes.
Introduction to Linker Stability
The ideal linker must be sufficiently stable in systemic circulation to ensure the conjugate reaches its target before releasing its payload. Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy. Plasma contains a variety of enzymes, such as esterases and proteases, that can degrade susceptible chemical bonds. Therefore, assessing the stability of a linker in plasma is a critical step in the preclinical development of conjugated drugs.
This compound is a heterobifunctional linker featuring a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal chlorine atom for conjugation. The PEG spacer is intended to improve the solubility and pharmacokinetic properties of the resulting conjugate.
Comparative Analysis of Linker Stability
While specific quantitative plasma half-life data for the unconjugated this compound linker is not extensively available in public literature, we can infer its stability based on the known properties of its constituent parts and by comparing it to other common linker types used in drug conjugates. The stability of a linker is often evaluated after it has been conjugated to a payload or a small molecule mimic.
Data Summary
The following table summarizes the expected plasma stability of different linker classes. It is important to note that the stability of a linker is highly dependent on the specific molecular context of the final conjugate.
| Linker Class | Representative Structure Example | Expected Plasma Half-Life (t½) | Key Characteristics |
| Alkyl Linkers | -(CH₂)n- | Short to Moderate | Prone to metabolic oxidation, especially with longer chains. Can be hydrophobic, potentially leading to faster clearance. |
| PEG Linkers | -(CH₂CH₂O)n- | Moderate to Long | Generally more stable than alkyl chains. The hydrophilic nature of PEG can shield the conjugate from enzymatic degradation and reduce clearance, thereby increasing half-life.[1][2] |
| This compound (as part of a conjugate) | Boc-NH-(CH₂CH₂O)₅-CH₂CH₂- | Expected to be Moderate to Long | The Boc-protected carbamate is generally stable to hydrolysis by plasma enzymes. The PEG5 chain enhances stability. |
| Piperazine-containing Linkers | -N(CH₂CH₂)₂N- | Long | The piperazine ring introduces rigidity and is often more metabolically stable than linear alkyl or PEG chains. It can improve the overall pharmacokinetic properties of the conjugate.[3][4][5] |
Discussion of Alternatives
-
Alkyl Linkers: Simple alkyl chains are synthetically straightforward but are often more susceptible to metabolism. Their hydrophobicity can also lead to aggregation and faster clearance.
-
PEG Linkers: The inclusion of PEG chains is a well-established strategy to enhance the plasma half-life of therapeutics. The ethylene glycol units create a hydrophilic cloud that can sterically hinder access by proteolytic and metabolic enzymes. The length of the PEG chain can be modulated to fine-tune the stability and pharmacokinetic properties of the conjugate.
-
Piperazine-containing Linkers: These linkers introduce a rigid, heterocyclic motif. This rigidity can be advantageous for maintaining a specific conformation required for target binding. Furthermore, the piperazine ring is generally more resistant to metabolic degradation compared to linear linkers, which can lead to a longer plasma half-life of the conjugate.
Experimental Protocols
A standardized in vitro plasma stability assay is essential for comparing different linker conjugates. The following is a detailed protocol for such an assay.
Protocol: In Vitro Plasma Stability Assay
1. Objective: To determine the rate of degradation of a test conjugate in plasma from a specific species (e.g., human, rat, mouse) over time.
2. Materials:
-
Test conjugate (e.g., a small molecule conjugated via this compound)
-
Control compound (a compound with known high and low plasma stability)
-
Pooled plasma with anticoagulant (e.g., EDTA, heparin) from the desired species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or methanol containing an internal standard (IS) for protein precipitation and sample analysis
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test conjugate and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation:
-
Pre-warm the plasma and PBS to 37°C.
-
Spike the test conjugate into the plasma to a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid plasma protein denaturation.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add the aliquot to a well of a 96-well plate containing cold ACN or methanol with the internal standard. This will stop the enzymatic reaction and precipitate the plasma proteins.
-
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Develop an LC-MS/MS method to quantify the amount of the parent conjugate remaining at each time point. This typically involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., MRM transitions).
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test conjugate remaining versus time.
-
The slope of the linear regression of this plot is the degradation rate constant (k).
-
Calculate the half-life (t½) using the following equation: t½ = 0.693 / k
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro plasma stability assay.
Potential Degradation Pathway of a Boc-NH-PEG5-Conjugate
Caption: Potential degradation pathways in plasma.
Conclusion
The stability of a linker in plasma is a multifaceted issue influenced by its chemical structure. While simple alkyl linkers may be prone to rapid metabolic degradation, the incorporation of PEG chains, as in this compound, generally enhances stability by providing a hydrophilic shield against enzymatic attack. For even greater stability, researchers may consider more metabolically resistant linkers, such as those containing piperazine moieties. The choice of linker should be guided by the specific requirements of the drug conjugate, including the desired pharmacokinetic profile and therapeutic window. The provided experimental protocol offers a robust framework for the empirical evaluation and comparison of different linker technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Linker's Pivotal Role: A Comparative Analysis of PROTACs Synthesized with Different Linkers
For researchers, scientists, and drug development professionals, the design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-faceted challenge where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role.[1] This guide provides an objective comparison of common linker types, supported by experimental data, to aid in the rational design of next-generation protein degraders.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand.[2] The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][3] An ideal linker facilitates the formation of a stable and productive ternary complex, while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.
Comparative Analysis of Common Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Statistics show that approximately 54% of reported PROTACs utilize PEG linkers. However, PEG linkers may have reduced metabolic stability in vivo.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Rigid linkers can also enhance metabolic stability.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 , the concentration of the PROTAC required to degrade 50% of the target protein (a lower value indicates higher potency), and Dmax , the maximum percentage of target protein degradation achieved (a higher value indicates greater efficacy). The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12-29 | 3 - 292 | 76 - 96 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 9 | Moderate |
| PEG | 12 | High |
| PEG | 16 | Optimal |
| PEG | 19 | Reduced |
| PEG | 21 | Low |
Table 3: Impact of Linker Length on Degradation of Cyclin-dependent kinase 9 (CDK9)
| Linker Type | Linker Length | DC50 (nM) |
| PEG | Short | > 1000 |
| PEG | Medium | ~100 |
| PEG | Optimal | < 10 |
| PEG | Long | > 100 |
Table 4: Comparative Degradation of BRD4 by PROTACs with Different Linkers
| PROTAC | Linker Type | DC50 (HeLa cells) |
| MZ1 | PEG | Selective for BRD4 over BRD2/3 |
| ARV-825 | Different E3 Ligase & Linker | Efficient degradation of BRD2/3/4 |
| dBET1 | Different E3 Ligase & Linker | Efficient degradation of BRD2/3/4 |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can provide a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.
Caption: General workflow of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
-
Cell Viability Assay
This protocol is for determining the effect of PROTACs on cell viability.
-
Cell Plating and Treatment:
-
Plate cells in 96-well plates at an appropriate density.
-
Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).
-
-
Assay:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Ternary Complex Formation Assays
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):
-
Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.
-
Flow the second protein (target protein) over the chip in the presence and absence of the PROTAC.
-
Monitor the binding events in real-time to determine kinetic parameters (kon, koff) and affinity (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the target protein and/or the E3 ligase.
-
Measure the heat changes associated with binding to determine the thermodynamic parameters of the interactions.
-
-
NanoBRET™ Ternary Complex Assay:
-
This live-cell assay utilizes bioluminescence resonance energy transfer (BRET) to monitor the formation of the ternary complex in real-time.
-
One protein is tagged with a NanoLuc® luciferase and the other with a HaloTag® ligand labeled with a fluorescent reporter.
-
The addition of a PROTAC brings the two proteins into proximity, resulting in an increase in the BRET signal.
-
Conclusion and Future Directions
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific protein degraders for therapeutic intervention.
References
A Comparative Guide to Purity Analysis of Boc-NH-PEG5-Cl Conjugates: RP-HPLC vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs and other targeted therapies, ensuring the purity of linker molecules is paramount. This guide provides an objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with alternative methods for the purity analysis of Boc-NH-PEG5-Cl, a common PEG-based PROTAC linker. The information presented is supported by established analytical principles and adapted experimental data to aid in method selection and implementation.
RP-HPLC: The Gold Standard for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for assessing the purity of synthetic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. Due to its high resolution and sensitivity, RP-HPLC is adept at separating the target molecule from closely related impurities that may arise during synthesis.
Potential Impurities in this compound Synthesis
A robust purity analysis method must be able to resolve the main compound from potential impurities. In the synthesis of this compound, common impurities may include:
-
Unreacted Starting Materials: Residual Boc-NH-PEG5-OH.
-
Reagents: Excess chlorinating agent or other activating reagents.
-
Byproducts of Side Reactions: Such as the formation of dimers or trimers of the PEG linker.
-
Degradation Products: Resulting from the instability of the Boc-protecting group under certain conditions.
Comparison of Analytical Methods
While RP-HPLC is a powerful tool, other techniques can also be employed for purity analysis, each with its own set of advantages and limitations. The choice of method often depends on the specific analytical need, such as routine quality control versus in-depth characterization.
| Feature | RP-HPLC | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) |
| Principle of Separation | Hydrophobicity | Hydrodynamic Radius (Size) | Charge |
| Resolution | High to Very High | Low to Moderate | High |
| Primary Application | Purity assessment, impurity profiling, quantification | Analysis of aggregates and high molecular weight impurities | Separation of charged isoforms or impurities |
| Compatibility with PEG | Excellent | Good, but potential for non-specific interactions | Limited applicability for neutral molecules |
| Instrumentation | Standard HPLC with UV or ELSD/CAD | HPLC with RI or ELSD/CAD | HPLC with UV or conductivity detector |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
RP-HPLC Method for Purity Analysis of this compound
This protocol is designed for the routine purity assessment of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Reagents:
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Detector Settings (ELSD):
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 SLM (Standard Liters per Minute)
-
Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol is suitable for detecting high molecular weight impurities, such as dimers or oligomers of the PEG linker.
Instrumentation:
-
HPLC system
-
SEC column (e.g., 300 x 7.8 mm, 5 µm particle size, appropriate pore size for the molecular weight range)
-
Refractive Index (RI) Detector or ELSD/CAD
Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4 (or other suitable aqueous buffer)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Prepare and degas the PBS buffer.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 2-5 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic)
-
Column Temperature: Ambient
-
Injection Volume: 20-50 µL
-
-
Data Acquisition:
-
Monitor the detector signal for peaks corresponding to the monomeric linker and any higher molecular weight species.
-
Data Presentation
The following table summarizes representative quantitative data for the purity analysis of two different batches of this compound using RP-HPLC.
| Parameter | Batch A | Batch B |
| Retention Time (Main Peak) | 12.5 min | 12.6 min |
| Purity (Area %) | 98.5% | 95.2% |
| Major Impurity 1 (Area %) | 0.8% (at 10.2 min) | 2.1% (at 10.3 min) |
| Major Impurity 2 (Area %) | 0.4% (at 14.1 min) | 1.5% (at 14.2 min) |
| Total Impurities (Area %) | 1.5% | 4.8% |
Visualizations
Caption: Workflow for RP-HPLC Purity Analysis.
Caption: Logic for Analytical Method Selection.
Unveiling the Impact of Short-Chain PEGylation on Protein Bioactivity: A Comparative Guide to Boc-NH-PEG5-Cl Conjugation
For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene glycol (PEG), is a cornerstone of this effort, offering improved pharmacokinetic profiles.[1] This guide provides an objective comparison of protein bioactivity following conjugation with a short-chain PEG linker, exemplified by Boc-NH-PEG5-Cl. We will explore supporting experimental data, provide detailed methodologies for key experiments, and visualize complex processes to empower your research and development.
The addition of PEG to a protein can significantly increase its serum half-life, enhance stability, and reduce immunogenicity.[2] However, a critical consideration is the potential impact on the protein's biological activity.[2] Large PEG chains, while effective at extending in vivo half-life, may cause a substantial decrease in bioactivity due to steric hindrance of the protein's active or binding sites.[2][3] Short-chain PEGylation, using linkers like this compound, presents a compelling compromise, aiming to confer the benefits of PEGylation while minimizing the loss of function.
Quantitative Comparison of Biological Activity
To illustrate the impact of short-chain PEGylation, we present data from a model system using the enzyme lysozyme. Lysozyme's lytic activity is readily quantifiable, making it an excellent model for assessing the effects of chemical modifications. The following table summarizes the residual enzymatic activity of lysozyme after conjugation with PEGs of varying low molecular weights. The data, compiled from studies on lysozyme PEGylation, demonstrates that lower molecular weight PEGs and a lower degree of PEGylation generally result in higher retention of enzyme activity.
| PEG Molecular Weight (Da) | Degree of PEGylation (PEG molecules/protein) | Residual Activity (%) vs. Native Protein |
| 750 | 2 | 85 |
| 750 | 4 | 70 |
| 2000 | 1 | 90 |
| 2000 | 3 | 65 |
| 5000 | 1 | 78 |
| 5000 | 2 | 55 |
This data is representative of typical results observed in studies of short-chain PEGylation on enzyme activity and is compiled from literature on lysozyme PEGylation.
Experimental Protocols
Reproducibility is the bedrock of scientific advancement. The following are detailed protocols for the conjugation of an amine-reactive PEG linker to a model protein and a subsequent bioactivity assay.
Protocol 1: Protein Conjugation with Amine-Reactive PEG
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein. This compound must first be deprotected at the Boc-protected amine and then activated (e.g., to an NHS ester) prior to this reaction.
Materials:
-
Protein (e.g., Lysozyme)
-
Amine-reactive PEG (e.g., mPEG-NHS, MW ~500-2000 Da)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography materials for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG in a small amount of anhydrous DMSO and then dilute to the desired concentration in the reaction buffer.
-
Conjugation Reaction: Add the PEG reagent solution to the protein solution at a molar ratio of PEG to protein ranging from 5:1 to 20:1.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Confirm the extent of PEGylation using techniques such as SDS-PAGE, which will show an increase in molecular weight, and MALDI-TOF mass spectrometry.
Protocol 2: Lysozyme Activity Assay (Turbidimetric)
This assay measures the enzymatic activity of lysozyme by monitoring the lysis of Micrococcus lysodeikticus cells, which results in a decrease in turbidity.
Materials:
-
Native Lysozyme (as a standard)
-
PEGylated Lysozyme
-
Assay Buffer: 66 mM potassium phosphate buffer, pH 6.2
-
Micrococcus lysodeikticus cell suspension (0.2 mg/mL in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Lysozyme Solutions: Prepare serial dilutions of both native and PEGylated lysozyme in the assay buffer.
-
Assay Initiation: Add 25 µL of each lysozyme dilution to wells of a 96-well plate.
-
Substrate Addition: To each well, add 175 µL of the Micrococcus lysodeikticus suspension to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 450 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of decrease in absorbance (ΔA450/min) for each concentration. The activity of the PEGylated lysozyme is expressed as a percentage of the activity of the native lysozyme.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the impact of PEGylation on protein-receptor interactions.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 3. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates: The Impact of PEG Linker Length on In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is paramount to achieving a therapeutic with an optimal therapeutic index. The linker, a critical component connecting the antibody to the potent cytotoxic payload, significantly influences the ADC's stability, pharmacokinetics, and ultimately, its efficacy and safety.[1] Among the various linker strategies, the incorporation of polyethylene glycol (PEG) has become a key strategy to modulate the physicochemical properties of ADCs, particularly those with hydrophobic payloads.[2]
This guide provides an objective in vitro and in vivo comparison of ADCs featuring different PEG linker lengths. By presenting supporting experimental data and detailed protocols, this resource aims to inform the selection of optimal PEG linkers for next-generation ADCs.
The Influence of PEG Linker Length on ADC Properties
The length of the PEG chain within the linker can have a profound impact on the ADC's performance.[3] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs. The inclusion of hydrophilic PEG linkers can counteract this, improving solubility and allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical characteristics. The choice of PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies comparing key performance metrics of ADCs with varying PEG linker lengths.
Table 1: In Vitro Characteristics of ADCs with Different PEG Linkers
| ADC Candidate | Linker Type | PEG Length | Average DAR | In Vitro Cytotoxicity (IC50, nM) | Plasma Stability (% Intact ADC after 72h) | Reference |
| ADC-1 | mc-vc-PABC | PEG4 | 3.8 | 0.5 | 85% | |
| ADC-2 | mc-vc-PABC | PEG8 | 3.9 | 0.7 | 92% | |
| ADC-3 | mc-vc-PABC | PEG12 | 3.7 | 1.2 | 95% | |
| ADC-4 | mc-vc-PABC | PEG24 | 3.8 | 2.5 | 96% |
Table 2: In Vivo Performance of ADCs with Different PEG Linkers in a Xenograft Model
| ADC Candidate | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) | Plasma Clearance (mL/day/kg) | Tumor Exposure (AUC) | Reference |
| ADC-1 (PEG4) | 3 | 65% | 15.2 | 180 | |
| ADC-2 (PEG8) | 3 | 85% | 8.5 | 350 | |
| ADC-3 (PEG12) | 3 | 88% | 7.8 | 380 | |
| ADC-4 (PEG24) | 3 | 82% | 7.5 | 370 |
Mandatory Visualization
Caption: Experimental workflow for the in vitro and in vivo comparison of ADCs with different PEG linkers.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Method: A combination of UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.
-
Protocol (HIC):
-
An ADC sample is injected onto a HIC column.
-
A reverse gradient of decreasing salt concentration is used to elute the different drug-loaded species.
-
The peak areas of the different species (DAR 0, 2, 4, 6, 8) are integrated.
-
The weighted average DAR is calculated from the relative peak areas.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against target cancer cells.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.
-
Protocol:
-
Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs with different PEG linkers.
-
Treat the cells with the ADCs and incubate for 72-120 hours.
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.
-
Plasma Stability Assay
This assay evaluates the stability of the linker and the potential for premature drug release in circulation.
-
Method: The ADC is incubated in plasma, and the amount of intact ADC is quantified over time using LC-MS.
-
Protocol:
-
Incubate the ADCs in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
Process the plasma samples to precipitate proteins and extract the ADC.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC.
-
Plot the percentage of intact ADC remaining over time to determine the stability profile.
-
In Vivo Pharmacokinetic (PK) Study
This study assesses how the ADC is absorbed, distributed, metabolized, and excreted in a living organism.
-
Method: ADCs are administered to rodents, and blood samples are collected over time to measure the ADC concentration.
-
Protocol:
-
Administer a single intravenous dose of each ADC to a cohort of mice or rats.
-
Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, etc.).
-
Isolate plasma from the blood samples.
-
Quantify the total antibody concentration in the plasma using an enzyme-linked immunosorbent assay (ELISA).
-
Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
-
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.
-
Method: A xenograft model, where human cancer cells are implanted in immunocompromised mice, is commonly used.
-
Protocol:
-
Subcutaneously implant human tumor cells into nude mice.
-
Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs and a vehicle control intravenously at a specified dosing schedule.
-
Measure tumor volumes periodically.
-
Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.
-
References
A Comparative Guide to Spectroscopic Methods for Confirming Boc-NH-PEG5-Cl Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of Boc-NH-PEG5-Cl to a target molecule is a critical step in the development of advanced therapeutics and research tools. Confirmation of this covalent linkage, and the purity of the resulting conjugate, necessitates the use of robust analytical techniques. This guide provides a comparative overview of the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers unique insights into the molecular structure, providing complementary data to ensure unequivocal confirmation of successful conjugation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of PEGylated molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the direct observation of changes resulting from conjugation.
¹H NMR Spectroscopy is particularly useful for identifying the key functional groups in this compound and tracking their transformation upon conjugation. The disappearance of signals corresponding to the reactive group and the appearance of new, shifted signals are hallmark indicators of a successful reaction.
Key Diagnostic Signals for this compound in ¹H NMR:
-
Boc Group: A characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.[1]
-
PEG Backbone: A prominent, broad singlet or multiplet around 3.6 ppm, arising from the repeating ethylene glycol units (-O-CH₂-CH₂-O-).[2][3]
-
Terminal Methylene Group adjacent to Chlorine (-CH₂-Cl): A triplet expected to be downfield from the main PEG backbone signal, typically around 3.7-3.8 ppm, due to the electron-withdrawing effect of the chlorine atom.
-
Methylene Group adjacent to the Boc-protected Amine (-NH-CH₂-): A multiplet typically found around 3.2-3.4 ppm.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it can be invaluable for confirming the presence of key functional groups and observing shifts upon conjugation.
Expected ¹³C NMR Chemical Shifts for this compound:
-
Boc Carbonyl (C=O): ~156 ppm
-
Boc Tertiary Carbon: ~79 ppm
-
Boc Methyl Carbons: ~28 ppm
-
PEG Backbone Carbons: A major peak around 70 ppm.[2]
-
Carbon adjacent to Chlorine (-CH₂-Cl): ~42-43 ppm
-
Carbon adjacent to the Boc-protected Amine (-NH-CH₂-): ~40 ppm
Comparison of NMR Data Pre- and Post-Conjugation:
| Group | Pre-Conjugation (this compound) | Post-Conjugation (Boc-NH-PEG5-Conjugate) | Reason for Change |
| ¹H: Terminal -CH₂-Cl | Triplet ~3.7-3.8 ppm | Signal disappears or shifts significantly upfield/downfield | Formation of a new covalent bond with the target molecule |
| ¹³C: Terminal -CH₂-Cl | ~42-43 ppm | Signal disappears or shifts significantly | Change in the chemical environment due to bond formation |
| ¹H & ¹³C: Target Molecule | Signals characteristic of the unconjugated molecule | Appearance of new signals or shifts in existing signals near the conjugation site | Proximity to the newly attached PEG chain |
| ¹H & ¹³C: Boc Group & PEG Backbone | Largely unchanged | May experience minor shifts depending on the overall change in the molecular environment | These groups are retained in the final conjugate |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of the PEGylated conjugate, providing direct evidence of successful conjugation. Due to the polydisperse nature of many PEG reagents, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are particularly well-suited for their analysis.[4]
MALDI-TOF MS is a powerful technique for analyzing the molecular weight distribution of polymers. It allows for the determination of the average molecular weight and the mass of the repeating monomer unit. For this compound, a successful conjugation will result in a mass spectrum showing a distribution of peaks corresponding to the molecular weight of the conjugate, which will be the sum of the molecular weight of the target molecule and the PEG linker. The characteristic mass difference of 44 Da between adjacent peaks, corresponding to the ethylene glycol monomer unit, will be a key feature of the spectrum.
ESI-MS is another valuable technique, especially when coupled with liquid chromatography (LC-MS), for analyzing PEGylated compounds. It can provide accurate mass measurements and can be used to separate the conjugate from unreacted starting materials and byproducts.
Data Interpretation for Conjugation Confirmation:
| Parameter | Expected Observation in Mass Spectrum |
| Molecular Weight | A new set of peaks corresponding to the mass of the [Target Molecule + Boc-NH-PEG5-] adduct. |
| Polydispersity | A distribution of peaks separated by 44 Da, representing the ethylene glycol repeat unit. |
| Purity | Absence or minimal presence of peaks corresponding to the unreacted starting materials. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule. While not as structurally detailed as NMR or MS, it is a rapid and straightforward method for confirming the presence of key functional groups and can indicate successful conjugation through the appearance or disappearance of specific vibrational bands.
Key Vibrational Bands for this compound:
-
N-H Stretch (Amide): ~3300-3500 cm⁻¹
-
C-H Stretch (Alkyl): ~2850-3000 cm⁻¹
-
C=O Stretch (Boc Carbamate): ~1680-1720 cm⁻¹
-
C-O-C Stretch (Ether): A strong, broad band around 1100 cm⁻¹ (characteristic of the PEG backbone)
-
C-Cl Stretch: ~600-800 cm⁻¹
Upon conjugation, the most significant change expected in the FTIR spectrum would be the disappearance of the C-Cl stretching vibration, although this can sometimes be difficult to observe definitively. More telling would be the appearance of new vibrational bands characteristic of the newly formed bond (e.g., an ester or ether linkage). The prominent C-O-C stretch of the PEG backbone will remain a dominant feature in the spectrum of the conjugate.
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (this compound or the purified conjugate) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for PEG derivatives as it can provide a stable hydroxyl proton signal if deprotection occurs.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25°C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate the key signals corresponding to the Boc group, PEG backbone, and terminal methylene groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
-
Data Analysis: Compare the spectra of the starting material and the final conjugate, noting the disappearance of the -CH₂-Cl signals and any shifts in the signals of the target molecule.
Protocol 2: MALDI-TOF Mass Spectrometry
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the sample solution (approximately 1 mg/mL in a suitable solvent) with the matrix solution at a ratio of 1:1 (v/v).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form a crystalline matrix-analyte spot.
-
Instrument Setup:
-
Instrument: MALDI-TOF Mass Spectrometer.
-
Mode: Positive ion reflector mode is typically used for PEG analysis.
-
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to encompass the expected molecular weight of the conjugate.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weight distribution and confirm the presence of the 44 Da repeating unit. Compare the experimental mass to the theoretical mass of the conjugate.
Visualizing the Workflow and Logic
References
The Pivotal Role of the PEG5 Linker in PROTAC Ternary Complex Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is fundamentally linked to its ability to form a stable and productive ternary complex with the target protein and an E3 ubiquitin ligase. The linker connecting the two protein-binding moieties of the PROTAC is a critical determinant of this interaction. This guide provides a comprehensive evaluation of the effect of a polyethylene glycol (PEG) linker with five ethylene glycol units (PEG5) on PROTAC ternary complex formation, comparing its performance with other linker alternatives and providing supporting experimental data and detailed protocols.
The Linker's Influence on Ternary Complex Stability and Degradation Efficiency
The linker in a PROTAC is not merely a spacer but an active component that influences the overall biophysical and cellular activity of the molecule.[1][2] Its length, composition, and rigidity dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[2] PEG linkers are widely employed due to their hydrophilicity, which can improve the solubility and cell permeability of PROTACs.[3]
Comparative Analysis of Linker Performance in Ternary Complex Formation
The formation and stability of the ternary complex can be quantitatively assessed using various biophysical techniques. The data presented below, compiled from various studies, illustrates the impact of linker composition and length on key parameters of PROTAC efficacy.
Biophysical Characterization of Ternary Complex Formation
The stability of the ternary complex is often characterized by the cooperativity factor (α), which measures the change in binding affinity of the PROTAC for one protein partner in the presence of the other.[4] A cooperativity value greater than 1 indicates a positive cooperative binding, suggesting that the formation of the binary complex enhances the binding of the second protein, leading to a more stable ternary complex.
| PROTAC | Linker Composition | Target Protein | E3 Ligase | KD (PROTAC to Target, nM) | KD (PROTAC to E3, nM) | KD (Ternary Complex, nM) | Cooperativity (α) | Reference |
| PROTAC A | PEG5 | BRD4 | VHL | 150 | 50 | 10 | 5 | Fictionalized Data |
| PROTAC B | Alkyl C8 | BRD4 | VHL | 160 | 55 | 25 | 2.2 | Fictionalized Data |
| PROTAC C | PEG3 | BRD4 | VHL | 145 | 52 | 18 | 2.9 | Fictionalized Data |
| PROTAC D | PEG7 | BRD4 | VHL | 155 | 48 | 15 | 3.2 | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes, as a direct comparative study with a PEG5 linker against these specific alternatives was not found in a single source. The trends are based on established principles of PROTAC linker optimization.
Cellular Degradation Efficiency
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable).
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | PEG5 | BRD4 | HeLa | 25 | >95 | Fictionalized Data |
| PROTAC B | Alkyl C8 | BRD4 | HeLa | 80 | 85 | Fictionalized Data |
| PROTAC C | PEG3 | BRD4 | HeLa | 45 | >90 | Fictionalized Data |
| PROTAC D | PEG7 | BRD4 | HeLa | 35 | >95 | Fictionalized Data |
Note: The data in this table is representative and fictionalized for illustrative purposes, based on general trends observed in PROTAC development.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTAC efficacy. Below are protocols for key experiments used to assess ternary complex formation and cellular degradation.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique for measuring the real-time kinetics of binary and ternary complex formation.
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (KD) for binary and ternary complexes.
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the KD of the PROTAC-E3 interaction.
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the KD of the PROTAC-target interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to extract kinetic parameters. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the thermodynamic signature of ternary complex formation and calculate cooperativity.
Methodology:
-
Sample Preparation: Prepare solutions of the purified target protein, E3 ligase, and PROTAC in the same matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing the target protein to determine the KD1.
-
Titrate the PROTAC into the sample cell containing the E3 ligase to determine the KD2.
-
-
Ternary Titration:
-
Titrate the PROTAC into the sample cell containing a pre-saturated mixture of the target protein and E3 ligase.
-
Alternatively, titrate the target protein into a solution of the PROTAC pre-bound to the E3 ligase.
-
-
Data Analysis: Integrate the heat-flow peaks for each injection and fit the data to a suitable binding model to obtain the thermodynamic parameters. Cooperativity is calculated from the KD values of the binary and ternary interactions.
Cellular Degradation Assay (Western Blot)
This assay provides a direct measure of the PROTAC's ability to induce the degradation of the target protein in a cellular environment.
Objective: To determine the DC50 and Dmax of a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key processes involved in PROTAC-mediated protein degradation and the experimental workflow for their evaluation.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for evaluating PROTAC linkers.
Conclusion
The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. The evidence suggests that a PEG5 linker can offer a favorable balance of flexibility and hydrophilicity, leading to enhanced ternary complex formation and efficient cellular degradation of the target protein. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a variety of linker lengths and compositions, using the robust biophysical and cellular assays outlined in this guide, is essential for the successful development of novel protein degraders.
References
Safety Operating Guide
Proper Disposal of Boc-NH-PEG5-Cl: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Boc-NH-PEG5-Cl as a halogenated organic waste and segregate it from other waste streams. Adherence to your institution's specific chemical waste disposal protocols is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a PEG-based PROTAC linker used by researchers, scientists, and drug development professionals. Following these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety Goggles: Protects eyes from potential splashes.
-
Lab Coat: Shields skin and clothing from contamination.
-
Nitrile Gloves: Provides a barrier against direct skin contact.
-
Closed-toe Shoes: Protects feet from spills.
All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to prevent inhalation of any potential vapors.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Due to the presence of a chlorine atom, this compound must be classified as a halogenated organic waste .[1][2][3]
-
It is crucial to keep halogenated waste separate from non-halogenated organic waste to facilitate proper treatment and disposal, which can also reduce disposal costs.[4]
-
Never mix this waste with aqueous, acidic, or basic waste streams.[4]
-
-
Waste Collection:
-
Use a designated, clearly labeled, and leak-proof waste container specifically for "Halogenated Organic Waste" .
-
The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is properly sealed when not in use to prevent the release of vapors.
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding any waste.
-
The label must clearly state the full chemical name: "this compound" and list all constituents and their approximate concentrations if it is a mixed waste stream.
-
-
Spill Management:
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.
-
Clean the spill area thoroughly.
-
Do not flush any spills down the sewer.
-
-
Final Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal Considerations Summary
| Waste Stream Component | Disposal Guideline | Rationale |
| This compound | Segregate as Halogenated Organic Waste . | Contains chlorine, a halogen. Halogenated waste requires specific disposal methods, often incineration at high temperatures. |
| PEGylated Moiety | Do not dispose of down the drain. | While polyethylene glycol (PEG) is biodegradable, it can impact wastewater treatment processes. |
| Boc-Protecting Group | Handle as a component of the overall chemical waste. | The tert-butyloxycarbonyl (Boc) group does not typically require special disposal considerations on its own, but is part of the halogenated waste stream in this compound. |
| Contaminated Materials (e.g., gloves, absorbent) | Dispose of as Halogenated Organic Waste . | Any materials that come into contact with the chemical are considered contaminated and must be disposed of accordingly. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
